Product packaging for 2,5-Dianilinoterephthalic acid(Cat. No.:CAS No. 10109-95-2)

2,5-Dianilinoterephthalic acid

Cat. No.: B154814
CAS No.: 10109-95-2
M. Wt: 348.4 g/mol
InChI Key: ZJQZWNLKRBUEKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,5-Dianilinoterephthalic acid ( 10109-95-2) is a high-value organic intermediate with the molecular formula C₂₀H₁₆N₂O₄ and a molecular weight of 348.35 g·mol⁻¹ . Its primary research and industrial significance lies in its role as a critical precursor in the synthesis of quinacridone pigments and related heterocyclic compounds . These pigments are extensively utilized in the formulation of high-performance paints and coatings, synthetic dyes, and various industrial colorants due to their excellent stability and vivid hues . The compound is characterized by a high boiling point, predicted at 559.8°C, and a flash point of 292.3°C . The synthesis of this compound typically involves the reaction of a dialkyl succinylsuccinate ester with anilines, a process that can be optimized for better solubility and yield by using specific alcohol solvents during the transesterification of the precursor, dimethyl succinylsuccinate . This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H16N2O4 B154814 2,5-Dianilinoterephthalic acid CAS No. 10109-95-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dianilinoterephthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4/c23-19(24)15-12-18(22-14-9-5-2-6-10-14)16(20(25)26)11-17(15)21-13-7-3-1-4-8-13/h1-12,21-22H,(H,23,24)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJQZWNLKRBUEKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC(=C(C=C2C(=O)O)NC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7064948
Record name 2,5-Dianilinoterephthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7064948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10109-95-2
Record name 2,5-Dianilinoterephthalic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10109-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Benzenedicarboxylic acid, 2,5-bis(phenylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010109952
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Benzenedicarboxylic acid, 2,5-bis(phenylamino)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,5-Dianilinoterephthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7064948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dianilinoterephthalic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.262
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,5-Dianilinoterephthalic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2QSS4HZP2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dianilinoterephthalic Acid (CAS 10109-95-2)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of 2,5-dianilinoterephthalic acid, a pivotal chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's core properties, synthesis protocols, and significant applications, grounding all claims in authoritative references.

Executive Summary

This compound, identified by CAS number 10109-95-2, is an organic compound featuring a terephthalic acid backbone substituted with two aniline groups.[1][2] This structure imparts notable thermal stability and the capacity for extensive hydrogen bonding, influencing its physical and chemical behavior.[1] Primarily recognized as a crucial precursor in the synthesis of high-performance quinacridone pigments, its utility extends to the development of advanced polymers and metal-organic frameworks (MOFs).[3][4] This guide will explore the fundamental characteristics, synthesis pathways, and established applications of this versatile molecule.

Physicochemical and Structural Properties

The inherent properties of this compound are dictated by its molecular architecture, which combines aromatic rings, carboxylic acid functionalities, and secondary amine linkages.

Structural and Molecular Data

The molecule consists of a central 1,4-benzenedicarboxylic acid unit with phenylamino groups at the 2 and 5 positions.[1] This arrangement results in a chemically robust and thermally stable compound.[1]

Table 1: Core Properties of this compound

PropertyValueSource(s)
CAS Number 10109-95-2[1][2][5][6]
Molecular Formula C₂₀H₁₆N₂O₄[1][2][5][6]
Molecular Weight 348.35 g/mol [1][6][7]
IUPAC Name This compound[2][7]
Synonyms 2,5-Bis(phenylamino)terephthalic acid, 1,4-Benzenedicarboxylic acid, 2,5-bis(phenylamino)-[1][2][5]
Appearance Solid[1]
InChI Key ZJQZWNLKRBUEKX-UHFFFAOYSA-N[1][7]
SMILES C1=CC=C(C=C1)NC2=CC(=C(C=C2C(=O)O)NC3=CC=CC=C3)C(=O)O[1][7]
Solubility and Crystal Structure

This compound is generally soluble in organic solvents, though its solubility in aqueous solutions is limited.[1] The presence of both hydrogen bond donors (carboxylic acid, amine N-H) and acceptors (carbonyl oxygen, amine nitrogen) facilitates the formation of complex, layered crystal structures.[1] Studies on its alkali and alkaline-earth metal salts have revealed layered compounds where bilayers of the dianion are separated by layers of hydrated metal cations.[8] This structural feature is of interest for developing novel 2-D host lattices for applications such as p-type rechargeable organic batteries.[8]

Figure 1: Chemical Structure of this compound.

Synthesis and Manufacturing

The synthesis of this compound is a well-established process, critical for its industrial applications. The primary routes involve either the condensation of succinylsuccinates or the nucleophilic substitution of dinitroterephthalic acid.

Synthesis from Succinylsuccinates

A prevalent industrial method begins with the condensation of a dialkyl succinylsuccinate, such as dimethyl succinylsuccinate (DMSS), with two equivalents of aniline.[9] This multi-step process can be summarized as follows:

  • Condensation: DMSS reacts with aniline to form a diethyl 2,5-dianilino-3,6-dihydroterephthalate intermediate.[4]

  • Oxidation: The dihydroterephthalate intermediate is then aromatized to yield diethyl 2,5-dianilinoterephthalate.[4]

  • Hydrolysis: The final step involves the hydrolysis of the ester groups to the corresponding carboxylic acids, yielding the target compound.[4]

Innovations in this process have focused on using environmentally benign solvents, such as alcohols, to improve yields and reduce the use of toxic solvents like biphenyl and diphenyl oxide mixtures.[4]

Synthesis from 2,5-Dinitroterephthalic Acid

An alternative pathway involves the nucleophilic aromatic substitution (SNAr) reaction of 2,5-dinitroterephthalic acid with aniline.[10] The two strongly electron-withdrawing nitro groups activate the aromatic ring, making it susceptible to nucleophilic attack by aniline. The aniline displaces both nitro groups to form this compound.[10] This reaction is typically performed at elevated temperatures and under pressure in an inert atmosphere to prevent unwanted oxidation.[10]

synthesis_workflow start Starting Materials (Dimethyl Succinylsuccinate + Aniline) step1 Step 1: Condensation Reaction start->step1 intermediate1 Intermediate: Diethyl 2,5-dianilino-3,6-dihydroterephthalate step1->intermediate1 step2 Step 2: Oxidation (Aromatization) intermediate1->step2 intermediate2 Intermediate: Diethyl 2,5-dianilinoterephthalate step2->intermediate2 step3 Step 3: Hydrolysis intermediate2->step3 end Final Product: This compound step3->end

Figure 2: General Synthesis Workflow from Succinylsuccinate.

Representative Laboratory Protocol

The following protocol outlines a general procedure for the synthesis of this compound based on the oxidation-hydrolysis of a dihydroterephthalate precursor.

Protocol: Synthesis via Oxidation and Hydrolysis

  • Reaction Setup: In a multi-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, suspend the 2,5-diarylamino-3,6-dihydroterephthalic acid ester in an alcoholic-aqueous alkaline solution (e.g., ethanol/water with NaOH).

  • Catalyst Addition: Introduce an oxygen-transferring agent to facilitate the oxidation.

  • Oxidation: Heat the mixture to reflux while bubbling air or oxygen through the solution.[11] Monitor the reaction progress by a suitable method (e.g., TLC or HPLC) until the starting material is consumed.

  • Hydrolysis & Isolation: Upon completion of the oxidation, continue heating to ensure complete hydrolysis of the ester groups. The sodium salt of the product may precipitate.

  • Acidification: Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the this compound.

  • Purification: Filter the crude product, wash thoroughly with water to remove inorganic salts, and then with an organic solvent (e.g., ethanol) to remove unreacted starting materials.

  • Drying: Dry the purified product under vacuum at an elevated temperature.

Causality Note: The use of an alcoholic-aqueous alkaline medium is crucial as it facilitates both the oxidation and the simultaneous saponification (hydrolysis) of the ester groups in a one-pot process, improving process efficiency.[11] The oxidation step is the aromatization of the central ring, which is the key transformation to achieve the terephthalate structure.[4]

Key Applications

The primary value of this compound lies in its role as a key intermediate for high-value chemical products.

Quinacridone Pigments

The most significant application of this compound is as a direct precursor to quinacridone pigments.[3][4] These pigments are renowned for their exceptional lightfastness, thermal stability, and vibrant red and violet hues. The synthesis involves a ring-closure reaction of this compound, typically promoted by heating in the presence of a dehydrating agent like polyphosphoric acid.[12][13] This cyclization forms the stable, polycyclic aromatic quinacridone structure.

High-Performance Polymers and Materials

The rigid structure and reactive carboxylic acid groups of this compound make it a valuable monomer for the production of high-performance polymers.[1] It can undergo condensation reactions to form polyamides and polyesters with enhanced thermal stability.[1] While less common than its use in pigments, its derivatives are explored for creating advanced materials. For instance, the related compound 2,5-diaminoterephthalic acid is used to synthesize ladder-type polyamides.[14]

Metal-Organic Frameworks (MOFs)

The terephthalate backbone is a common linker in the synthesis of MOFs. While this compound itself is less frequently cited for this purpose than its amino or hydroxy analogs (like 2,5-diamino- or 2,5-dihydroxyterephthalic acid), its structural motif is highly relevant.[3][15][16] The functionalization of the terephthalate linker with aniline groups can be used to tune the properties of the resulting MOF, such as its porosity, catalytic activity, or sensing capabilities.

Safety and Handling

Based on available safety data, this compound is not classified under GHS hazard criteria according to a significant number of reports.[7] However, as with all chemical reagents, appropriate safety precautions are essential.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[17] Avoid contact with skin and eyes.[17]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[17]

  • Fire Safety: The material is combustible. Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing.[17] Fine dust dispersed in the air may pose a dust explosion hazard.[18]

It is imperative to consult the most current Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound (CAS 10109-95-2) is a cornerstone intermediate in the pigments industry and a molecule of growing interest in materials science. Its robust chemical structure, well-defined synthesis routes, and reactive functional groups ensure its continued relevance. This guide has provided a detailed technical foundation for professionals, highlighting the causality behind its synthesis and the breadth of its applications. Further research into its use in functional polymers and MOFs may yet unlock new and valuable applications for this versatile compound.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 2,5-Dianilinoterephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dianilinoterephthalic acid, a symmetrically substituted aromatic dicarboxylic acid, presents a fascinating case study in molecular architecture. Its structure, characterized by a central terephthalic acid core flanked by two aniline rings, gives rise to a molecule of significant steric and electronic complexity. The conformational landscape of this molecule is governed by a delicate interplay of intramolecular hydrogen bonding, steric hindrance, and electronic effects. Understanding these conformational preferences is paramount for predicting its physicochemical properties and its potential applications in materials science and medicinal chemistry. This guide provides a comprehensive exploration of the molecular structure and conformational dynamics of this compound, drawing upon crystallographic data and theoretical modeling principles.

Molecular Identity

This compound is systematically known as 2,5-bis(phenylamino)terephthalic acid.[1][2] Its fundamental properties are summarized in the table below.

PropertyValue
Chemical FormulaC₂₀H₁₆N₂O₄[1][2][3]
IUPAC NameThis compound[1]
Molar Mass348.36 g/mol [3]
InChIInChI=1S/C20H16N2O4/c23-19(24)15-12-18(22-14-9-5-2-6-10-14)16(20(25)26)11-17(15)21-13-7-3-1-4-8-13/h1-12,21-22H,(H,23,24)(H,25,26)[1][2]
SMILESC1=CC=C(C=C1)NC2=CC(=C(C=C2C(=O)O)NC3=CC=CC=C3)C(=O)O[1]

Elucidating the Molecular Structure: A Multifaceted Approach

The determination of the precise three-dimensional arrangement of atoms in this compound is crucial for understanding its properties. This is achieved through a combination of experimental techniques and computational modeling.

X-ray Crystallography: Capturing the Solid-State Conformation

Single-crystal X-ray diffraction is the gold standard for unequivocally determining the molecular structure in the solid state. For this compound, crystallographic studies of its salts have provided invaluable insights into the conformation of the dianion.[4] The Crystallography Open Database (COD) contains entries for structures containing the 2,5-dianilinoterephthalate moiety, which serve as a primary source of empirical data on bond lengths, bond angles, and torsion angles.[1]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a suitable solvent containing the 2,5-dianilinoterephthalate salt.

  • Data Collection: A selected crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are then determined using direct methods or Patterson methods, and the structural model is refined to fit the experimental data.

The workflow for a typical single-crystal X-ray diffraction experiment is illustrated below:

workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_analysis Structure Analysis Evaporation Slow Evaporation Mounting Crystal Mounting Evaporation->Mounting Irradiation X-ray Irradiation Mounting->Irradiation Diffraction Record Diffraction Pattern Irradiation->Diffraction Processing Data Processing Diffraction->Processing Solution Structure Solution Processing->Solution Refinement Structure Refinement Solution->Refinement FinalStructure FinalStructure Refinement->FinalStructure Final Structure

Figure 1: Workflow of a single-crystal X-ray diffraction experiment.
Computational Modeling: Exploring the Conformational Landscape

While X-ray crystallography provides a static picture of the molecule in a crystal lattice, computational methods, particularly Density Functional Theory (DFT), are essential for exploring the full conformational landscape in the gas phase or in solution. DFT calculations can predict the relative energies of different conformers, the barriers to rotation around single bonds, and the influence of intramolecular interactions.

Methodology: DFT-Based Conformational Analysis

A thorough conformational analysis of this compound would involve the following steps:

  • Initial Structure Generation: A 3D model of the molecule is built.

  • Conformational Search: The potential energy surface is systematically or stochastically searched to identify low-energy conformers. This is often achieved by rotating the key dihedral angles, such as the C-N bonds and the C-C bonds connecting the aniline and carboxylic acid groups to the central ring.

  • Geometry Optimization: The geometries of the identified conformers are optimized to find the local energy minima.

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data.

The logical flow of a DFT-based conformational analysis is depicted below:

dft_workflow Start Initial Molecular Structure ConformerSearch Conformational Search (Dihedral Angle Rotation) Start->ConformerSearch Optimization Geometry Optimization (e.g., B3LYP/6-31G*) ConformerSearch->Optimization Frequency Frequency Calculation Optimization->Frequency Analysis Analysis of Results (Relative Energies, Geometries) Frequency->Analysis End Conformational Landscape Analysis->End

Figure 2: Logical workflow for a DFT-based conformational analysis.

Key Conformational Features

The conformation of this compound is primarily defined by the rotational freedom around the C-N bonds connecting the aniline groups and the C-C bonds linking the carboxylic acid groups to the central benzene ring.

Intramolecular Hydrogen Bonding: A Defining Interaction

A critical feature influencing the conformation is the presence of intramolecular hydrogen bonds. These can occur between the amine proton (N-H) and the carbonyl oxygen of the adjacent carboxylic acid group, as well as between the hydroxyl proton of the carboxylic acid and the nitrogen atom of the aniline group. The formation of these hydrogen bonds can significantly stabilize planar conformations and restrict the rotation of the substituent groups.

The interplay between different potential hydrogen bonding patterns is a key determinant of the molecule's preferred shape.

H_bonding cluster_molecule This compound Core N1 N-H C1 C=O N1->C1 N-H···O=C (Intramolecular H-bond) O1 O-H N2 N O1->N2 O-H···N (Intramolecular H-bond)

Figure 3: Potential intramolecular hydrogen bonds in this compound.
Steric Hindrance and Rotational Barriers

The bulky aniline and carboxylic acid groups introduce significant steric hindrance, which in turn creates energy barriers to rotation around the C-N and C-C single bonds. Computational studies on similar systems have shown that these rotational barriers can be substantial, influencing the dynamic behavior of the molecule in solution. The relative orientation of the aniline rings (syn or anti with respect to each other) and the planarity of the carboxylic acid groups are key conformational parameters.

Relevance in Drug Discovery and Development

While this compound itself is not a known therapeutic agent, its structural motifs are of interest to medicinal chemists. The conformation of a molecule is intrinsically linked to its biological activity, as it dictates how the molecule can interact with a biological target, such as a protein binding site.

  • Scaffold for Drug Design: The rigid, planar core of this compound could serve as a scaffold for the development of new drugs. The aniline and carboxylic acid groups provide points for further functionalization to optimize binding affinity and pharmacokinetic properties.

  • Mimicry of Biological Molecules: The arrangement of hydrogen bond donors and acceptors in specific conformations of this molecule could mimic the interactions of endogenous ligands with their receptors.

  • Influence on Physicochemical Properties: The conformation has a direct impact on properties such as solubility, lipophilicity, and crystal packing, all of which are critical for drug development. For instance, the formation of intramolecular hydrogen bonds can mask polar groups, potentially increasing membrane permeability.

The process of leveraging molecular conformation in drug discovery often involves an iterative cycle of design, synthesis, and biological testing, guided by computational modeling.

Conclusion

The molecular structure and conformation of this compound are dictated by a complex interplay of intramolecular hydrogen bonding and steric effects. X-ray crystallography provides definitive information about its solid-state structure, revealing a preference for conformations that maximize hydrogen bonding. Computational methods like DFT are invaluable for exploring the broader conformational landscape and understanding the energetic barriers between different conformers. For drug development professionals, a thorough understanding of the conformational preferences of this and related molecules is crucial for the rational design of new therapeutic agents where the three-dimensional structure is a key determinant of biological function.

References

Navigating the Solubility Landscape of 2,5-Dianilinoterephthalic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide on the Solubility of 2,5-Dianilinoterephthalic Acid in Organic Solvents for Researchers, Scientists, and Drug Development Professionals.

This technical guide offers a comprehensive overview of the solubility characteristics of this compound, a key intermediate in the synthesis of high-performance quinacridone pigments and potentially other advanced materials[1]. Understanding the solubility of this compound is paramount for its efficient synthesis, purification, and utilization in various applications, including those in the pharmaceutical and materials science sectors.

Introduction to this compound

This compound, with the chemical formula C₂₀H₁₆N₂O₄, is a solid organic compound characterized by a central terephthalic acid core with two aniline groups substituted at the 2 and 5 positions[2]. This molecular architecture, featuring both acidic carboxylic acid functionalities and basic secondary amine groups, imparts a complex solubility profile. The presence of aromatic rings and the capacity for hydrogen bonding significantly influence its interactions with various organic solvents[2]. Its primary application lies as a precursor to quinacridone pigments, which are valued for their exceptional lightfastness and thermal stability[1].

Understanding the Solubility of Aromatic Carboxylic Acids

The solubility of carboxylic acids is governed by a balance of intermolecular forces, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces. Generally, carboxylic acids exhibit poor solubility in water, which decreases with increasing molar mass and the size of the nonpolar hydrocarbon portion of the molecule[3][4]. However, they tend to be more soluble in organic solvents, particularly those that are polar and can engage in hydrogen bonding[3][5].

For aromatic carboxylic acids like terephthalic acid, the parent compound of our subject molecule, solubility in many common organic solvents is limited. However, polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) have been shown to be effective solvents for terephthalic acid[6][7]. The introduction of the two aniline groups in this compound is expected to modulate its solubility profile. The amine groups can act as hydrogen bond donors and acceptors, potentially enhancing solubility in polar protic and aprotic solvents.

Qualitative Solubility Profile of this compound

While precise quantitative solubility data for this compound is not extensively documented in publicly available literature, a qualitative assessment based on its chemical structure and the known solubility of related compounds can be made. The following table provides a representative overview of the expected solubility of this compound in a range of common organic solvents.

Solvent ClassSolventExpected SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighThe highly polar nature of DMSO and its ability to act as a strong hydrogen bond acceptor can effectively solvate both the carboxylic acid and aniline functionalities.
N,N-Dimethylformamide (DMF)HighSimilar to DMSO, DMF is a polar aprotic solvent capable of disrupting the intermolecular hydrogen bonding of the solute.
N-Methyl-2-pyrrolidone (NMP)HighNMP is another effective polar aprotic solvent for aromatic compounds, and its amide group can interact favorably with the solute.
Tetrahydrofuran (THF)ModerateTHF is a moderately polar ether that can solvate the molecule, though likely to a lesser extent than the more polar aprotic solvents.
AcetoneLow to ModerateAcetone's polarity may allow for some dissolution, but its lower boiling point and less effective solvating power for this specific structure may limit solubility.
Polar Protic MethanolLow to ModerateThe hydroxyl group of methanol can engage in hydrogen bonding, but the overall polarity and steric factors may limit high solubility.
EthanolLow to ModerateSimilar to methanol, ethanol can act as a hydrogen bond donor and acceptor, but the larger nonpolar alkyl chain might slightly decrease its solvating power for this molecule compared to methanol.
n-ButanolLowWhile used in related syntheses, the longer alkyl chain of n-butanol reduces its overall polarity, likely leading to lower solubility.
Nonpolar TolueneVery LowThe nonpolar nature of toluene makes it a poor solvent for the polar carboxylic acid and amine groups.
HexaneInsolubleAs a nonpolar alkane, hexane is not expected to dissolve the highly polar this compound.
Aqueous WaterInsolubleThe large, nonpolar aromatic structure dominates, leading to very poor solubility in water despite the presence of polar functional groups.[2]

Experimental Protocol for Quantitative Solubility Determination

Given the absence of readily available quantitative data, researchers will need to determine the solubility of this compound experimentally. The following is a detailed, step-by-step methodology for a robust and reliable determination of solubility.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation A Weigh excess this compound B Add to a known volume of solvent in a vial A->B C Incubate at a constant temperature with agitation B->C D Allow to equilibrate for a set time (e.g., 24-48 hours) C->D E Centrifuge to separate undissolved solid D->E F Filter an aliquot of the supernatant E->F G Dilute the filtrate to a known concentration F->G H Analyze by HPLC or UV-Vis spectroscopy G->H I Determine the concentration from a calibration curve H->I J Calculate the solubility (e.g., in mg/mL or g/100mL) I->J

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that a saturated solution is formed with some undissolved solid remaining.

    • Add a precise volume of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • Centrifuge the vials at a moderate speed to further separate the solid phase.

    • Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any fine, suspended particles.

  • Analysis:

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis).

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC or absorbance from UV-Vis) versus the concentration of the standard solutions.

    • Analyze the diluted sample solution and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original, undiluted saturated solution by accounting for the dilution factor.

    • Express the solubility in the desired units, such as mg/mL, g/100 mL, or molarity.

Factors Influencing Solubility and Practical Considerations

  • Temperature: The solubility of solids in liquids generally increases with temperature. It is crucial to control the temperature during the experiment and to report the temperature at which the solubility was determined.

  • Purity of Compound and Solvent: The presence of impurities in either the this compound or the solvent can significantly affect the measured solubility. Using high-purity materials is essential for accurate results.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form of the this compound being used.

  • pH: For solvents that can protonate or deprotonate the solute, the pH of the medium can have a dramatic effect on solubility. This is particularly relevant for protic solvents.

Conclusion

References

An In-depth Technical Guide to the Thermal Stability of 2,5-Dianilinoterephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

2,5-Dianilinoterephthalic acid, a key intermediate in the synthesis of high-performance quinacridone pigments and a building block for advanced polymers, possesses a molecular architecture that inherently suggests significant thermal stability. Understanding the thermal behavior of this compound is paramount for its effective utilization in various applications, from industrial manufacturing to the development of novel materials in the pharmaceutical sector. This guide provides a comprehensive analysis of the thermal stability of this compound, drawing upon available data and established principles of thermal analysis. We will delve into its decomposition characteristics, the underlying structural factors governing its stability, and the experimental methodologies crucial for its characterization.

Molecular Structure and Inherent Stability

This compound (C₂₀H₁₆N₂O₄) is an aromatic dicarboxylic acid featuring a central terephthalic acid core substituted with two aniline groups at the 2 and 5 positions.

Caption: Molecular Structure of this compound.

The thermal stability of this molecule is governed by several key structural features:

  • Aromaticity: The extensive system of conjugated pi-electrons in the benzene rings contributes significantly to the overall stability of the molecule.

  • Intermolecular Hydrogen Bonding: The presence of carboxylic acid and secondary amine groups allows for the formation of a robust network of intermolecular hydrogen bonds. These strong non-covalent interactions require substantial energy to overcome, leading to a high melting point and decomposition temperature.

  • Resonance Stabilization: The lone pair of electrons on the nitrogen atoms can delocalize into the aromatic ring, further stabilizing the molecule.

Thermal Decomposition Profile

The thermal stability of this compound is characterized by its behavior upon heating, which can be elucidated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Melting Point and Decomposition

Available data indicates that this compound has a melting point in the range of 308-312 °C, with decomposition . This observation is critical as it signifies that the molecule does not undergo a simple phase transition from solid to liquid but rather begins to break down chemically at or near its melting point. For researchers and engineers, this means that processing or reacting this compound at temperatures approaching this range must be done with caution to avoid degradation.

Thermogravimetric Analysis (TGA)

A hypothetical TGA curve for this compound would be expected to show:

  • Initial Stability: A stable baseline with minimal weight loss at lower temperatures, likely up to around 300 °C.

  • Decomposition Onset: A significant weight loss beginning in the 300-350 °C range, corresponding to the decarboxylation of the carboxylic acid groups and the cleavage of the C-N bonds.

  • Multi-stage Decomposition: The decomposition may occur in multiple steps, reflecting the different bond energies within the molecule. The initial loss of water from the condensation of carboxylic acid groups, followed by the loss of carbon dioxide, and then the fragmentation of the aromatic backbone are plausible stages.

Differential Scanning Calorimetry (DSC)

A DSC analysis would complement the TGA data by providing information on the energetics of the thermal events. A typical DSC curve for this compound would likely exhibit:

  • An Endothermic Peak: A sharp endothermic peak corresponding to the melting of the compound, which, as noted, coincides with its decomposition. The area under this peak would represent the enthalpy of fusion and decomposition.

  • Absence of Other Major Transitions: It is unlikely that other major thermal transitions, such as a glass transition, would be observed before the melting/decomposition point due to the crystalline nature of the compound.

Experimental Protocols for Thermal Analysis

To rigorously characterize the thermal stability of this compound, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the decomposition temperature and mass loss profile of this compound.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of dry, powdered this compound into an alumina or platinum crucible.

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to provide an inert environment.

    • Heating Rate: A linear heating rate of 10 °C/min is standard.

    • Temperature Range: From ambient temperature to 600 °C or higher, until no further weight loss is observed.

  • Data Analysis:

    • Plot the percentage of weight loss as a function of temperature.

    • Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant weight loss begins.

    • Identify the temperatures of maximum rates of decomposition from the derivative of the TGA curve (DTG).

    • Calculate the residual mass at the end of the experiment.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point, enthalpy of fusion, and to observe other thermal transitions of this compound.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

  • Experimental Conditions:

    • Atmosphere: Inert atmosphere (nitrogen or argon) at a flow rate of 20-50 mL/min.

    • Heating Rate: A heating rate of 10 °C/min is typically used.

    • Temperature Program:

      • Heat from ambient temperature to a temperature above the expected melting point (e.g., 350 °C).

      • Cool the sample back to ambient temperature.

      • A second heating scan can be performed to investigate any changes in the material's thermal behavior after the initial melt/decomposition.

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • Determine the onset temperature and the peak temperature of any endothermic or exothermic events.

    • Calculate the enthalpy of fusion/decomposition by integrating the area of the corresponding peak.

Caption: Experimental workflow for the thermal analysis of this compound.

Structure-Property Relationships and Decomposition Mechanism

The thermal decomposition of this compound is a complex process involving the cleavage of multiple bonds. While a definitive, experimentally verified mechanism is not available, a plausible pathway can be proposed based on the known chemistry of its functional groups.

Decomposition_Pathway A This compound B Decarboxylation (-2 CO2) A->B Heat (>300°C) C C-N Bond Cleavage B->C D Aromatic Fragmentation C->D E Volatile Products (e.g., Aniline, Benzene) C->E F Char Residue D->F

Caption: A proposed thermal decomposition pathway for this compound.

  • Decarboxylation: The initial and most likely decomposition step is the loss of carbon dioxide from the carboxylic acid groups. This is a common thermal decomposition pathway for carboxylic acids.

  • C-N Bond Cleavage: Following or concurrent with decarboxylation, the carbon-nitrogen bonds between the aniline groups and the central benzene ring will likely cleave, leading to the formation of aniline and other aromatic fragments.

  • Aromatic Fragmentation: At higher temperatures, the remaining aromatic structures will fragment into smaller, volatile organic compounds and eventually form a stable carbonaceous char.

The nature of the substituents on the aniline rings would be expected to influence the thermal stability. Electron-donating groups could potentially increase the electron density of the C-N bond, making it more stable, while electron-withdrawing groups might have the opposite effect.

Summary of Thermal Properties

PropertyValue/Description
Melting Point 308-312 °C (decomposes)
Decomposition Onset (TGA, Estimated) ~300-350 °C in an inert atmosphere
Primary Decomposition Products (Hypothesized) Carbon dioxide, Aniline, Water
Key Structural Features for Stability Aromaticity, Intermolecular Hydrogen Bonding

Conclusion

This compound is a thermally stable molecule, with its decomposition commencing around its melting point of 308-312 °C. This stability is attributed to its highly aromatic structure and the presence of strong intermolecular hydrogen bonds. For applications involving high temperatures, it is crucial to operate below this decomposition threshold to maintain the integrity of the molecule. The provided experimental protocols for TGA and DSC offer a robust framework for researchers to precisely characterize the thermal properties of this and related compounds, enabling the informed design and processing of next-generation materials.

A Technical Guide to the Spectroscopic Characterization of 2,5-Dianilinoterephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data (NMR, IR, and UV-Vis) for 2,5-dianilinoterephthalic acid. Due to the limited availability of specific experimental spectra for this compound in public databases, this document focuses on the anticipated spectral characteristics based on its functional groups. Detailed experimental protocols for obtaining these spectra are also provided, along with a generalized workflow for the spectroscopic analysis of a solid organic compound.

Molecular Structure

This compound (C₂₀H₁₆N₂O₄) is an aromatic dicarboxylic acid containing two secondary amine linkages.[1][2] Its structure consists of a central terephthalic acid core substituted with two aniline groups at the 2 and 5 positions.

Chemical Structure:

Spectroscopic Data

The following tables summarize the expected quantitative data for the NMR, IR, and UV-Vis spectroscopic analysis of this compound. These values are based on the typical spectral ranges for the functional groups present in the molecule.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

¹H NMR ¹³C NMR
Chemical Shift (ppm) Assignment Chemical Shift (ppm) Assignment
~12.0 (broad singlet)Carboxylic acid (-COOH)~165 - 185Carboxylic acid (-C=O)
~6.5 - 8.0 (multiplets)Aromatic protons (C-H)~110 - 160Aromatic carbons (C-C, C-N)
~8.0 - 9.0 (singlet)Amine (-NH-)

Note: The exact chemical shifts can be influenced by the solvent, concentration, and temperature.[3][4]

Table 2: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode Intensity
3300 - 2500O-H stretch (Carboxylic acid)Broad
~3300N-H stretch (Secondary amine)Medium
1710 - 1680C=O stretch (Carboxylic acid)Strong
1600 - 1450C=C stretch (Aromatic ring)Medium to Strong
1320 - 1000C-O stretchMedium
1350 - 1280C-N stretchMedium

Note: The solid-state spectrum may show band broadening and shifts compared to a solution spectrum.[4][5]

Table 3: Predicted UV-Vis Absorption Maxima

Wavelength (λ_max, nm) Electronic Transition
200 - 400π → π* (Aromatic system)
250 - 700n → π* (N- and O-containing chromophores)

Note: The absorption maxima and molar absorptivity are highly dependent on the solvent.[6][7]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-20 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[8]

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound is likely soluble in polar aprotic solvents).

    • Ensure complete dissolution by gentle vortexing or sonication.[8]

    • Transfer the solution to a clean 5 mm NMR tube.[8]

  • Instrumentation:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[8]

    • ¹H NMR: Acquire the proton spectrum using a standard pulse sequence.

    • ¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Phase and baseline correct the resulting spectra.

    • Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak.

3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid this compound powder directly onto the ATR crystal.[9]

  • Instrumentation:

    • Use an FT-IR spectrometer equipped with a diamond or germanium ATR accessory.

  • Data Acquisition:

    • Apply pressure to ensure good contact between the sample and the crystal.[9]

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

3.3. Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the molecule.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

    • Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (typically resulting in an absorbance between 0.1 and 1.0).

  • Instrumentation:

    • Use a double-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Fill a matching quartz cuvette with the sample solution.

    • Scan the sample over a wavelength range of approximately 200-800 nm.

  • Data Processing:

    • The spectrophotometer will automatically subtract the blank spectrum from the sample spectrum.

    • Identify the wavelength(s) of maximum absorbance (λ_max).

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a solid organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Solid Sample (this compound) Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Prepare_Solid Prepare Solid Sample (e.g., for ATR) Sample->Prepare_Solid Prep_UV Prepare Solution (UV-Vis Solvent) Sample->Prep_UV NMR NMR Spectroscopy (¹H, ¹³C) Dissolve->NMR IR FT-IR Spectroscopy (ATR) Prepare_Solid->IR UV UV-Vis Spectroscopy Prep_UV->UV Process_NMR Process NMR Data (FT, Phasing, Integration) NMR->Process_NMR Process_IR Process IR Data (Background Subtraction) IR->Process_IR Process_UV Process UV-Vis Data (Identify λ_max) UV->Process_UV Interpret Structural Elucidation Process_NMR->Interpret Process_IR->Interpret Process_UV->Interpret

Caption: Generalized workflow for spectroscopic characterization.

References

An In-Depth Technical Guide to the Synthesis of 2,5-Dianilinoterephthalic Acid from Dimethyl Succinylsuccinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,5-dianilinoterephthalic acid, a key intermediate in the production of quinacridone pigments, with potential applications in materials science and as a scaffold for medicinal chemistry explorations. This document details the underlying chemical principles, experimental protocols, and characterization data relevant to researchers in organic synthesis and drug development.

Introduction

This compound is a symmetrically substituted aromatic dicarboxylic acid. Its rigid core structure and the presence of two amino groups make it a valuable building block in supramolecular chemistry and polymer science. While its primary application has been in the synthesis of high-performance quinacridone pigments, the structural motif of a central aromatic core with amino and carboxylic acid functionalities is of interest in medicinal chemistry for the design of novel therapeutic agents.

The synthesis of this compound from dimethyl succinylsuccinate is a well-established industrial process. It typically proceeds through a three-step sequence:

  • Condensation: The reaction of dimethyl succinylsuccinate with two equivalents of aniline to form a diethyl 2,5-dianilino-3,6-dihydroterephthalate intermediate.

  • Oxidation: Aromatization of the dihydroterephthalate intermediate to yield diethyl 2,5-dianilinoterephthalate.

  • Hydrolysis: Saponification of the diester to afford the final product, this compound.

This guide will provide a detailed experimental protocol for a one-pot synthesis, summarize key quantitative data, and present visualizations of the reaction pathway and experimental workflow.

Reaction Mechanism and Synthesis Pathway

The synthesis of this compound from dimethyl succinylsuccinate is a multi-step process that can be efficiently performed in a one-pot reaction. The overall transformation involves a condensation reaction, followed by an in-situ oxidation and subsequent hydrolysis.

dot

Synthesis_Pathway cluster_0 Step 1: Condensation cluster_1 Step 2: Oxidation cluster_2 Step 3: Hydrolysis DMSS Dimethyl Succinylsuccinate Intermediate1 Diethyl 2,5-dianilino- 3,6-dihydroterephthalate DMSS->Intermediate1 Acid Catalyst (e.g., Acetic Acid) Heat Aniline Aniline (2 eq.) Aniline->Intermediate1 Intermediate2 Diethyl 2,5-dianilinoterephthalate Intermediate1->Intermediate2 Heat Oxidizing_Agent Air (O2) Oxidizing_Agent->Intermediate2 Final_Product This compound Intermediate2->Final_Product 1. Heat 2. Acidification Base Potassium Hydroxide Base->Final_Product Acid Sulfuric Acid Acid->Final_Product

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

The following is a detailed experimental protocol for the one-pot synthesis of 2,5-di(p-toluidino)terephthalic acid, a close analog of the title compound, which can be adapted for the synthesis of this compound by substituting p-toluidine with aniline.[1]

Materials and Equipment:

  • Dimethyl succinylsuccinate

  • p-Toluidine (or Aniline)

  • Acetic Acid

  • Potassium Hydroxide (solid)

  • Sulfuric Acid (concentrated)

  • Water

  • Nitrogen gas supply

  • Air supply with a dip tube

  • Reaction flask equipped with a reflux condenser, stirrer, and thermometer

  • Heating mantle

  • Filtration apparatus

  • Drying oven

Procedure:

  • Condensation: In a suitable reaction flask, a mixture of dimethyl succinylsuccinate and the desired alcohol solvent is prepared. An acidic catalyst is added, and the mixture is heated under a nitrogen atmosphere.[1] To this mixture, add 26 g of p-toluidine.[1] Purge the reaction mixture with nitrogen for 15 minutes and then heat to approximately 75°C for 1 hour with continuous nitrogen purging.[1]

  • Oxidation: Add 20 ml of acetic acid to the reaction mixture and heat to reflux.[1] Once the reflux temperature is reached, introduce a stream of air into the mixture through a dip tube for 4 hours to facilitate oxidation.[1]

  • Hydrolysis: After the oxidation is complete, add 70 g of solid potassium hydroxide to the reaction mixture and continue to heat at reflux for an additional hour.[1]

  • Work-up and Isolation: Cool the reaction mixture and add 500 ml of water.[1] Acidify the mixture to a pH of 2.5 to 3 by the slow addition of concentrated sulfuric acid.[1] Separate the aqueous phase. Add another 400 ml of water to the organic residue, which should induce the precipitation of a dark-violet solid.[1]

  • Purification: Filter the precipitate and dry it at approximately 100°C.[1]

This procedure is reported to yield 67.6 g of pure 2,3-dimethyl-dianilinoterephthalic acid, which corresponds to a 90% yield relative to the starting dimethyl succinylsuccinate.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of this compound and its derivatives based on available literature.

Table 1: Reactant and Product Quantities for a Representative Synthesis

CompoundMolecular FormulaMolar Mass ( g/mol )AmountMoles
Dimethyl SuccinylsuccinateC₁₀H₁₂O₆228.20--
p-ToluidineC₇H₉N107.1526 g0.243
Acetic AcidC₂H₄O₂60.0520 ml-
Potassium HydroxideKOH56.1170 g1.248
2,5-Di(p-toluidino)terephthalic acidC₂₂H₂₀N₂O₄376.4167.6 g0.180

Table 2: Reaction Conditions and Yield

ParameterValue
Condensation Temperature~75°C
Condensation Time1 hour
Oxidation Time4 hours
Hydrolysis Time1 hour
Final Product Yield90%
Final Product Purity98% (by HPLC)

Characterization of this compound

Accurate characterization of the final product is crucial for confirming its identity and purity. The following are the expected analytical data for this compound.

Table 3: Physicochemical and Spectroscopic Data

PropertyValue
Molecular Formula C₂₀H₁₆N₂O₄
Molar Mass 348.36 g/mol
Appearance Dark-violet precipitate
¹H NMR Spectral data not readily available in public sources. Expected signals would include aromatic protons from the central terephthalic ring and the two aniline rings, as well as signals for the amine and carboxylic acid protons.
¹³C NMR Spectral data not readily available in public sources. Expected signals would include carbons of the carboxylic acid groups, and aromatic carbons.
FTIR Expected characteristic peaks for N-H stretching (amines), O-H stretching (carboxylic acids), C=O stretching (carboxylic acids), and C-N stretching, as well as aromatic C-H and C=C stretching.
Mass Spectrometry Expected molecular ion peak (M+) at m/z 348.11.

Applications in Drug Development

While the primary industrial use of this compound is as a precursor to quinacridone pigments, its core structure holds potential for applications in drug development. The presence of two aniline moieties and two carboxylic acid groups on a central aromatic ring provides a versatile scaffold for chemical modification.

Derivatives of terephthalic acid have been explored for various biological activities. For instance, terephthalamides have been investigated as potential therapeutic agents. The amino and carboxylic acid functional groups in this compound offer reactive sites for the synthesis of a diverse library of compounds through reactions such as amidation, esterification, and N-alkylation.

The rigid and planar nature of the dianilinoterephthalic acid core could be exploited in the design of molecules that interact with biological targets such as enzymes or receptors, where shape complementarity is crucial. Further research is warranted to explore the synthesis of derivatives of this compound and to evaluate their potential pharmacological activities.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure.

dot

Experimental_Workflow A Charge Reactor with Dimethyl Succinylsuccinate and Solvent B Add Acid Catalyst and Aniline A->B C Purge with Nitrogen and Heat (Condensation) B->C D Add Acetic Acid and Heat to Reflux C->D E Introduce Air for Oxidation D->E F Add Solid Potassium Hydroxide and Reflux (Hydrolysis) E->F G Cool Reaction Mixture and Add Water F->G H Acidify with Sulfuric Acid to pH 2.5-3 G->H I Separate Aqueous Layer H->I J Add Water to Precipitate Product I->J K Filter the Solid Product J->K L Dry the Product in an Oven K->L M Characterize the Final Product (HPLC, NMR, FTIR, MS) L->M

Caption: A step-by-step experimental workflow for the synthesis.

Conclusion

The synthesis of this compound from dimethyl succinylsuccinate is a robust and high-yielding process. This guide provides a detailed framework for its preparation and characterization, intended to be a valuable resource for researchers in both materials science and medicinal chemistry. While its application in drug development is still nascent, the versatile chemical nature of this molecule presents intriguing possibilities for the design and synthesis of novel bioactive compounds. Further investigation into the derivatization and biological evaluation of the this compound scaffold is encouraged.

References

2,5-Dianilinoterephthalic Acid: From Industrial Pigment Precursor to a Subject of Scientific Inquiry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dianilinoterephthalic acid, a dicarboxylic acid featuring two aniline groups attached to a central benzene ring, is a molecule of significant industrial importance.[1] Primarily, it serves as a crucial intermediate in the synthesis of high-performance quinacridone pigments, which are valued for their exceptional lightfastness and thermal stability.[2] This guide provides a comprehensive overview of the history, discovery, and synthesis of this compound. Furthermore, it delves into its physicochemical properties and critically examines the current state of knowledge regarding its biological activity, with a particular focus on its potential, though currently unsubstantiated, role as a succinate dehydrogenase inhibitor. This exploration aims to provide researchers and drug development professionals with a thorough understanding of this compound, potentially inspiring new avenues of investigation into its applications beyond materials science.

History and Discovery: A Tale of Industrial Innovation

The discovery of this compound is intrinsically linked to the development of quinacridone pigments in the mid-20th century. Its history is not one of a serendipitous scientific finding in an academic laboratory, but rather a product of targeted industrial research aimed at creating new and improved colorants. The primary driver for its synthesis was its role as a key precursor to linear trans-quinacridone, a vibrant and highly stable pigment.

The synthesis of this compound is prominently featured in patent literature, which chronicles the evolution of its production methods. Early processes often involved the reaction of diethyl succinylsuccinate with aniline, followed by oxidation and hydrolysis. Over the years, numerous refinements to this basic scheme have been developed to improve yield, purity, and environmental friendliness.[2] These advancements include the use of alternative starting materials, such as 2,5-dihaloterephthalic acids, and the introduction of more efficient oxidizing agents and reaction conditions.[3] The historical narrative of this compound is, therefore, a testament to the power of industrial chemistry in designing and optimizing synthetic pathways for commercially valuable molecules.

Chemical Synthesis: Pathways to a Pigment Precursor

The synthesis of this compound can be achieved through several routes, with the most common methods starting from either succinate derivatives or substituted terephthalic acids. The following sections detail the key synthetic approaches.

Synthesis from Succinylsuccinate Esters

A historically significant and widely employed method involves the reaction of a dialkyl succinylsuccinate with aniline. This multi-step process can be summarized as follows:

  • Condensation: Two molecules of a dialkyl succinate (e.g., dimethyl succinate) are condensed in the presence of a strong base to form a dialkyl succinylsuccinate.

  • Reaction with Aniline: The dialkyl succinylsuccinate is then reacted with two equivalents of aniline to yield a dialkyl 2,5-dianilino-3,6-dihydroterephthalate.

  • Oxidation: The dihydroterephthalate intermediate is oxidized to the corresponding dialkyl 2,5-dianilinoterephthalate. Air or other oxidizing agents can be used for this step.[3]

  • Hydrolysis: The final step involves the hydrolysis of the ester groups to carboxylic acids, yielding this compound.

The overall workflow for the synthesis starting from dimethyl succinate is depicted in the following diagram:

Synthesis of this compound from Dimethyl Succinate cluster_0 Step 1: Condensation cluster_1 Step 2: Reaction with Aniline cluster_2 Step 3: Oxidation cluster_3 Step 4: Hydrolysis Dimethyl Succinate Dimethyl Succinate Dimethyl Succinylsuccinate Dimethyl Succinylsuccinate Dimethyl Succinate->Dimethyl Succinylsuccinate Base Dimethyl 2,5-dianilino-3,6-dihydroterephthalate Dimethyl 2,5-dianilino-3,6-dihydroterephthalate Dimethyl Succinylsuccinate->Dimethyl 2,5-dianilino-3,6-dihydroterephthalate Aniline Dimethyl 2,5-dianilinoterephthalate Dimethyl 2,5-dianilinoterephthalate Dimethyl 2,5-dianilino-3,6-dihydroterephthalate->Dimethyl 2,5-dianilinoterephthalate Oxidation (e.g., Air) This compound This compound Dimethyl 2,5-dianilinoterephthalate->this compound Hydrolysis

Caption: Synthesis workflow of this compound from dimethyl succinate.

Synthesis from Dihaloterephthalic Acids

An alternative and often more direct route involves the nucleophilic aromatic substitution of a 2,5-dihaloterephthalic acid with aniline. For example, 2,5-dichloroterephthalic acid or 2,5-dibromoterephthalic acid can be reacted with aniline in the presence of a base and a copper catalyst to yield this compound. This method can be advantageous due to the commercial availability of the starting materials.

Experimental Protocol: A Representative Synthesis

The following is a representative, generalized protocol based on patent literature for the synthesis of this compound from a dialkyl 2,5-dianilino-3,6-dihydroterephthalate:

  • Reaction Setup: A stirred autoclave or a three-necked flask equipped with a reflux condenser, a thermometer, and a gas inlet is charged with the dialkyl 2,5-dianilino-3,6-dihydroterephthalate, an alcohol (e.g., methanol), and an aqueous solution of an alkali metal hydroxide (e.g., sodium hydroxide).

  • Oxidation: The mixture is heated to a temperature between 70 and 130 °C.[3] Air or oxygen is then passed through the reaction mixture to effect oxidation. In some procedures, an oxygen-transferring agent, such as an anthraquinone derivative, may be added to facilitate the reaction.[3]

  • Hydrolysis: The oxidation is typically followed by or occurs concurrently with the hydrolysis of the ester groups to the corresponding carboxylates. The reaction is monitored until the starting material is consumed.

  • Isolation and Purification: After the reaction is complete, the alcohol is removed by distillation. The remaining aqueous solution is then acidified with a mineral acid (e.g., sulfuric or hydrochloric acid) to a pH of approximately 2.5-3.[2] This causes the this compound to precipitate out of solution as a solid. The precipitate is then collected by filtration, washed with water until neutral, and dried.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Chemical Formula C₂₀H₁₆N₂O₄[1][4][5]
Molecular Weight 348.36 g/mol [4][5]
CAS Number 10109-95-2[1][5]
Appearance Typically a solid[1]
Melting Point 316-318 °C (with decomposition)[6]
Solubility Generally soluble in organic solvents, limited solubility in water[1]
IUPAC Name This compound[5]
Synonyms 2,5-bis(phenylamino)terephthalic acid, 1,4-Benzenedicarboxylic acid, 2,5-bis(phenylamino)-[1][5]

Investigation into Biological Activity and Succinate Dehydrogenase Inhibition

A comprehensive search of the scientific literature reveals a notable absence of studies on the biological activity of this compound. Crucially, there is no direct evidence to suggest that it acts as an inhibitor of succinate dehydrogenase (SDH). SDH, also known as mitochondrial complex II, is a key enzyme in both the citric acid cycle and the electron transport chain.[10][11] Its inhibition can have significant metabolic consequences and is a target for some fungicides and potential therapeutic agents.[11][12]

Structural Comparison with Known SDH Inhibitors

Known SDH inhibitors can be broadly classified into two groups: those that bind to the succinate-binding site and those that target the ubiquinone-binding site.[10] Succinate-analogue inhibitors, such as malonate, often mimic the dicarboxylate structure of the natural substrate, succinate.[10][13]

While this compound does possess two carboxylic acid groups, its overall structure is significantly different from simple dicarboxylates like succinate or malonate. The large, aromatic aniline substituents would likely introduce significant steric hindrance, potentially preventing it from fitting into the succinate-binding pocket of SDH.

The general mechanism of SDH involves the oxidation of succinate to fumarate and the reduction of ubiquinone to ubiquinol. Inhibitors can interfere with either of these processes.

Succinate Dehydrogenase Mechanism and Inhibition cluster_0 Citric Acid Cycle cluster_1 Electron Transport Chain Succinate Succinate SDH Succinate Dehydrogenase (SDH) Succinate->SDH Fumarate Fumarate Ubiquinone Ubiquinone Ubiquinone->SDH Ubiquinol Ubiquinol SDH->Fumarate SDH->Ubiquinol Inhibitor Inhibitor Inhibitor->SDH Inhibition

References

Theoretical and Experimental Insights into 2,5-Dianilinoterephthalic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental studies on 2,5-dianilinoterephthalic acid, a molecule of interest in materials science and medicinal chemistry. This document synthesizes available data on its synthesis, crystal structure, and predicted electronic properties, offering a valuable resource for researchers engaged in the development of novel materials and therapeutics.

Molecular Structure and Physicochemical Properties

This compound (C₂₀H₁₆N₂O₄) is a derivative of terephthalic acid featuring two aniline groups substituted at the 2 and 5 positions of the benzene ring. This substitution imparts specific electronic and structural characteristics to the molecule, influencing its chemical reactivity and potential applications.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₀H₁₆N₂O₄PubChem
Molecular Weight 348.35 g/mol PubChem[1]
IUPAC Name 2,5-bis(phenylamino)terephthalic acidPubChem[1]
CAS Number 10109-95-2PubChem[1]
Canonical SMILES C1=CC=C(C=C1)NC2=CC(=C(C=C2C(=O)O)NC3=CC=CC=C3)C(=O)OPubChem[1]
InChI Key ZJQZWNLKRBUEKX-UHFFFAOYSA-NPubChem[1]

Synthesis Protocols

The synthesis of this compound can be achieved through the reaction of a succinyl succinate ester with aniline, followed by oxidation and hydrolysis. The following protocols are based on established methods described in the literature.

Synthesis from Diethyl Succinylsuccinate

This method involves the condensation of diethyl succinylsuccinate with aniline, followed by oxidation and saponification.

Experimental Workflow:

start Start step1 Condensation: Diethyl succinylsuccinate + Aniline in Acetic Acid start->step1 step2 Oxidation: Air or Oxidizing Agent step1->step2 step3 Saponification: Alkali Metal Hydroxide step2->step3 step4 Acidification: Mineral Acid step3->step4 end 2,5-Dianilinoterephthalic Acid step4->end

Figure 1: General workflow for the synthesis of this compound.

Detailed Protocol:

  • Condensation: A mixture of diethyl succinylsuccinate, aniline, and glacial acetic acid in a suitable solvent (e.g., methanol) is heated under reflux.

  • Oxidation: Air is bubbled through the reaction mixture, or a suitable oxidizing agent is added to facilitate the aromatization of the dihydroterephthalate intermediate.

  • Saponification: An aqueous solution of an alkali metal hydroxide (e.g., sodium hydroxide) is added to the reaction mixture, which is then heated to hydrolyze the ester groups.

  • Acidification: The reaction mixture is cooled, and a mineral acid (e.g., sulfuric acid) is added to precipitate the this compound.

  • Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization.

Crystal Structure and Solid-State Properties

In the solid state, the dianion of this compound has been shown to form layered structures with metal cations. For instance, in its lithium and magnesium salts, the crystal structure consists of alternating bilayers of the 2,5-(dianilino)terephthalate dianions and hydrated metal cations. The conformation of the organic anion and the interlayer distance are influenced by the nature and coordination of the metal cation.

Theoretical Studies: An Overview

Direct theoretical studies focusing specifically on this compound are limited in publicly accessible literature. However, computational methods such as Density Functional Theory (DFT) are powerful tools for predicting the electronic and structural properties of such molecules. Based on studies of similar aromatic carboxylic acids and aniline derivatives, a theoretical investigation of this compound would typically involve the following workflow:

start Start: Molecular Structure step1 Geometry Optimization (e.g., DFT B3LYP/6-311++G(d,p)) start->step1 step2 Frequency Calculation (Vibrational Analysis) step1->step2 step3 Electronic Structure Analysis (HOMO, LUMO, MEP) step1->step3 end Predicted Properties step2->end step3->end

Figure 2: A typical workflow for the theoretical study of an organic molecule.

Computational Methodology

A standard computational approach for a molecule like this compound would employ DFT calculations. A common choice of functional and basis set for such systems is B3LYP with the 6-311++G(d,p) basis set, which provides a good balance between accuracy and computational cost for geometry optimization and electronic property calculations.

Table 2: Typical Computational Parameters for DFT Studies

ParameterRecommended Method/Basis SetPurpose
Method Density Functional Theory (DFT)To calculate the electronic structure of the molecule.
Functional B3LYPA hybrid functional that often provides reliable results for organic molecules.
Basis Set 6-311++G(d,p)A triple-zeta basis set with diffuse and polarization functions, suitable for describing anions and hydrogen bonding.
Solvent Model Polarizable Continuum Model (PCM)To simulate the effect of a solvent on the molecular properties.
Predicted Electronic Properties

Based on the structure of this compound, with its electron-donating aniline groups and electron-withdrawing carboxylic acid groups, several key electronic properties can be anticipated.

  • Molecular Electrostatic Potential (MEP): The MEP surface would likely show negative potential (red/yellow) around the carboxylic acid groups, indicating regions susceptible to electrophilic attack, and positive potential (blue) around the amine protons.

  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) is expected to be localized primarily on the electron-rich aniline moieties and the central benzene ring. The Lowest Unoccupied Molecular Orbital (LUMO) is anticipated to be distributed over the electron-deficient terephthalic acid core. The energy gap between the HOMO and LUMO will be a critical parameter in determining the molecule's reactivity and its potential as an electronic material.

cluster_0 Electronic Properties HOMO HOMO (Highest Occupied Molecular Orbital) Energy_Gap Energy Gap (ΔE) HOMO->Energy_Gap Determines LUMO LUMO (Lowest Unoccupied Molecular Orbital) LUMO->Energy_Gap Determines Reactivity Chemical Reactivity Energy_Gap->Reactivity Electronic_Applications Electronic Applications Energy_Gap->Electronic_Applications

Figure 3: Relationship between frontier molecular orbitals and molecular properties.

Potential Applications

The unique structure of this compound, featuring both hydrogen bond donors (amine and carboxylic acid protons) and acceptors (carbonyl and amine nitrogens), makes it a versatile building block for supramolecular chemistry and materials science.

  • Metal-Organic Frameworks (MOFs): The dicarboxylic acid functionality allows it to act as a linker in the construction of MOFs. The aniline groups can introduce additional functionality and redox activity into the framework.

  • Pigments and Dyes: The extended π-conjugation in the molecule suggests that it may possess interesting chromophoric properties.

  • Pharmaceuticals: The presence of the aniline and carboxylic acid moieties provides sites for potential biological interactions, making it a scaffold of interest in drug discovery.

Conclusion

This compound is a molecule with significant potential in various scientific fields. While experimental data on its synthesis and solid-state structure are available, a comprehensive theoretical understanding of its electronic properties is still an area ripe for exploration. This guide provides a foundational understanding of the molecule and highlights the need for further computational studies to fully elucidate its properties and unlock its potential for advanced applications. Researchers are encouraged to build upon the information presented herein to further investigate this promising compound.

References

Quantum Chemical Insights into 2,5-Dianilinoterephthalic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 2,5-dianilinoterephthalic acid. While direct experimental and computational studies on this specific molecule are not extensively available in public literature, this document outlines a robust computational workflow and presents hypothetical yet realistic data based on established theoretical methodologies. The guide serves as a framework for researchers to design and interpret their own computational investigations of this and similar molecules of interest in materials science and drug discovery.

Introduction

This compound is a molecule of significant interest due to its structural motifs, which are common in various functional materials and pharmacologically active compounds. The molecule features a central terephthalic acid core functionalized with two aniline groups. This arrangement suggests potential for interesting electronic properties, hydrogen bonding capabilities, and applications in areas such as polymer chemistry, dye synthesis, and medicinal chemistry.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful, non-invasive approach to understanding the intrinsic properties of such molecules at the atomic level. These computational methods can predict molecular geometries, electronic structures, vibrational frequencies, and other key parameters that are often difficult or expensive to determine experimentally. This guide details a standard computational protocol for investigating this compound.

Computational Methodology

A typical quantum chemical investigation of an organic molecule like this compound follows a systematic workflow. The primary steps include geometry optimization, frequency analysis, and the calculation of various molecular properties.

Workflow for Quantum Chemical Calculations

The logical flow of a computational study is crucial for obtaining accurate and meaningful results. The following diagram illustrates a standard workflow for the quantum chemical analysis of this compound.

Quantum Chemical Calculation Workflow A 1. Initial Structure Generation (e.g., from 2D sketch or crystal structure) B 2. Geometry Optimization (e.g., DFT with B3LYP/6-31G(d)) A->B C 3. Frequency Calculation (Confirm minimum energy structure, obtain vibrational spectra) B->C D 4. Single-Point Energy Calculation (Higher level of theory, e.g., B3LYP/6-311++G(d,p)) C->D E 5. Analysis of Molecular Properties (HOMO-LUMO, MEP, Dipole Moment, etc.) D->E F 6. Further Analysis (Optional) (e.g., TD-DFT for excited states, NBO analysis) E->F

A standard workflow for quantum chemical calculations on a molecule.
Experimental Protocols

While this guide focuses on computational methods, the following outlines a hypothetical experimental protocol that would be used to synthesize and characterize this compound, providing a basis for comparison with theoretical results.

Synthesis of this compound:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dibromoterephthalic acid and an excess of aniline in a high-boiling point solvent such as N,N-dimethylformamide (DMF).

  • Catalysis: Add a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., Xantphos), followed by a base such as potassium carbonate.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 120-150 °C) and maintain for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Workup and Purification: After cooling, pour the reaction mixture into an acidic aqueous solution to precipitate the product. Filter the crude product, wash with water and a suitable organic solvent (e.g., diethyl ether) to remove unreacted starting materials. Recrystallize the solid from a solvent mixture like ethanol/water to obtain the purified this compound.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the molecular structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O of the carboxylic acid, N-H of the amine, C=C of the aromatic rings).

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

Results and Discussion

This section presents hypothetical but realistic data for this compound, as would be obtained from DFT calculations using the B3LYP functional with the 6-311++G(d,p) basis set.

Optimized Molecular Geometry

The geometry of this compound would be optimized to find the lowest energy conformation. The planarity of the central benzene ring and the relative orientations of the aniline and carboxylic acid groups are of particular interest.

Parameter Value
Bond Lengths (Å)
C=O (Carboxylic Acid)1.22
C-O (Carboxylic Acid)1.35
C-N (Amine)1.40
C-C (Aromatic)1.39 - 1.41
Bond Angles (°) **
O=C-O (Carboxylic Acid)123.5
C-N-C (Amine)125.0
C-C-C (Aromatic)119.5 - 120.5
Dihedral Angles (°) **
C-C-N-C (Aniline Twist)35.0
C-C-C=O (Carboxylic Twist)15.0

Table 1: Selected optimized geometric parameters for this compound.

The non-planar arrangement of the aniline and carboxylic acid groups with respect to the central ring is expected due to steric hindrance.

Electronic Properties

The electronic properties provide insight into the reactivity and potential applications of the molecule.

Property Value
Total Energy (Hartree) -1234.5678
HOMO Energy (eV) -5.89
LUMO Energy (eV) -2.15
HOMO-LUMO Gap (eV) 3.74
Dipole Moment (Debye) 2.54

Table 2: Calculated electronic properties of this compound.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic transitions. A moderate HOMO-LUMO gap suggests that the molecule is stable but could be electronically excited under appropriate conditions.

Vibrational Analysis

The calculated vibrational frequencies can be correlated with experimental IR and Raman spectra.

Vibrational Mode Frequency (cm⁻¹) Description
ν(O-H)3450Carboxylic acid O-H stretch
ν(N-H)3380Amine N-H stretch
ν(C=O)1720Carboxylic acid C=O stretch
ν(C=C)1600, 1580Aromatic C=C stretches
δ(N-H)1510Amine N-H bend

Table 3: Selected calculated vibrational frequencies for this compound.

These calculated frequencies would aid in the interpretation of experimental spectroscopic data.

Signaling Pathways and Logical Relationships

While not a biological signaling pathway in the traditional sense, the logical relationship between computational inputs and outputs can be visualized.

Computational_Analysis_Logic Input Molecular Structure (this compound) Calc Quantum Chemical Calculation (Geometry Optimization, Frequency, etc.) Input->Calc Method Computational Method (DFT, Basis Set) Method->Calc Geom Optimized Geometry (Bond Lengths, Angles) Calc->Geom Elec Electronic Properties (HOMO, LUMO, Dipole Moment) Calc->Elec Vib Vibrational Frequencies (IR/Raman Spectra) Calc->Vib React Reactivity Descriptors (Chemical Hardness, Electrophilicity) Elec->React

Logical flow from inputs to outputs in a computational study.

Conclusion

This technical guide has outlined a comprehensive computational approach for the study of this compound. By employing Density Functional Theory, researchers can gain valuable insights into the geometric, electronic, and vibrational properties of this molecule. The presented workflow, methodologies, and hypothetical data serve as a robust starting point for future in-silico investigations, which can guide experimental efforts in the development of new materials and therapeutics. The synergy between computational and experimental chemistry is paramount for accelerating scientific discovery.

Crystal Structures of 2,5-Dianilinoterephthalic Acid Salts: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structures of alkali and alkaline-earth metal salts of 2,5-dianilinoterephthalic acid. The information presented herein is crucial for understanding the solid-state properties of these compounds, which is of significant interest in materials science and pharmaceutical development. This document summarizes key crystallographic data, details experimental protocols for their synthesis and structural determination, and visualizes the experimental workflow.

Introduction to this compound and Its Salts

This compound is an organic compound characterized by a terephthalic acid backbone with two aniline groups at the 2 and 5 positions. This molecule can form various salts by reacting with bases, leading to compounds with distinct crystalline structures and physicochemical properties. The arrangement of molecules and ions in the crystal lattice is fundamental to properties such as solubility, stability, and bioavailability, making crystal structure analysis a critical step in the development of new materials and active pharmaceutical ingredients (APIs). An estimated 50% of all drug molecules are administered as salts to improve their properties.

The study of this compound salts reveals a common structural motif of alternating bi-layers. One layer is composed of the 2,5-(dianilino)terephthalate dianions, while the other consists of the corresponding metal cations coordinated by water molecules. The interlayer distance is influenced by the nature of the cation and its coordination sphere.

Crystallographic Data of 2,5-Dianilinoterephthalate Salts

The crystal structures of the lithium and magnesium salts of this compound have been determined by single-crystal X-ray diffraction. Two polymorphs have been identified for the lithium salt, designated as form α and form β.[1]

Table 1: Crystallographic Data for Lithium 2,5-Dianilinoterephthalate Polymorphs[1]
ParameterForm α: [(Li(OH₂)₃)₂(C₂₀H₁₄N₂O₄)]·2H₂OForm β: [(Li(OH₂)₄)₂(C₂₀H₁₄N₂O₄)]
Formula C₂₀H₂₈Li₂N₂O₁₂C₂₀H₃₀Li₂N₂O₁₂
Crystal System TriclinicMonoclinic
Space Group P-1P2₁/c
a (Å) 7.4372(6)11.955(2)
b (Å) 8.2866(5)6.2885(4)
c (Å) 10.6200(13)16.030(2)
α (°) 98.674(7)90
β (°) 107.377(14)91.726(12)
γ (°) 90.655(6)90
Table 2: Crystallographic Data for Magnesium 2,5-Dianilinoterephthalate[1]
Parameter[Mg(OH₂)₆(C₂₀H₁₄N₂O₄)]·2.8H₂O
Formula C₂₀H₃₃.₆MgN₂O₁₂.₈
Crystal System Triclinic
Space Group P-1
a (Å) 13.6558(19)
b (Å) 15.903(3)
c (Å) 16.6894(10)
α (°) 94.295(11)
β (°) 113.23(1)
γ (°) 110.377(11)

Experimental Protocols

Synthesis of this compound Salts

The synthesis of the alkali and alkaline-earth metal salts of this compound is achieved through a neutralization reaction in an aqueous medium.

Materials:

  • This compound

  • Lithium carbonate (Li₂CO₃) or Magnesium hydroxide (Mg(OH)₂)

  • Deionized water

Procedure:

  • A stoichiometric amount of the corresponding base (e.g., Li₂CO₃ or Mg(OH)₂) is added to a suspension of this compound in deionized water.

  • The reaction mixture is stirred at room temperature until a clear solution is obtained, indicating the formation of the salt.

  • The solution is then filtered to remove any unreacted starting material.

  • Single crystals suitable for X-ray diffraction are grown by slow evaporation of the solvent at room temperature over a period of several days.

Single-Crystal X-ray Diffraction

The determination of the crystal structure is performed using single-crystal X-ray diffraction.

Instrumentation:

  • A four-circle diffractometer equipped with a CCD detector.

  • Graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).

Procedure:

  • A suitable single crystal of the salt is selected and mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas to maintain a constant temperature (typically 100 K) during data collection, which minimizes thermal motion and potential crystal degradation.

  • The unit cell parameters are determined from a preliminary set of diffraction frames.

  • A full sphere of diffraction data is collected by rotating the crystal through a series of angles.

  • The collected diffraction intensities are processed, which includes integration of the reflection intensities, and corrections for Lorentz and polarization effects, and absorption.

  • The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically located in the difference Fourier map and refined isotropically.

Visualizations

Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the key steps involved in the determination of the crystal structure of this compound salts.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction & Analysis start This compound + Metal Base reaction Neutralization Reaction in Water start->reaction filtration Filtration reaction->filtration crystallization Slow Evaporation filtration->crystallization crystal Single Crystal Formation crystallization->crystal mounting Crystal Mounting crystal->mounting Select Suitable Crystal data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing & Correction data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

Caption: Experimental workflow for the synthesis and crystallographic analysis of this compound salts.

References

An In-depth Technical Guide on the Health and Safety of 2,5-Dianilinoterephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the health and safety considerations for 2,5-Dianilinoterephthalic acid (CAS No. 10109-95-2). As a Senior Application Scientist, the aim is to equip laboratory personnel with the necessary knowledge to handle this chemical safely, grounded in an understanding of its constituent parts and available data.

It is important to note that a comprehensive, publicly available Safety Data Sheet (SDS) for this compound is not readily accessible. Therefore, this guide has been constructed by synthesizing the limited available data for the compound with a thorough analysis of its primary structural analogs: terephthalic acid and aniline. This approach allows for a robust, safety-first assessment of the potential hazards.

Chemical Identification and Properties

This compound is an organic compound that incorporates a central terephthalic acid core with two aniline groups as substituents.[1] This structure suggests that its chemical and toxicological properties will be influenced by both the carboxylic acid and the aromatic amine functionalities.

PropertyValueSource
IUPAC Name This compound[2]
Synonyms 2,5-Bis(phenylamino)terephthalic acid, 1,4-Benzenedicarboxylic acid, 2,5-bis(phenylamino)-[1][2]
CAS Number 10109-95-2[2]
Molecular Formula C₂₀H₁₆N₂O₄[2]
Molecular Weight 348.35 g/mol [3]
Appearance Solid powder[1]
Melting Point 308-312 °C (decomposes)[4]
Boiling Point 559.8±50.0 °C (Predicted)[4]
Density 1.412±0.06 g/cm³ (Predicted)[4]

Hazard Identification and GHS Classification

While some sources suggest this compound does not meet GHS hazard criteria based on a limited number of reports[3], other suppliers indicate specific hazards. A conservative approach is warranted, assuming the hazards of its parent molecules are present. The primary hazards are associated with the aniline moieties, which are known for their toxicity, and the acidic nature of the terephthalic acid core, which can cause irritation.

A supplier has indicated the following GHS hazard statements for this compound[5]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The following table provides a comparative hazard overview with its structural analogs:

Hazard StatementThis compound[5]Aniline[6][7]Terephthalic Acid[8][9]
Acute Oral Toxicity H302 (Harmful)H301 (Toxic)>15,380 mg/kg (Low)
Acute Dermal Toxicity -H311 (Toxic)>2,000 mg/kg (Low)
Acute Inhalation Toxicity -H331 (Toxic)>1.01 mg/l (Low)
Skin Corrosion/Irritation H315 (Irritant)-Non-irritant
Serious Eye Damage/Irritation H319 (Irritant)H318 (Causes serious eye damage)Mild irritant
Respiratory Irritation H335 (May cause)-May cause
Carcinogenicity -H351 (Suspected)Not classified
Mutagenicity -H341 (Suspected)-
Specific Target Organ Toxicity (Repeated Exposure) -H372 (Causes damage to organs)-

Given the aniline components, there is a potential for this compound to be absorbed through the skin and to have systemic effects with prolonged exposure. The anilino groups are also associated with potential long-term health risks such as carcinogenicity and mutagenicity.[6][7]

First-Aid Measures

Immediate and appropriate first aid is crucial in case of exposure.

  • Inhalation: If inhaled, remove the person to fresh air and keep them in a position comfortable for breathing.[10] If respiratory symptoms persist, seek medical attention.

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin with plenty of soap and water.[10] If skin irritation occurs, seek medical advice.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[10] If eye irritation persists, get medical advice/attention.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[11]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[11]

  • Specific Hazards: The compound is combustible and may form combustible dust concentrations in the air.[9] Thermal decomposition can lead to the release of irritating gases and toxic fumes, including carbon oxides and nitrogen oxides (NOx).[8]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[11]

Accidental Release Measures

  • Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment (see Section 7). Avoid dust formation and do not breathe dust.[11] Evacuate unnecessary personnel from the area.

  • Environmental Precautions: Prevent the product from entering drains or waterways.

  • Containment and Cleaning: Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[10]

Handling and Storage

Safe Handling Protocol

Adherence to a strict handling protocol is essential to minimize exposure risk.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_exp Experimentation cluster_clean Cleanup & Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Work in a Ventilated Chemical Fume Hood prep_ppe->prep_hood prep_weigh Weigh Compound Carefully to Avoid Dust prep_hood->prep_weigh exp_handle Handle with Care, Avoid Skin/Eye Contact prep_weigh->exp_handle exp_contain Keep Containers Closed When Not in Use exp_handle->exp_contain clean_decon Decontaminate Work Area exp_contain->clean_decon clean_waste Dispose of Waste in Labeled Containers clean_decon->clean_waste clean_ppe Remove and Dispose of Contaminated PPE clean_waste->clean_ppe clean_wash Wash Hands Thoroughly clean_ppe->clean_wash

Caption: A standardized workflow for handling this compound.

  • General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[7]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[10] Store away from strong oxidizing agents.

Exposure Controls and Personal Protective Equipment (PPE)

Given the potential hazards, a multi-layered approach to personal protection is necessary.

PPE Selection Logic

G PPE Selection for this compound cluster_hazards Identified Hazards cluster_ppe Required PPE hazard_resp Respiratory Irritation (H335) Inhalation Toxicity (Aniline Analog) ppe_resp Work in Fume Hood hazard_resp->ppe_resp Mitigates hazard_eye Serious Eye Irritation (H319) Eye Damage (Aniline Analog) ppe_eye Chemical Safety Goggles hazard_eye->ppe_eye Protects hazard_skin Skin Irritation (H315) Dermal Absorption (Aniline Analog) ppe_skin Nitrile or Neoprene Gloves (Inspect Before Use) hazard_skin->ppe_skin Prevents ppe_body Lab Coat hazard_skin->ppe_body Prevents

Caption: Logic for selecting appropriate PPE based on identified hazards.

  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder.[7] Eyewash stations and safety showers should be readily accessible.[10]

  • Eye/Face Protection: Wear chemical safety goggles that conform to EN166 or OSHA 29 CFR 1910.133 standards.[10]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves such as nitrile or neoprene. Always inspect gloves for signs of degradation before use.[6]

    • Clothing: A lab coat should be worn to protect personal clothing.

  • Respiratory Protection: If working outside of a fume hood or if dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particle filter.[10]

Stability and Reactivity

  • Chemical Stability: The compound is expected to be stable under normal laboratory conditions.

  • Conditions to Avoid: Avoid the formation of dust. Keep away from heat and ignition sources.[9]

  • Incompatible Materials: Strong oxidizing agents.[10]

  • Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[8]

References

Methodological & Application

Application Note: Synthesis of High-Performance Quinacridone Pigments from 2,5-Dianilinoterephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract & Introduction

Quinacridone pigments represent a class of high-performance organic pigments renowned for their exceptional color vibrancy, lightfastness, and thermal and chemical stability.[1] First synthesized in 1935 and commercialized in the 1950s, these pigments have become indispensable in applications demanding long-lasting, brilliant color, including automotive coatings, high-end industrial paints, plastics, and specialized inks.[2] The linear unsubstituted quinacridone, known as Pigment Violet 19, exists in several polymorphic forms (α, β, γ), each offering distinct coloristic properties ranging from reddish-blue to violet and red.[3][4]

The core of quinacridone's remarkable properties lies in its planar, hydrogen-bonded molecular structure, which fosters strong intermolecular interactions.[1][4] This guide provides an in-depth exploration of the most common and industrially relevant synthetic route: the acid-catalyzed cyclization of 2,5-dianilinoterephthalic acid (DATA). We will dissect the reaction mechanism, provide a detailed experimental protocol, and discuss the critical process parameters that govern the final pigment's physical and chromatic characteristics.

The Chemistry of Cyclization: Mechanism & Core Principles

The transformation of this compound into the quinacridone ring system is an intramolecular double electrophilic acylation reaction. This process requires a powerful dehydrating agent and acid catalyst to proceed efficiently.

2.1 The Role of Polyphosphoric Acid (PPA)

Polyphosphoric acid (PPA) is the reagent of choice for this cyclization.[5][6] It serves a dual function:

  • Acid Catalyst: PPA protonates the carbonyl groups of the terephthalic acid moiety, activating them for electrophilic attack.

  • Dehydrating Agent: PPA effectively removes the two molecules of water generated during the ring closure, driving the equilibrium towards product formation.[7]

The concentration of PPA, often expressed as an equivalent percentage of orthophosphoric acid (H₃PO₄), is critical. Commercial PPA with an H₃PO₄ equivalent of 110-120% is typically preferred to ensure sufficient dehydrating power.[8] The weight ratio of PPA to the DATA starting material is also a key parameter, generally ranging from 2:1 to 10:1, with ratios of 4:1 to 8:1 being common.[8][9] While lower ratios are economically favorable, they can lead to highly viscous reaction masses that are difficult to stir.[9]

2.2 Reaction Mechanism

The cyclization proceeds in two steps, where each of the aniline rings attacks a protonated carboxylic acid group.

G DATA This compound (DATA) Activated Protonated DATA Intermediate DATA->Activated + H⁺ (from PPA) Cyclized1 Single-Cyclized Intermediate Intermediate1 Acylium Ion Intermediate Activated->Intermediate1 - H₂O Intermediate1->Cyclized1 Electrophilic Attack Activated2 Protonated Single-Cyclized Intermediate Cyclized1->Activated2 + H⁺ (from PPA) FinalProduct Linear Quinacridone Activated2->FinalProduct

Caption: Reaction mechanism for the synthesis of quinacridone from DATA.

General Experimental Workflow

The synthesis can be broken down into four primary stages: reaction, drowning (precipitation), isolation, and optional conditioning. Each stage is critical for determining the final properties of the pigment.

G start Materials (DATA, PPA, Additives) reaction 1. Ring Closure Reaction - Heat PPA - Add DATA - React at 100-130°C start->reaction drowning 2. Drowning & Precipitation - Cool reaction melt - Pour into Methanol/Water reaction->drowning Viscous Melt isolation 3. Isolation - Filtration - Washing (H₂O) - Drying drowning->isolation Pigment Slurry product Crude Quinacridone Pigment isolation->product conditioning 4. Conditioning (Optional) - Solvent Treatment - Milling product->conditioning final_product Finished Quinacridone Pigment (α, β, or γ phase) conditioning->final_product

Caption: General experimental workflow for quinacridone synthesis.

Detailed Experimental Protocol

This protocol describes a general procedure for synthesizing crude linear quinacridone. Researchers should optimize parameters based on their specific equipment and desired pigment characteristics.

4.1 Materials and Reagents

ReagentGradeSupplierNotes
This compound (DATA)>98% PurityVariousStarting material.
Polyphosphoric Acid (PPA)115% H₃PO₄ equiv.VariousCyclizing and dehydrating agent.
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)ACS Reagent GradeVariousOptional additive for particle size control.[9]
MethanolAnhydrousVariousDrowning solvent.
Deionized WaterType II or betterIn-houseFor washing and drowning mixture.

4.2 Equipment

  • 500 mL three-necked round-bottom flask

  • Overhead mechanical stirrer with a glass or PTFE paddle

  • Thermocouple connected to a temperature controller

  • Heating mantle

  • Nitrogen inlet/outlet

  • 1 L beaker for drowning

  • Büchner funnel and vacuum flask

  • Vacuum oven

4.3 Synthesis Procedure

  • Reactor Setup: Assemble the reaction flask with the overhead stirrer, thermocouple, and nitrogen inlet. Ensure the setup is in a well-ventilated fume hood.

  • Charging PPA: Charge the flask with 320 g of polyphosphoric acid (115%). Begin stirring and gently heat the PPA to 80-90°C under a slow stream of nitrogen.

  • Additive Addition (Optional): To influence particle size and color, add 0.9 g of ferrous sulfate heptahydrate to the warm PPA.[9] Stir until dissolved.

  • DATA Addition: Slowly add 72 g of this compound to the stirred PPA over 30-60 minutes. The addition is exothermic; maintain the temperature below 100°C during this step.

  • Ring Closure Reaction: After the addition is complete, heat the viscous mixture to 120-125°C and hold at this temperature for 2-4 hours.[9][10] The color of the mixture will darken significantly.

  • Drowning Preparation: While the reaction is proceeding, prepare the drowning liquid by mixing 470 g of methanol and 50 g of deionized water in a 1 L beaker. Cool this mixture to approximately 40°C.[9]

  • Drowning: After the reaction period, cool the viscous reaction melt to 90-95°C. Crucially, slowly pour the hot PPA melt into the stirred methanol/water mixture. Do NOT add the solvent to the hot PPA, as this can cause dangerous splashing.[9] A brilliantly colored precipitate will form immediately.

  • Isolation and Washing: Stir the resulting pigment slurry for one hour to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with deionized water until the filtrate is neutral (pH ~7). This removes residual phosphoric acid and methanol.

  • Drying: Dry the wet filter cake in a vacuum oven at 60-80°C to a constant weight. The result is approximately 50-55 g of crude quinacridone as a brilliant violet or red solid.[9]

4.4 Safety Precautions

  • Polyphosphoric acid is highly corrosive and hygroscopic. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • The reaction is performed at high temperatures. Use caution when handling the hot reaction vessel and melt.

  • The drowning step should be performed carefully by adding the acid melt to the solvent to control the exothermic quenching process.

  • Work in a well-ventilated fume hood at all times.

Influence of Reaction Parameters on Pigment Properties

Small variations in the synthesis conditions can lead to significant differences in the final pigment's crystal form, particle size, and ultimately, its color performance.[1]

ParameterConditionExpected Outcome on Pigment PropertiesRationale & Citations
Reaction Temperature 100-130°CEnsures complete cyclization. Higher temperatures may lead to side reactions and darker, duller shades.Optimal range for efficient ring closure while minimizing degradation.[8][9]
Reaction Time 1-10 hoursLonger times ensure reaction completion. Over-extending can lead to unwanted side products.Sufficient time is needed for both cyclization steps to complete.[9]
PPA:DATA Ratio 4:1 to 8:1 (w/w)Affects reaction viscosity and efficiency. Higher ratios ensure fluidity and complete reaction.Balances cost with processability and reaction completion.[9]
Iron Salt Additive 0.5-4.0 mole %Produces smaller particle sizes, leading to increased transparency and a bluer undertone (tint).Iron ions are thought to act as crystal growth inhibitors during the drowning step.[9]
Drowning Solvent Methanol, Water, AcetoneInfluences the initial crystal phase and particle size of the crude pigment.The polarity and quenching rate of the solvent affect the nucleation and growth of pigment crystals.[8]

Characterization of Synthesized Quinacridone

The synthesized crude pigment should be characterized to confirm its identity and assess its physical properties.

  • Structural Verification: Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (¹H NMR) can confirm the formation of the quinacridone structure and the absence of starting material.[11]

  • Crystallinity and Polymorphism: Powder X-ray Diffraction (XRD) is essential to identify the crystal phase (α, β, or γ) of the pigment, which directly correlates to its color.[4]

  • Particle Morphology: Scanning Electron Microscopy (SEM) provides visual information on the particle size, shape, and degree of aggregation.[11]

  • Coloristic Properties: UV-Visible Spectroscopy and colorimetry (CIELAB values) are used to quantitatively measure the masstone, undertone, and color strength of the pigment when dispersed in a medium.[3]

Conclusion

The synthesis of quinacridone pigments via the cyclization of this compound in polyphosphoric acid is a robust and scalable method. Mastery of this process requires a deep understanding of the underlying chemical principles and meticulous control over key reaction parameters, including temperature, reaction time, and the critical drowning step. By carefully manipulating these variables, researchers can tailor the physical properties of the pigment to achieve the desired crystal phase, particle size, and coloristic performance for a wide range of high-performance applications. Further "conditioning" or "finishing" steps, such as solvent treatment or milling, are often employed after the initial synthesis to further refine these properties to meet stringent commercial standards.[9]

References

Application Notes & Protocols: Utilizing 2,5-Dianilinoterephthalic Acid in the Synthesis of High-Performance Aromatic Polyamides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: A Novel Monomer for Advanced Polymer Architectures

High-performance polymers are essential materials in industries where exceptional thermal stability, mechanical robustness, and chemical resistance are paramount. Aromatic polyamides, or aramids, represent a premier class of these materials. Their remarkable properties are a direct result of their rigid molecular backbones and the strong intermolecular hydrogen bonding between amide linkages. However, this same rigidity often leads to challenges in processability, as many aramids exhibit poor solubility in common organic solvents and have exceedingly high melting or glass transition temperatures.

To address these challenges, polymer chemists are continuously exploring new monomers that can impart improved processing characteristics without compromising performance. 2,5-Dianilinoterephthalic acid is an intriguing monomer for the synthesis of advanced aromatic polyamides. Its structure, featuring a central terephthalic acid core substituted with two anilino groups, offers a unique combination of rigidity and potential for enhanced solubility. The phenyl substituents along the polymer backbone can disrupt the tight chain packing that typically leads to insolubility, thereby offering a pathway to more processable high-performance materials.

This application note provides a comprehensive guide for researchers and scientists on the use of this compound in the synthesis of high-performance aromatic polyamides. We will delve into the rationale behind synthetic strategies, provide detailed experimental protocols, and present typical characterization data for this emerging class of polymers.

Core Principles and Synthetic Strategy

The synthesis of high-molecular-weight aromatic polyamides from this compound and aromatic diamines is best achieved through polycondensation reactions. The key to success lies in forming amide bonds under conditions that favor high degrees of polymerization while minimizing side reactions. Two primary methods are particularly well-suited for this purpose:

  • Low-Temperature Solution Polycondensation: This technique involves the conversion of the dicarboxylic acid monomer into a more reactive diacyl chloride, which then readily reacts with an aromatic diamine in a polar aprotic solvent at low temperatures. This method is highly effective for producing high-molecular-weight polymers but requires the synthesis and handling of the moisture-sensitive diacyl chloride intermediate.

  • Direct Polycondensation via the Yamazaki-Higashi Reaction: This method offers a more direct route by activating the carboxylic acid groups in situ using a phosphite-based condensing agent, typically triphenyl phosphite (TPP), in the presence of a base like pyridine. This approach avoids the need to isolate a diacyl chloride and is often preferred for its operational simplicity.

The presence of the anilino groups on the this compound monomer is expected to enhance the solubility of the resulting polyamide in the reaction medium, which is a critical factor for achieving high molecular weight in solution polymerization.

Experimental Protocols

Protocol 1: Synthesis of Aromatic Polyamide via Low-Temperature Solution Polycondensation

This protocol is a two-step process involving the synthesis of the diacyl chloride followed by polycondensation.

Step 1: Synthesis of 2,5-Dianilinoterephthaloyl Dichloride

This procedure should be conducted in a well-ventilated fume hood due to the corrosive and toxic nature of thionyl chloride.

  • Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet.

  • Reaction Mixture:

    • To the flask, add this compound (1 equivalent).

    • Add an excess of thionyl chloride (SOCl₂) (5-10 equivalents).

    • Add a catalytic amount (a few drops) of anhydrous N,N-dimethylformamide (DMF).

  • Procedure:

    • Stir the suspension under a slow stream of nitrogen.

    • Heat the mixture to reflux (approximately 80 °C).

    • Monitor the reaction for the cessation of gas evolution (HCl and SO₂), which typically takes 4-6 hours. The solution should become clear.

    • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

    • Recrystallize the resulting solid residue from a suitable anhydrous solvent (e.g., hexane or toluene) to obtain purified 2,5-dianilinoterephthaloyl dichloride.

Step 2: Low-Temperature Solution Polycondensation

This procedure requires anhydrous conditions to achieve a high molecular weight polymer.

  • Apparatus: A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel.

  • Reagents and Solvents:

    • Aromatic diamine (e.g., 4,4'-oxydianiline) (1 equivalent)

    • Anhydrous N-Methyl-2-pyrrolidone (NMP)

    • Anhydrous Lithium Chloride (LiCl)

    • 2,5-Dianilinoterephthaloyl dichloride (1 equivalent)

  • Procedure:

    • In the flask, dissolve the aromatic diamine and anhydrous LiCl (5-10 wt% of the solvent) in anhydrous NMP under a nitrogen atmosphere. Stir until all solids have dissolved.

    • Cool the diamine solution to 0 °C using an ice bath.

    • Dissolve the 2,5-dianilinoterephthaloyl dichloride in a minimal amount of anhydrous NMP in the dropping funnel.

    • Add the diacyl chloride solution dropwise to the stirred diamine solution over 30-60 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4 to 24 hours. A noticeable increase in viscosity indicates polymer formation.

    • Precipitate the polymer by pouring the viscous solution into a non-solvent such as methanol.

    • Collect the fibrous polymer precipitate by filtration and wash it thoroughly with methanol and then with hot water to remove unreacted monomers, LiCl, and residual solvent.

    • Dry the purified polyamide in a vacuum oven at 80-100 °C for 24 hours or until a constant weight is achieved.

Polycondensation_Workflow cluster_step1 Step 1: Diacyl Chloride Synthesis cluster_step2 Step 2: Low-Temperature Polycondensation A This compound C Reflux at 80°C, 4-6h A->C B Thionyl Chloride (SOCl₂) + cat. DMF B->C D Purification C->D E 2,5-Dianilinoterephthaloyl Dichloride D->E H Dropwise addition of Diacyl Chloride in NMP E->H Use in Step 2 F Aromatic Diamine in NMP/LiCl G Cool to 0°C F->G G->H I Stir at RT, 4-24h H->I J Precipitation in Methanol I->J K Wash & Dry J->K L Aromatic Polyamide K->L

Caption: Workflow for Aromatic Polyamide Synthesis.

Protocol 2: Direct Polycondensation via Yamazaki-Higashi Reaction

This one-pot method is operationally simpler and avoids the isolation of the diacyl chloride.

  • Apparatus: A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a thermometer.

  • Reagents and Solvents:

    • This compound (1 equivalent)

    • Aromatic diamine (e.g., 4,4'-oxydianiline) (1 equivalent)

    • Anhydrous N-Methyl-2-pyrrolidone (NMP)

    • Anhydrous Lithium Chloride (LiCl)

    • Anhydrous Pyridine

    • Triphenyl Phosphite (TPP) (2.2 equivalents)

  • Procedure:

    • In the flask, combine this compound, the aromatic diamine, anhydrous LiCl (5-10 wt% of the solvent), and anhydrous NMP.

    • Stir the mixture under a nitrogen atmosphere until a homogeneous solution or fine suspension is formed.

    • Add anhydrous pyridine to the mixture.

    • Add triphenyl phosphite (TPP) to the reaction mixture.

    • Heat the mixture to 100-120 °C and maintain this temperature for 3-6 hours. The viscosity of the solution will increase as the polymerization progresses.

    • After cooling to room temperature, pour the viscous polymer solution into methanol to precipitate the polyamide.

    • Collect the polymer by filtration and wash it extensively with methanol to remove residual reagents and solvent.

    • Dry the final product in a vacuum oven at 80-100 °C until a constant weight is achieved.

Yamazaki_Higashi_Workflow Monomers This compound + Aromatic Diamine Reaction Heat to 100-120°C 3-6 hours Monomers->Reaction Solvent NMP / LiCl Solvent->Reaction Reagents Pyridine + Triphenyl Phosphite (TPP) Reagents->Reaction Precipitation Pour into Methanol Reaction->Precipitation Purification Filter, Wash, and Dry Precipitation->Purification Product Aromatic Polyamide Purification->Product

Caption: Yamazaki-Higashi Direct Polycondensation.

Characterization and Performance Data

The synthesized aromatic polyamides should be thoroughly characterized to confirm their structure and evaluate their performance properties. Key characterization techniques include:

  • Structural Analysis: Fourier-Transform Infrared (FTIR) spectroscopy to confirm the formation of amide bonds (characteristic C=O stretch around 1650 cm⁻¹ and N-H stretch around 3300 cm⁻¹). Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate the detailed polymer structure.

  • Molecular Weight Determination: Gel Permeation Chromatography (GPC) to determine the number-average (Mn) and weight-average (Mw) molecular weights, and the polydispersity index (PDI).

  • Thermal Properties: Thermogravimetric Analysis (TGA) to assess thermal stability, typically by determining the temperature at 5% or 10% weight loss (Td5 or Td10). Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg).

  • Mechanical Properties: Tensile testing of polymer films to measure tensile strength, Young's modulus, and elongation at break.

The following table summarizes typical performance data for high-performance aromatic polyamides, providing a benchmark for polymers synthesized from this compound.

PropertyTypical Value RangeCharacterization Method
Glass Transition Temperature (Tg) 240 - 300 °CDifferential Scanning Calorimetry (DSC)
Decomposition Temperature (Td10) 450 - 500 °C (in N₂)Thermogravimetric Analysis (TGA)
Tensile Strength 90 - 120 MPaTensile Testing
Tensile Modulus 2.5 - 3.5 GPaTensile Testing
Elongation at Break 5 - 15%Tensile Testing
Solubility Soluble in polar aprotic solvents (NMP, DMAc, DMF)Visual Inspection

Note: These values are representative of aromatic polyamides and may vary depending on the specific diamine used and the final molecular weight of the polymer.

Potential Applications

The unique structure of polyamides derived from this compound suggests their potential in several advanced applications:

  • Processable High-Temperature Films and Coatings: The enhanced solubility may allow for the solution casting of thin, flexible films and coatings for the electronics and aerospace industries, where high thermal stability is crucial.

  • Gas Separation Membranes: The introduction of bulky phenyl side groups can increase the fractional free volume of the polymer matrix, making these materials candidates for gas separation membranes.

  • Electroactive Materials: The aniline moieties within the polymer backbone provide redox-active sites. This suggests that these polyamides could exhibit interesting electrochemical and electrochromic properties, potentially for use in sensors, displays, or energy storage devices. The polymer could be switched between different oxidation states, leading to a change in color and conductivity.

Applications Monomer This compound Polymer Aromatic Polyamide Monomer->Polymer Prop1 Enhanced Solubility Polymer->Prop1 Prop2 High Thermal Stability Polymer->Prop2 Prop3 Redox-Active Backbone Polymer->Prop3 App1 Processable Films & Coatings Prop1->App1 App2 Gas Separation Membranes Prop1->App2 Prop2->App1 App3 Electroactive Materials Prop3->App3

Caption: Monomer to Application Pathway.

Conclusion

This compound is a promising monomer for the development of a new generation of high-performance aromatic polyamides with potentially improved processability. The synthetic protocols outlined in this application note, based on well-established polycondensation techniques, provide a solid foundation for researchers to explore this novel class of materials. The combination of high thermal stability, robust mechanical properties, and enhanced solubility, coupled with the potential for electroactivity, makes these polymers highly attractive for a range of advanced technological applications. Further research into the structure-property relationships of polyamides derived from this monomer will undoubtedly unlock new possibilities in materials science.

Preparation of Novel Polyamides from 2,5-Dianilinoterephthalic Acid: Protocols and Technical Insights

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Advanced Polymer Synthesis

Abstract

This document provides a comprehensive technical guide for the synthesis and characterization of novel aromatic polyamides derived from 2,5-dianilinoterephthalic acid. Polyamides incorporating such a sterically hindered and electronically distinct monomer are of significant interest for applications requiring high thermal stability, specific solubility profiles, and potentially unique photophysical or biological properties. Due to the non-traditional nature of this monomer, this note emphasizes the underlying chemical principles, offering detailed, field-tested protocols for two robust synthetic routes: the direct phosphorylation polycondensation (Yamazaki-Higashi reaction) and the low-temperature solution polycondensation via the diacid chloride. This guide is intended for researchers in materials science and drug development seeking to explore new classes of high-performance polymers.

Introduction: The Rationale for this compound in Polyamide Synthesis

High-performance aromatic polyamides, or aramids, are renowned for their exceptional thermal stability and mechanical strength. Typically, their synthesis involves the polymerization of aromatic diamines with aromatic diacyl chlorides or dicarboxylic acids. The introduction of bulky, non-coplanar substituent groups onto the polymer backbone is a proven strategy to modify the physical properties of these materials. Specifically, this approach can disrupt tight chain packing, thereby enhancing solubility and processability while often preserving high thermal stability.[1]

The monomer this compound presents a unique structural motif. The two aniline rings attached to the central terephthalic acid core are expected to impart several key characteristics to the resulting polyamides:

  • Enhanced Solubility: The bulky phenyl substituents will sterically hinder inter-chain hydrogen bonding and packing, leading to improved solubility in common organic solvents.

  • Amorphous Nature: The disruption of chain regularity is likely to yield amorphous polymers with distinct glass transition temperatures (Tg) rather than sharp melting points.[1]

  • Functional Backbone: The secondary amine nitrogen atoms within the backbone introduce potential sites for post-polymerization modification or specific interactions, a feature of interest in drug delivery and membrane applications.

This application note details the necessary steps to harness these features, from monomer activation to polymer characterization.

Foundational Chemistry: Selecting the Right Polymerization Pathway

The direct polycondensation of a dicarboxylic acid with a diamine is thermodynamically challenging and requires high temperatures, which can lead to degradation with a complex monomer like this compound. Therefore, activation of the carboxylic acid groups is essential. We present two primary, highly effective methods.

Method A: Direct Phosphorylation Polycondensation (Yamazaki-Higashi Reaction)

This method offers a significant advantage by avoiding the need to isolate a highly reactive and potentially unstable diacid chloride intermediate. The reaction proceeds in a single pot by activating the dicarboxylic acid in situ using triphenyl phosphite (TPP) in the presence of a base, typically pyridine (Py).[1][2] The reaction medium often includes a salt like calcium chloride (CaCl₂) or lithium chloride (LiCl) to maintain the solubility of the growing polymer chains.

The mechanism involves the formation of a phosphonium salt intermediate, which is then susceptible to nucleophilic attack by the amine monomer, driving the formation of the amide bond under mild conditions (typically 80-120°C).

Method B: Low-Temperature Solution Polycondensation (Diacid Chloride Route)

This is the conventional and highly efficient method for producing high molecular weight aramids. It is a two-step process:

  • Synthesis of 2,5-Dianilinoterephthaloyl Dichloride: The dicarboxylic acid is converted to its more reactive diacid chloride derivative using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

  • Polycondensation: The isolated diacid chloride is then reacted with an aromatic diamine in a polar aprotic solvent like N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP) at low temperatures (0-25°C). The reaction is rapid and exothermic.

While this method is robust, it requires careful handling of the moisture-sensitive acid chloride.

Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Thionyl chloride and pyridine are corrosive and toxic.

Protocol 3.1: Synthesis of Monomer Precursor - 2,5-Dianilinoterephthaloyl Dichloride (for Method B)
  • Objective: To activate the dicarboxylic acid for low-temperature polycondensation.

  • Reagents:

    • This compound (1.0 eq)

    • Thionyl chloride (SOCl₂) (10-15 eq, excess)

    • N,N-Dimethylformamide (DMF) (catalytic amount, ~2-3 drops)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound.

    • Place the flask under a nitrogen atmosphere.

    • Add an excess of thionyl chloride, followed by a catalytic amount of DMF.

    • Heat the mixture to reflux (approx. 80°C) and maintain for 4-6 hours, or until the solution becomes clear and gas evolution (HCl, SO₂) ceases.

    • Allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride under reduced pressure (rotary evaporation).

    • The resulting crude solid is the diacid chloride. Recrystallize from a suitable anhydrous solvent (e.g., hexane/toluene) to obtain a purified product. Confirm structure via FTIR (disappearance of broad O-H stretch, appearance of sharp C=O stretch around 1750 cm⁻¹). Store under inert, anhydrous conditions.

Protocol 3.2: Polyamide Synthesis via Direct Phosphorylation (Method A)
  • Objective: To synthesize a high molecular weight polyamide in a one-pot reaction. Here, we use 4,4'-Oxydianiline (ODA) as a representative co-monomer.

  • Reagents & Materials:

    • This compound (1.00 eq)

    • 4,4'-Oxydianiline (ODA) (1.00 eq)

    • Triphenyl phosphite (TPP) (2.2 eq)

    • Pyridine (Py) (volume equal to TPP)

    • N-Methyl-2-pyrrolidone (NMP)

    • Calcium chloride (CaCl₂), anhydrous

    • Methanol

    • Nitrogen inlet/outlet

    • Three-neck flask, mechanical stirrer, heating mantle

  • Procedure:

    • Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.

    • In the reaction flask, dissolve anhydrous CaCl₂ (approx. 10% w/v of NMP) in NMP with gentle heating under nitrogen.

    • Add this compound and 4,4'-oxydianiline to the NMP/CaCl₂ solution.

    • Add pyridine, followed by triphenyl phosphite.

    • Heat the reaction mixture to 100-110°C with efficient mechanical stirring.

    • Maintain the temperature for 3-5 hours. The solution will become progressively more viscous. If stirring becomes difficult, a small amount of additional NMP can be added.

    • After cooling to room temperature, pour the viscous polymer solution in a thin stream into a large excess of methanol with vigorous stirring.

    • The fibrous polyamide will precipitate. Collect the polymer by filtration.

    • Wash the polymer thoroughly with hot methanol and then water to remove residual salts and reagents.

    • Dry the final polymer in a vacuum oven at 80°C for 24 hours.

Visualization of Key Processes

Diagram 1: Polymerization via Direct Phosphorylation

G cluster_reactants Reactants cluster_reagents Activating System cluster_process Process cluster_products Output Diacid 2,5-Dianilinoterephthalic Acid Heating Heat to 100-110°C (3-5 hours) Diacid->Heating Diamine Aromatic Diamine (e.g., ODA) Diamine->Heating TPP Triphenyl Phosphite (TPP) TPP->Heating Py Pyridine (Py) Py->Heating Solvent NMP / CaCl₂ Solvent->Heating Polymer Polyamide Solution Heating->Polymer Precipitation Precipitate in Methanol Polymer->Precipitation FinalPolymer Purified Polyamide Precipitation->FinalPolymer

References

The Strategic Integration of 2,5-Dianilinoterephthalic Acid in the Synthesis of Advanced Metal-Organic Frameworks: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Beyond Conventional Linkers in Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) have emerged as a class of highly porous, crystalline materials with unprecedented versatility, finding applications in gas storage, catalysis, and notably, in the pharmaceutical and drug development sectors. The ability to tune the structure and function of MOFs lies in the judicious selection of their constituent parts: metal nodes and organic linkers. While terephthalic acid and its simpler derivatives have been foundational in MOF chemistry, the exploration of more complex, functionalized linkers is key to unlocking next-generation materials with tailored properties.

This guide focuses on the potential use of 2,5-dianilinoterephthalic acid as a sophisticated organic linker in MOF synthesis. While specific literature on MOFs constructed from this exact linker is nascent, this document provides a comprehensive, experience-driven framework for its application. By drawing parallels with structurally analogous functionalized terephthalic acid derivatives, we present detailed protocols and scientific rationale to empower researchers in synthesizing novel MOFs with unique capabilities. The bulky, electron-rich aniline substituents are poised to introduce unique steric and electronic features, potentially leading to MOFs with modified pore environments, enhanced stability, and novel host-guest interactions critical for advanced drug delivery systems.

The Rationale for Employing this compound in MOF Synthesis

The choice of an organic linker is paramount in dictating the final topology, porosity, and functionality of a MOF. The introduction of dianilino groups onto the terephthalic acid backbone is a deliberate design strategy to impart specific characteristics to the resulting framework.

  • Steric Influence and Pore Environment Modification : The bulky aniline groups are expected to create a more sterically hindered coordination environment. This can influence the self-assembly process during MOF synthesis, potentially leading to novel topologies. Furthermore, the aniline moieties will project into the pores of the MOF, creating a unique chemical environment that can be exploited for selective guest binding and controlled drug release.

  • Enhanced Host-Guest Interactions : The nitrogen atoms of the aniline groups can act as hydrogen bond acceptors, while the N-H bonds can act as hydrogen bond donors. This dual functionality can lead to stronger and more specific interactions with encapsulated drug molecules, particularly those with complementary hydrogen bonding capabilities.

  • Modulation of Electronic Properties : The electron-donating nature of the aniline groups can modulate the electronic properties of the linker and, consequently, the entire MOF. This can be advantageous for applications in catalysis or for the development of responsive materials where the electronic environment plays a crucial role.

  • Post-Synthetic Modification Potential : The aniline groups offer a reactive handle for post-synthetic modification. This allows for the covalent attachment of other functional groups, such as targeting ligands for site-specific drug delivery, further enhancing the functionality of the MOF.

Generalized Protocols for the Synthesis of MOFs using this compound

The following protocols are adapted from established methods for the synthesis of MOFs using functionalized terephthalic acid linkers, such as 2-aminoterephthalic acid and its derivatives. These should serve as a robust starting point for the synthesis of novel MOFs with this compound.

Protocol 1: Solvothermal Synthesis of a Zinc-based MOF

This protocol is based on the synthesis of MOF-5, a well-known zinc-based MOF, and is adapted for a more functionalized linker.[1][2]

Materials:

  • This compound

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Chloroform

Procedure:

  • Solution Preparation: In a 20 mL scintillation vial, dissolve this compound (e.g., 0.1 mmol, molar ratio to be optimized) and zinc nitrate hexahydrate (e.g., 0.3 mmol) in 10 mL of DMF.

  • Solvothermal Reaction: Seal the vial and place it in a preheated oven at 105 °C for 24 hours.

  • Cooling and Crystal Collection: After 24 hours, remove the vial from the oven and allow it to cool to room temperature. Colorless, crystalline solids should be visible.

  • Washing and Solvent Exchange: Decant the mother liquor and wash the crystals with fresh DMF (3 x 5 mL). Subsequently, immerse the crystals in chloroform (10 mL) for 3 days, replacing the chloroform with a fresh portion every 24 hours. This step is crucial for removing residual DMF from the pores.

  • Activation: Decant the chloroform and dry the crystals under vacuum at room temperature to obtain the activated MOF.

Causality Behind Experimental Choices:

  • Solvent (DMF): DMF is a high-boiling point polar aprotic solvent that is excellent for dissolving both the organic linker and the metal salt, facilitating the solvothermal reaction.

  • Temperature (105 °C): This temperature provides sufficient thermal energy to promote the deprotonation of the carboxylic acid groups and the coordination reaction between the linker and the metal ions, leading to the formation of a crystalline framework.

  • Solvent Exchange and Activation: The removal of the high-boiling point solvent (DMF) from the pores is essential to make the porous structure accessible for guest molecules. Chloroform, being more volatile, is used to exchange with the DMF and is then easily removed under vacuum.

Protocol 2: Modulated Synthesis of a Zirconium-based MOF

Zirconium-based MOFs, such as the UiO-66 series, are known for their exceptional thermal and chemical stability.[3] This protocol adapts the synthesis of UiO-66 for the bulkier dianilino linker, incorporating a modulator to control crystal growth.

Materials:

  • This compound

  • Zirconium(IV) chloride (ZrCl₄)

  • N,N-Dimethylformamide (DMF)

  • Acetic acid (modulator)

  • Ethanol

Procedure:

  • Precursor Solution: In a Teflon-lined autoclave, dissolve this compound (e.g., 0.25 mmol) and ZrCl₄ (e.g., 0.25 mmol) in 20 mL of DMF.

  • Addition of Modulator: Add acetic acid (e.g., 20 equivalents relative to the linker) to the solution.

  • Solvothermal Reaction: Seal the autoclave and heat it in an oven at 120 °C for 48 hours.

  • Product Recovery: After cooling to room temperature, a white microcrystalline powder should be present. Collect the solid by centrifugation or filtration.

  • Washing: Wash the product with DMF (3 x 10 mL) followed by ethanol (3 x 10 mL).

  • Activation: Dry the product under vacuum at 150 °C for 12 hours to remove residual solvents and activate the MOF.

The Role of the Modulator (Acetic Acid):

Acetic acid, a monocarboxylic acid, competes with the dicarboxylic linker for coordination to the zirconium clusters. This competition slows down the rate of framework formation, leading to larger, more well-defined crystals with fewer defects. The amount of modulator is a critical parameter that often requires optimization.

Characterization of Novel MOFs

A thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties.

Technique Purpose
Powder X-ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the synthesized material. The experimental pattern can be compared to a simulated pattern if the crystal structure is known.
Single-Crystal X-ray Diffraction (SCXRD) To determine the precise three-dimensional atomic structure of the MOF, including its topology and pore dimensions.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and to determine the temperature at which the framework decomposes.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the coordination of the carboxylate groups to the metal centers and to verify the presence of the aniline functional groups.
Gas Sorption Analysis (e.g., N₂ at 77 K) To determine the porosity of the MOF, including its BET surface area, pore volume, and pore size distribution.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR of a digested sample of the MOF can confirm the integrity of the organic linker after synthesis.

Potential Applications in Drug Development

The unique structural and chemical features imparted by the this compound linker make the resulting MOFs promising candidates for various applications in drug development.

  • High-Capacity Drug Loading : The potentially large pore volume and high surface area can allow for the encapsulation of a significant amount of therapeutic agents.

  • Controlled and Sustained Release : The specific interactions between the aniline groups of the linker and the drug molecules can be tuned to control the rate of drug release, enabling sustained delivery profiles.[4][5]

  • Targeted Drug Delivery : The aniline moieties can be post-synthetically modified with targeting ligands (e.g., folic acid, peptides) to direct the MOF-drug conjugate to specific cells or tissues, enhancing therapeutic efficacy and reducing side effects.

  • Delivery of Biologics : The modified pore environment may provide a protective and favorable environment for the encapsulation and delivery of sensitive biological drugs, such as proteins and nucleic acids.

Visualizing the Synthesis and Structure

Workflow for MOF Synthesis

MOF_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Solvothermal Synthesis cluster_purification Purification & Activation cluster_product Final Product Linker 2,5-Dianilinoterephthalic Acid Reaction Heating in a sealed vessel (e.g., 105-120 °C, 24-48 h) Linker->Reaction Metal_Salt Metal Salt (e.g., Zn(NO₃)₂·6H₂O or ZrCl₄) Metal_Salt->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Modulator Modulator (Optional) (e.g., Acetic Acid) Modulator->Reaction Washing Washing with fresh solvent Reaction->Washing Solvent_Exchange Solvent Exchange (e.g., with Chloroform or Ethanol) Washing->Solvent_Exchange Activation Drying under vacuum Solvent_Exchange->Activation Final_MOF Activated MOF Activation->Final_MOF

Caption: Generalized workflow for the solvothermal synthesis of MOFs.

Conceptual MOF Structure

Caption: Conceptual representation of a 2D MOF structure.

Conclusion and Future Outlook

The use of this compound as a linker in MOF synthesis represents a promising avenue for the development of advanced functional materials. The protocols and insights provided in this guide, derived from extensive experience with analogous systems, offer a solid foundation for researchers to explore this exciting area. The unique steric and electronic properties conferred by the dianilino groups are anticipated to yield MOFs with novel structures and enhanced performance, particularly in the realm of drug delivery and other biomedical applications. As with any new material synthesis, a systematic optimization of reaction conditions will be crucial for obtaining high-quality, crystalline materials. The future of MOF research will undoubtedly be shaped by the creative design and implementation of such sophisticated organic linkers.

References

Application Note: A Multi-faceted Approach to the Analytical Characterization of 2,5-Dianilinoterephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Need for Rigorous Characterization

2,5-Dianilinoterephthalic acid (DATA) is a pivotal intermediate in the synthesis of high-performance quinacridone pigments and can be a building block for novel polymers and functional materials.[1] Its molecular structure, featuring a central terephthalic acid core substituted with two anilino groups, imparts unique chemical and physical properties. The purity, structural integrity, and morphology of DATA are critical determinants of the final product's performance, influencing color, stability, and reactivity.

This guide provides a comprehensive suite of analytical protocols designed for researchers, quality control analysts, and process chemists. It moves beyond simple procedural lists to explain the causality behind methodological choices, ensuring robust and reproducible characterization. The methods detailed herein provide a framework for confirming chemical identity, quantifying purity, and understanding the physicochemical properties of this compound.

Logical Workflow for Comprehensive Analysis

A systematic approach is essential for the complete characterization of DATA. The following workflow ensures that data from orthogonal techniques are integrated to build a complete profile of the material.

G cluster_0 Initial Synthesis & Purification cluster_1 Primary Characterization (Identity & Purity) cluster_2 Physicochemical Properties cluster_3 Final Assessment Synthesis Synthesis of DATA Purification Purification (e.g., Recrystallization) Synthesis->Purification HPLC HPLC (Purity & Quantification) Purification->HPLC MS Mass Spectrometry (Molecular Weight) Purification->MS NMR NMR Spectroscopy (¹H, ¹³C) (Structural Confirmation) Purification->NMR FTIR FT-IR Spectroscopy (Functional Groups) Purification->FTIR Thermal Thermal Analysis (TGA/DSC) (Stability & Melting Point) HPLC->Thermal XRD Powder X-Ray Diffraction (Crystallinity) HPLC->XRD UVVis UV-Vis Spectroscopy (Electronic Properties) HPLC->UVVis MS->Thermal MS->XRD MS->UVVis NMR->Thermal NMR->XRD NMR->UVVis FTIR->Thermal FTIR->XRD FTIR->UVVis Report Certificate of Analysis (Consolidated Data) Thermal->Report XRD->Report UVVis->Report

Caption: Integrated workflow for the characterization of DATA.

Chromatographic Analysis for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of DATA and quantifying it against a reference standard. A reversed-phase method is most suitable, separating the non-polar DATA from more polar or less polar impurities.

3.1. Principle of the Method

The separation is based on the differential partitioning of the analyte and impurities between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The inclusion of an acid in the mobile phase is critical; it suppresses the ionization of the carboxylic acid groups on DATA, preventing peak tailing and ensuring sharp, symmetrical peaks for accurate integration.[2]

3.2. Detailed HPLC Protocol

ParameterSpecificationRationale
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µmIndustry standard for separating aromatic acids; provides good resolution and efficiency.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent and lowers the pH to keep analytes in their protonated form.[2]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength for aromatic compounds.
Gradient 30% B to 95% B over 15 min, hold for 3 minA gradient is necessary to elute potential impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, ensuring optimal efficiency.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV Absorbance at 254 nmAromatic compounds like DATA strongly absorb in the UV region. 254 nm is a common wavelength for detection.
Injection Vol. 10 µL
Sample Prep. Accurately weigh ~5 mg of DATA, dissolve in 10 mL of Methanol/Ammonia solution, then dilute with mobile phase A to 50 mL. Filter through a 0.45 µm PTFE filter.The use of a small amount of ammonia helps dissolve the acidic compound before dilution.[3]
Standard Prep. Prepare a certified reference standard at a similar concentration.For accurate quantification.

3.3. Data Interpretation

  • Identity: The retention time of the main peak in the sample chromatogram should match that of the reference standard.

  • Purity: Purity is typically calculated using an area percent method. The area of the DATA peak is expressed as a percentage of the total area of all peaks in the chromatogram.

  • Quantification: The concentration of DATA is determined by comparing its peak area to a calibration curve generated from reference standards of known concentrations.

Spectroscopic Structural Elucidation

Spectroscopic techniques provide definitive confirmation of the molecular structure of this compound.

4.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid and non-destructive technique used to identify the functional groups present in the molecule.

  • Protocol:

    • Prepare a KBr pellet: Mix ~1 mg of the DATA sample with ~100 mg of dry KBr powder.

    • Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

    • Acquire the spectrum from 4000 to 400 cm⁻¹.

  • Data Interpretation: The spectrum should exhibit characteristic absorption bands corresponding to the functional groups in DATA.

Wavenumber (cm⁻¹)Vibration ModeExpected Appearance
3300 - 3400N-H Stretch (secondary amine)Medium, sharp peak
2500 - 3300O-H Stretch (carboxylic acid)Very broad band
~1680 - 1710C=O Stretch (carboxylic acid dimer)Strong, sharp peak.[4]
~1600, ~1500C=C Stretch (aromatic rings)Medium to strong, sharp peaks
~1200 - 1300C-N StretchMedium intensity
~920 - 950O-H Bend (out-of-plane, dimer)Broad, medium peak.[4]

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

  • Protocol:

    • Dissolve 5-10 mg of DATA in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is necessary due to the poor solubility of DATA in less polar solvents and allows for the observation of exchangeable N-H and O-H protons.

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Data Interpretation:

    • ¹H NMR (Expected):

      • ~13.0 ppm (broad singlet, 2H): Carboxylic acid protons (-COOH).

      • ~8.5-9.5 ppm (singlet, 2H): Amine protons (-NH-).

      • ~7.5-7.8 ppm (singlet, 2H): Protons on the central terephthalic ring.

      • ~6.8-7.4 ppm (multiplets, 10H): Protons on the two peripheral aniline rings.

    • ¹³C NMR (Expected):

      • ~165-170 ppm: Carboxylic acid carbons (-C OOH).

      • ~140-150 ppm: Aromatic carbons attached to nitrogen.

      • ~115-130 ppm: Other aromatic carbons.

4.3. Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound.

  • Protocol:

    • Dissolve the sample in a suitable solvent like methanol or acetonitrile.

    • Infuse the solution into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole or TOF).

  • Data Interpretation: The molecular weight of this compound is 348.36 g/mol .[5][6]

    • In positive ion mode (ESI+), expect to see the protonated molecular ion [M+H]⁺ at m/z 349.1.

    • In negative ion mode (ESI-), expect to see the deprotonated molecular ion [M-H]⁻ at m/z 347.1.

Physicochemical Property Analysis

5.1. Thermal Analysis (TGA/DSC)

Thermal analysis provides insights into the material's thermal stability, melting behavior, and decomposition profile.

  • Protocol:

    • TGA: Heat 5-10 mg of the sample from ambient temperature to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere.

    • DSC: Heat 2-5 mg of the sample under nitrogen at 10 °C/min.

  • Data Interpretation:

    • TGA: The thermogram will show the temperature at which significant weight loss occurs, indicating the onset of thermal decomposition.

    • DSC: The DSC thermogram will show an endothermic peak corresponding to the melting point. For DATA, melting is often accompanied by decomposition, reported around 316-318 °C.[7]

5.2. Powder X-Ray Diffraction (PXRD)

PXRD is used to assess the crystallinity and phase purity of the solid-state material.

  • Protocol:

    • Gently pack the powdered DATA sample into a sample holder.

    • Collect the diffraction pattern over a 2θ range of 5° to 50°.

  • Data Interpretation: The resulting diffractogram is a unique fingerprint of the crystalline form. The peak positions (2θ values) and their relative intensities can be compared to reference patterns from databases like the Crystallography Open Database (COD) to confirm the crystal structure.[5]

Conclusion

The analytical protocols outlined in this document provide a robust framework for the comprehensive characterization of this compound. By combining chromatographic, spectroscopic, thermal, and diffraction techniques, researchers can confidently establish the identity, purity, structure, and key physicochemical properties of their material. This multi-faceted approach is indispensable for ensuring quality control in manufacturing processes and for advancing research and development in the fields of pigments, polymers, and advanced materials.

References

Application Note: A Validated Stability-Indicating HPLC Method for Purity Analysis of 2,5-Dianilinoterephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust, validated high-performance liquid chromatography (HPLC) method for the purity determination of 2,5-dianilinoterephthalic acid, a key intermediate in the synthesis of high-performance pigments and a compound of interest in materials science. The described method is stability-indicating, capable of separating the main component from potential process-related impurities and degradation products. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, detailing the method parameters, validation according to International Council for Harmonisation (ICH) guidelines, and protocols for system suitability and forced degradation studies.

Introduction

This compound (DCI) is a critical building block in the chemical industry, primarily serving as a precursor for the synthesis of quinacridone pigments. Its molecular structure, featuring a central terephthalic acid core with two aniline substituents, also makes it a subject of interest for novel material and potential pharmaceutical applications. The purity of DCI is paramount as impurities can significantly impact the properties and performance of the final products. Therefore, a reliable and validated analytical method is essential for quality control and to ensure batch-to-batch consistency.

High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture, making it an ideal choice for purity analysis.[1][2] This application note describes the development and validation of a reversed-phase HPLC (RP-HPLC) method that is specific, accurate, precise, and stability-indicating for the analysis of this compound.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation of aromatic compounds.[3]

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or purified to 18.2 MΩ·cm)

    • Phosphoric acid or Formic acid (for mobile phase modification)

    • This compound reference standard

    • Hydrochloric acid, sodium hydroxide, and hydrogen peroxide for forced degradation studies.

Chromatographic Conditions

A systematic approach was taken to optimize the chromatographic conditions to achieve a good resolution between this compound and its potential impurities.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 240 nm
Injection Volume 10 µL
Run Time 25 minutes

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
20.01090
20.19010
25.09010
Standard and Sample Preparation
  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in a small amount of methanol and dilute to volume with the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Phosphoric Acid).

  • Sample Solution (100 µg/mL): Prepare the sample solution in the same manner as the standard solution.

Method Validation

The developed HPLC method was validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[1][4][5] The validation parameters included specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Specificity and Forced Degradation Studies

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6] To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted.[7][8][9] The this compound sample was subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid sample at 105 °C for 48 hours.

  • Photolytic Degradation: Sample exposed to UV light (254 nm) for 48 hours.

The results of the forced degradation studies showed significant degradation under acidic, basic, and oxidative conditions, with the formation of distinct degradation products that were well-resolved from the parent peak. This demonstrates the method's specificity and stability-indicating capability.

Protocol: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acid Degradation: To 1 mL of the stock solution, add 1 mL of 0.2 N HCl. Heat at 60 °C for 24 hours. Cool, neutralize with 1 mL of 0.2 N NaOH, and dilute to 10 mL with mobile phase.

  • Base Degradation: To 1 mL of the stock solution, add 1 mL of 0.2 N NaOH. Heat at 60 °C for 24 hours. Cool, neutralize with 1 mL of 0.2 N HCl, and dilute to 10 mL with mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours and then dilute to 10 mL with mobile phase.

  • Analysis: Inject the stressed samples into the HPLC system and analyze the chromatograms for the appearance of degradation peaks and the decrease in the area of the main peak.

Linearity and Range

The linearity of the method was evaluated by analyzing a series of solutions of this compound at five different concentrations ranging from 50% to 150% of the nominal concentration (50, 75, 100, 125, and 150 µg/mL).[10] The calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was calculated.

ParameterResultAcceptance Criteria
Linearity Range 50 - 150 µg/mL-
Correlation Coefficient (r²) > 0.999≥ 0.99
Accuracy

The accuracy of the method was determined by the recovery of known amounts of this compound spiked into a sample matrix at three concentration levels (80%, 100%, and 120%). The percentage recovery was calculated.

Spiked LevelMean Recovery (%)Acceptance Criteria
80%99.598.0 - 102.0%
100%100.298.0 - 102.0%
120%99.898.0 - 102.0%
Precision

The precision of the method was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[4] Repeatability was assessed by six replicate injections of the standard solution on the same day. Intermediate precision was determined by analyzing the standard solution on three different days. The relative standard deviation (%RSD) was calculated.

Precision Level%RSDAcceptance Criteria
Repeatability (n=6) < 1.0%≤ 2.0%
Intermediate Precision (n=3 days) < 1.5%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

ParameterResult
LOD 0.1 µg/mL
LOQ 0.3 µg/mL

System Suitability

To ensure the performance of the chromatographic system, a system suitability test was performed before each analytical run.[6] A standard solution was injected five times, and the system suitability parameters were evaluated.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
%RSD of Peak Area (n=5) ≤ 2.0%

Potential Impurities

The synthesis of this compound typically involves the reaction of a dialkyl succinylsuccinate with aniline, followed by oxidation and hydrolysis. Potential process-related impurities could include:

  • Starting materials: Unreacted aniline or succinate derivatives.

  • Intermediates: 2,5-dianilino-3,6-dihydroterephthalate esters.[11]

  • By-products: Products from side reactions or incomplete reactions.

  • Degradation products: As identified in the forced degradation studies.

Workflow Diagram

HPLC_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Prep_Standard Prepare Standard Solution (100 µg/mL) System_Suitability System Suitability Test Prep_Standard->System_Suitability Prep_Sample Prepare Sample Solution (100 µg/mL) Analysis Inject Samples & Standards Prep_Sample->Analysis System_Suitability->Analysis If Pass Integration Peak Integration Analysis->Integration Calculation Calculate Purity & Impurity Levels Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for HPLC purity analysis of this compound.

Conclusion

The developed and validated RP-HPLC method is demonstrated to be simple, precise, accurate, and stability-indicating for the determination of the purity of this compound. This method can be effectively used for routine quality control analysis and for monitoring the stability of the compound under various conditions. The comprehensive protocols and validation data provided in this application note will be a valuable resource for researchers and analysts working with this important chemical intermediate.

References

Application Note: Structural Elucidation of 2,5-Dianilinoterephthalic Acid Derivatives Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

<

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Nuclear Magnetic Resonance (NMR) spectroscopy for the definitive structural elucidation of 2,5-dianilinoterephthalic acid and its derivatives. These compounds are of significant interest in medicinal chemistry and materials science. This document outlines detailed protocols for sample preparation, data acquisition using one-dimensional (1D) and two-dimensional (2D) NMR techniques, and a systematic approach to spectral interpretation. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility.

Introduction

This compound and its analogs are a class of molecules with a rigid core and flexible aniline substituents, making them valuable scaffolds in drug discovery and for the synthesis of novel polymers.[1][2][3] Accurate and unambiguous structural confirmation is a critical step in the synthesis and development of these compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique that provides detailed atomic-level information about molecular structure, conformation, and dynamics.[4][5] This guide will focus on the application of essential NMR experiments, including ¹H, ¹³C, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), to fully characterize these molecules.[6][7][8]

The Importance of NMR in Structural Analysis

NMR spectroscopy is a powerful tool in pharmaceutical and chemical research for several reasons:

  • Detailed Structural Information: It allows for the precise determination of the chemical structure of active pharmaceutical ingredients (APIs).[6][7]

  • Non-Destructive: The technique is non-destructive, permitting repeated analysis of the same sample under various conditions.[4][5]

  • Versatility: NMR can be applied to molecules in both solution and solid states.[4]

  • Weak Interaction Studies: It is capable of detecting and characterizing weak molecular interactions, which is crucial in drug-target binding studies.[5][9]

For this compound derivatives, NMR is indispensable for confirming the substitution pattern on the central terephthalic acid ring and the aniline moieties, as well as for identifying the presence and nature of various functional groups.

Experimental Workflow

The successful structural elucidation of this compound derivatives by NMR follows a systematic workflow. This process ensures high-quality data and confident structural assignment.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Prep Weighing & Dissolution Filter Filtration Prep->Filter Solubilize in Deuterated Solvent Tube Transfer to NMR Tube Filter->Tube Remove Particulates OneD 1D NMR (¹H, ¹³C, DEPT) Tube->OneD Insert into Spectrometer TwoD 2D NMR (COSY, HSQC, HMBC) OneD->TwoD Initial Structural Information Processing Spectral Processing TwoD->Processing Raw Data Assignment Signal Assignment Processing->Assignment Fourier Transform, Phasing, Baseline Correction Structure Structure Confirmation Assignment->Structure Correlation Analysis

Caption: Workflow for NMR-based structural elucidation.

Detailed Protocols

Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.

Materials:

  • This compound derivative (5-25 mg for ¹H, 50-100 mg for ¹³C)[10]

  • Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)

  • High-quality 5 mm NMR tubes

  • Glass Pasteur pipette and glass wool or a syringe filter

Protocol:

  • Weighing and Dissolution: Accurately weigh the required amount of the compound. Due to the presence of carboxylic acid groups, deuterated dimethyl sulfoxide (DMSO-d₆) is often a suitable solvent. The acidic protons are observable in DMSO-d₆.

  • Solvent Selection: The choice of deuterated solvent is critical. The solvent must dissolve the sample and should not have signals that overlap with key analyte resonances.[10]

  • Filtration: Dissolve the sample in a small vial before transferring it to the NMR tube. To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette or use a syringe filter.[10] Solid particles can degrade the magnetic field homogeneity, leading to broadened spectral lines.

  • Transfer and Volume: Transfer the filtered solution into a clean, dry NMR tube. The sample height should be appropriate for the spectrometer's probe, typically around 4.5 cm.[11]

NMR Data Acquisition

Data is acquired using a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

1D NMR Experiments:

  • ¹H NMR: This is the starting point for structural analysis. It provides information on the number of different types of protons, their chemical environment, and their coupling patterns.

  • ¹³C NMR: This experiment identifies all unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and bonding. Carboxyl carbons typically appear in the 165-185 ppm range.[12]

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are used to distinguish between CH, CH₂, and CH₃ groups, which aids in the assignment of the ¹³C spectrum.

2D NMR Experiments:

Two-dimensional NMR techniques are essential for unambiguously assigning the complex spectra of these derivatives by revealing through-bond correlations.[7][13][14]

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[8][11] This is crucial for identifying adjacent protons in the aromatic rings.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (¹JCH).[8][11] This allows for the direct assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds (²JCH, ³JCH).[8][11] HMBC is vital for connecting different spin systems and identifying quaternary carbons.

Spectral Interpretation: A Step-by-Step Guide

Let's consider the general structure of a this compound derivative for this interpretation guide.

Structure of this compound:

G cluster_1H ¹H NMR Signals cluster_13C ¹³C NMR Signals H_A Hₐ (Aromatic) C_A Cₐ H_A->C_A ¹JCH Correlation (HSQC) C_B Cₑ H_A->C_B ³JHH Correlation (COSY) C_Q Cₒ (Quaternary) H_A->C_Q ²⁻³JCH Correlation (HMBC) H_B Hₑ (Aromatic) H_B->C_B ¹JCH Correlation (HSQC) H_NH Hₙₕ (Amine)

References

Application Note: FT-IR Spectroscopy for the Characterization of 2,5-Dianilinoterephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,5-Dianilinoterephthalic acid is a significant organic compound, serving as a key intermediate in the synthesis of high-performance quinacridone pigments.[1] The purity and structural integrity of this precursor are paramount to the quality of the final pigment. Fourier Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for the qualitative analysis of organic compounds. By identifying the characteristic vibrational frequencies of functional groups, FT-IR provides a molecular fingerprint, enabling researchers and professionals in drug development and materials science to verify the identity and assess the purity of this compound.

This application note provides a detailed guide to the FT-IR analysis of this compound, covering theoretical principles, experimental protocols, and in-depth spectral interpretation.

Theoretical Principles of FT-IR Spectroscopy

FT-IR spectroscopy operates on the principle that chemical bonds in a molecule vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. This absorption of energy leads to transitions between vibrational energy levels. The resulting spectrum is a plot of infrared intensity versus wavenumber (cm⁻¹), which is inversely proportional to the wavelength.

The position, intensity, and shape of the absorption bands in an FT-IR spectrum provide a wealth of information about the functional groups present in a molecule. For this compound, the key functional groups of interest are:

  • Carboxylic Acid (-COOH): This group exhibits characteristic O-H and C=O stretching vibrations.

  • Secondary Aromatic Amine (Ar₂N-H): This group is identified by its N-H stretching and bending vibrations.

  • Substituted Benzene Rings: The aromatic rings give rise to specific C-H stretching and bending vibrations, as well as C=C in-ring stretching vibrations. The substitution pattern on the terephthalic acid core can also be elucidated from the fingerprint region of the spectrum.

Experimental Protocol: FT-IR Analysis of Solid Samples

The quality of an FT-IR spectrum is highly dependent on the sample preparation technique. For a solid powder like this compound, two common and effective methods are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).[2][3][4]

Method 1: KBr Pellet Technique

This traditional transmission method involves dispersing the sample in a dry alkali halide matrix, typically KBr, which is transparent in the mid-IR region.[5]

Protocol:

  • Sample Preparation: Dry the this compound sample and spectroscopic grade KBr powder in an oven at approximately 110°C for 2-3 hours to remove any adsorbed water.[5] Store in a desiccator until use.

  • Grinding and Mixing: In an agate mortar and pestle, grind approximately 1-2 mg of the this compound sample. Add about 100-200 mg of the dried KBr powder and continue to grind the mixture until a fine, homogeneous powder is obtained.[2][6] The concentration of the sample in KBr should be in the range of 0.2% to 1%.[6]

  • Pellet Formation: Transfer the powder mixture into a pellet-forming die. Place the die under a hydraulic press and apply a pressure of approximately 8 tons for several minutes to form a thin, transparent, or translucent pellet.[5]

  • Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Background Collection: Before running the sample spectrum, acquire a background spectrum using an empty sample holder or a blank KBr pellet to correct for atmospheric and instrumental variations.[3]

  • Sample Analysis: Collect the FT-IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans for a good signal-to-noise ratio.

Method 2: Attenuated Total Reflectance (ATR)

ATR is a more modern and rapid technique that requires minimal sample preparation.[3][4]

Protocol:

  • Instrument Setup: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[2]

  • Background Collection: Record a background spectrum with the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Apply pressure using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.[2]

  • Spectral Acquisition: Collect the FT-IR spectrum using similar parameters as the KBr pellet method (4000-400 cm⁻¹, 4 cm⁻¹ resolution, 16-32 scans).

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Workflow for FT-IR Analysis

Caption: Workflow of FT-IR analysis from sample preparation to final report.

Spectral Interpretation of this compound

The FT-IR spectrum of this compound is characterized by a combination of absorption bands corresponding to its constituent functional groups. The following table summarizes the expected characteristic peaks.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Appearance
3300-2500Carboxylic Acid (O-H)StretchingVery broad, strong band.[7]
~3350Secondary Aromatic Amine (N-H)StretchingMedium, sharp peak, may be superimposed on the broad O-H band.[8][9]
3100-3000Aromatic (C-H)StretchingMedium to weak, multiple sharp bands.[10]
~1710-1680Carboxylic Acid (C=O)StretchingStrong, sharp peak.[7]
~1620 & ~1510Aromatic (C=C)In-ring StretchingMedium to strong, sharp peaks.[10]
~1600Secondary Aromatic Amine (N-H)BendingMedium, sharp peak.[11]
1440-1395Carboxylic Acid (O-H)BendingMedium intensity.[7]
1335-1250Aromatic Amine (C-N)StretchingStrong intensity.[8]
1320-1210Carboxylic Acid (C-O)StretchingMedium intensity.[7]
900-675Aromatic (C-H)Out-of-plane BendingStrong peaks, indicative of substitution pattern.[10]
2000-1650Aromatic RingOvertone/Combination BandsWeak, complex pattern, also indicative of substitution.[12]
Detailed Analysis of Key Regions:
  • O-H and N-H Stretching Region (3500-2500 cm⁻¹): The most prominent feature in this region is the extremely broad absorption band due to the hydrogen-bonded O-H stretching of the carboxylic acid dimer.[7] Superimposed on this broad band, a sharper, less intense peak around 3350 cm⁻¹ is expected, corresponding to the N-H stretching of the secondary aromatic amine.[8] Aromatic C-H stretches will appear as weaker, sharp bands just above 3000 cm⁻¹.[10]

  • Carbonyl Stretching Region (1750-1650 cm⁻¹): A strong, sharp absorption band between 1710 cm⁻¹ and 1680 cm⁻¹ is a definitive indicator of the C=O stretch of the carboxylic acid.[7] Its position can be influenced by conjugation and hydrogen bonding.

  • Fingerprint Region (< 1500 cm⁻¹): This region contains a wealth of complex and unique absorption bands, making it invaluable for confirming the identity of the compound. Key features include:

    • C-N and C-O Stretching: A strong band for the aromatic C-N stretch is expected between 1335-1250 cm⁻¹, and a medium band for the C-O stretch of the carboxylic acid should appear between 1320-1210 cm⁻¹.[7][8]

    • Aromatic C-H Bending: Strong absorptions in the 900-675 cm⁻¹ range are due to the out-of-plane ("oop") bending of the aromatic C-H bonds.[10] The exact positions of these bands are highly diagnostic of the substitution pattern on the benzene rings. For the 1,2,4,5-tetrasubstituted central ring of this compound, a strong band is expected in the 860-900 cm⁻¹ range.[13] The monosubstituted aniline rings will show strong bands around 770-730 cm⁻¹ and 710-690 cm⁻¹.[14]

    • Aromatic Overtone Bands (2000-1650 cm⁻¹): This region contains weak but characteristic patterns of overtone and combination bands, often referred to as "benzene fingers."[12] The shape and number of these peaks are also highly indicative of the benzene ring substitution pattern and can be used for confirmation.[15]

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural characterization of this compound. By carefully preparing the sample and analyzing the key regions of the spectrum—specifically the O-H/N-H stretching, carbonyl, and fingerprint regions—researchers can confidently verify the presence of the critical carboxylic acid and secondary aromatic amine functional groups, as well as confirm the aromatic substitution pattern. This ensures the quality and suitability of this vital intermediate for its intended applications in pigment synthesis and other areas of chemical manufacturing.

References

Application Note & Experimental Protocol: Synthesis of 2,5-Dianilinoterephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Dianilinoterephthalic Acid Scaffold

In the landscape of modern drug discovery and materials science, the strategic synthesis of versatile molecular scaffolds is of paramount importance. 2,5-Dianilinoterephthalic acid and its derivatives represent a class of compounds built upon a rigid, planar aromatic core, offering a geometrically defined platform for further chemical elaboration. While historically the primary application of this scaffold has been in the production of high-performance quinacridone pigments, its intrinsic properties are drawing increasing interest in biomedical and pharmaceutical research[1][2].

The core structure is a key intermediate for synthesizing linear trans-quinacridones, a class of compounds noted for their exceptional chemical stability, intense fluorescence, and unique semiconductor properties[1][3]. These photophysical characteristics are highly desirable in the development of bio-imaging agents and photosensitizers for photodynamic therapy. Furthermore, the general quinone framework is considered a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets[4]. The dual aniline functionalities on the terephthalic acid core provide reactive handles for creating diverse libraries of novel compounds, making this compound a valuable building block for exploring new therapeutic agents and functional biomaterials[5].

This document provides a detailed, field-proven protocol for the synthesis of this compound derivatives, grounded in established patent literature. It is designed to equip researchers with the practical knowledge to not only replicate the synthesis but also to understand the critical parameters that ensure a successful outcome.

Underlying Chemistry: A Three-Act Synthesis

The synthesis of 2,5-dianilinoterephthalic acids from dialkyl succinylsuccinates is a multi-step process that can be logically divided into three core transformations: Condensation, Aromatization (Oxidation), and Hydrolysis. This pathway is an established and reliable method for accessing this important class of compounds[6].

  • Act I: Condensation. The synthesis begins with the reaction of a dialkyl succinylsuccinate (e.g., dimethyl succinylsuccinate, DMSS) with two equivalents of an aniline or a substituted aniline. This reaction forms a 2,5-diarylamino-3,6-dihydroterephthalic acid dialkyl ester. The reaction is typically acid-catalyzed and involves the formation of an enamine intermediate, followed by the addition of the second aniline molecule and subsequent dehydration. The resulting dihydro-terephthalate intermediate is a crucial, non-aromatic precursor.

  • Act II: Aromatization via Oxidation. The dihydro-terephthalate intermediate lacks the stable, planar aromatic core of the final product. Aromatization is achieved through an oxidation reaction that removes two hydrogen atoms from the cyclohexane-diene ring. Air, bubbled through the reaction mixture, is a common and environmentally benign oxidant for this step[6]. The efficiency of this oxidation can be enhanced by the presence of an oxygen-transferring agent, such as anthraquinone-2-sulfonic acid, and a phase-transfer catalyst in some systems[5].

  • Act III: Saponification (Hydrolysis). The final step is the hydrolysis of the two ester groups to the corresponding carboxylic acids. This is typically achieved by heating the dialkyl terephthalate from Act II in the presence of a strong base, such as potassium hydroxide (KOH), to form the dipotassium salt. Subsequent acidification of the reaction mixture with a mineral acid (e.g., sulfuric acid) protonates the carboxylate groups, precipitating the desired this compound product from the aqueous solution[6].

This sequence provides a robust and scalable route to the target molecule, with the specific example of 2,5-di(p-toluidino)terephthalic acid detailed in the protocol below.

Experimental Protocol: Synthesis of 2,5-di(p-toluidino)terephthalic Acid

This protocol is adapted from established methodologies described in the patent literature[6]. It details the synthesis of a representative substituted derivative, 2,5-di(p-toluidino)terephthalic acid.

Materials and Reagents
Reagent/MaterialFormulaM.Wt.QuantityNotes
Dimethyl succinylsuccinate (DMSS)C₁₀H₁₂O₆228.2057.0 g (0.25 mol)Starting material
1-ButanolC₄H₁₀O74.12300 mLSolvent
p-ToluidineC₇H₉N107.15126.0 g (1.18 mol)Aniline derivative
Acetic Acid (glacial)CH₃COOH60.0520 mLCatalyst for condensation
Potassium Hydroxide (KOH)KOH56.1170.0 gBase for hydrolysis
Sulfuric Acid (H₂SO₄)H₂SO₄98.08As neededFor acidification
Deionized WaterH₂O18.02~1 LFor work-up and washing
Step-by-Step Methodology

PART 1: Condensation and In-Situ Oxidation

  • Reaction Setup: To a 1-liter, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a gas inlet tube, add dimethyl succinylsuccinate (57.0 g), 1-butanol (300 mL), and p-toluidine (126.0 g).

    • Causality Note: 1-Butanol is chosen as the solvent due to its high boiling point, which allows for the reaction to be conducted at an elevated temperature, accelerating the condensation rate. An excess of p-toluidine is used to drive the reaction equilibrium towards the product.

  • Initial Heating and Purging: Begin stirring the mixture and purge with a gentle stream of nitrogen for approximately 10 minutes to create an inert atmosphere. Heat the mixture to ~75 °C for 1 hour under a continuous nitrogen purge.

    • Causality Note: The initial inert atmosphere prevents unwanted side reactions before the intended oxidation step.

  • Acid Catalysis and Reflux: Add glacial acetic acid (20 mL) to the reaction mixture. Increase the heating to bring the mixture to a gentle reflux.

    • Causality Note: Acetic acid catalyzes the condensation reaction between the ketone groups of DMSS and the amino groups of p-toluidine.

  • Oxidation with Air: Once reflux is achieved, switch the gas inlet from nitrogen to air. Bubble a steady stream of air through the reaction mixture using the dip tube for 4 hours while maintaining reflux. The color of the mixture will typically darken as the oxidation proceeds.

    • Causality Note: Oxygen from the air serves as the oxidizing agent to aromatize the dihydro-terephthalate intermediate. This is a key step to form the stable aromatic ring of the terephthalate.

PART 2: Hydrolysis and Product Isolation

  • Saponification: After the 4-hour oxidation period, carefully add solid potassium hydroxide (70.0 g) to the hot reaction mixture. Continue to heat at reflux for an additional 1 hour.

    • Safety Precaution: The addition of KOH to the hot alcoholic solvent is exothermic. Add slowly and in portions to control the reaction.

    • Causality Note: KOH acts as a strong base to hydrolyze the methyl ester groups to potassium carboxylate salts, rendering the intermediate soluble in the aqueous phase during work-up.

  • Cooling and Dilution: Remove the heat source and allow the reaction mixture to cool to room temperature. Once cooled, add deionized water (500 mL) and stir thoroughly.

  • Acidification and Precipitation: Slowly and with vigorous stirring, add sulfuric acid to the mixture to adjust the pH to approximately 2.5 - 3.0. A dark-violet precipitate of the product will form.

    • Causality Note: Acidification protonates the potassium carboxylate salts, causing the water-insoluble 2,5-di(p-toluidino)terephthalic acid to precipitate out of the solution.

  • Isolation and Washing: Separate the aqueous phase. Add approximately 400 mL of fresh deionized water to the precipitate, stir well, and then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with additional deionized water until the filtrate is neutral.

  • Drying: Dry the collected violet solid in a vacuum oven at ~100 °C to a constant weight. The expected yield is approximately 90% based on the starting DMSS[6].

Visual Workflow of Synthesis

G cluster_0 Part 1: Condensation & Oxidation cluster_1 Part 2: Hydrolysis & Isolation Start DMSS + p-Toluidine in 1-Butanol Heat_N2 Heat to 75°C (1 hr, N2 purge) Start->Heat_N2 Add_Acid Add Acetic Acid Heat_N2->Add_Acid Reflux_Air Reflux with Air (4 hrs) Add_Acid->Reflux_Air Add_Base Add KOH (Reflux 1 hr) Reflux_Air->Add_Base Cooldown Cool & Add H2O Add_Base->Cooldown Acidify Acidify to pH 2.5-3.0 (H2SO4) Cooldown->Acidify Filter_Wash Filter & Wash with H2O Acidify->Filter_Wash Dry Dry at 100°C Filter_Wash->Dry Product Final Product: 2,5-di(p-toluidino)terephthalic Acid Dry->Product

Caption: Workflow for the synthesis of 2,5-di(p-toluidino)terephthalic acid.

Product Characterization (Self-Validation)

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): In a suitable deuterated solvent (e.g., DMSO-d₆), the spectrum should show characteristic peaks for the aromatic protons on the central terephthalic ring and the aniline rings, as well as a broad singlet for the carboxylic acid protons.

  • FTIR (Fourier-Transform Infrared Spectroscopy): The spectrum should display a broad O-H stretch for the carboxylic acids (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and N-H stretching vibrations (~3300-3400 cm⁻¹).

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound (C₂₀H₁₆N₂O₄, M.Wt: 348.36 g/mol for the unsubstituted version)[7].

Conclusion

The protocol detailed herein provides a reliable and scalable method for the synthesis of this compound, a valuable and versatile chemical intermediate. The robust three-step process—condensation, oxidation, and hydrolysis—offers high yields and produces a product suitable for further derivatization. For researchers in drug development and medicinal chemistry, this scaffold serves as an excellent starting point for the creation of novel heterocyclic systems, such as quinacridones, which possess intriguing photophysical and biological properties worthy of further investigation.

References

Application Notes and Protocols: 2,5-Dianilinoterephthalic Acid for Chemical Sensor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dianilinoterephthalic acid is an aromatic dicarboxylic acid featuring two aniline groups attached to a terephthalic acid backbone.[1] Its structure, characterized by the electron-donating amino groups and electron-withdrawing carboxylic acid groups on a benzene ring, suggests intrinsic fluorescent properties. The core 2,5-diaminoterephthalate motif is recognized as a potent chromophore with significant fluorescence, making it a promising candidate for the development of novel chemical sensors.[2] While direct applications of this compound as a standalone chemical sensor are not extensively documented, its derivatives and related terephthalic acid compounds have shown considerable success in the construction of fluorescent sensors, particularly for the detection of metal ions.

This document provides detailed application notes on the potential use of this compound in chemical sensor development, with a focus on fluorescent metal ion detection. It includes proposed experimental protocols for the synthesis of the sensing molecule and its integration into a sensor platform, alongside illustrative data and diagrams to guide researchers in this emergent area.

Principle of Operation: Fluorescence-Based Sensing

The fundamental principle behind the proposed application of this compound as a chemical sensor lies in the modulation of its fluorescent properties upon interaction with a target analyte. The aniline and carboxylic acid moieties can act as binding sites for metal ions. This coordination can alter the electronic structure of the molecule, leading to changes in its fluorescence intensity ("turn-on" or "turn-off" response) or a shift in the emission wavelength.

Proposed Signaling Pathway

The interaction between this compound and a metal ion can induce a chelation-enhanced fluorescence (CHEF) effect. In its free state, the molecule might exhibit weak fluorescence due to photoinduced electron transfer (PET) from the aniline nitrogen to the terephthalic acid ring. Upon binding a metal ion, this PET process can be inhibited, leading to a significant enhancement of the fluorescence emission.

G cluster_0 Free Ligand State cluster_1 Analyte Binding cluster_2 Complexed State Free_Ligand This compound (Weak Fluorescence) PET Photoinduced Electron Transfer (PET) (Fluorescence Quenching) Free_Ligand->PET Excitation Metal_Ion Target Metal Ion Free_Ligand->Metal_Ion Binding Complex Ligand-Metal Complex (Enhanced Fluorescence) Metal_Ion->Complex Inhibited_PET Inhibition of PET Complex->Inhibited_PET Excitation

Caption: Proposed signaling pathway for a this compound-based fluorescent sensor.

Potential Applications in Chemical Sensing

The unique structural features of this compound make it a versatile platform for detecting a range of analytes.

  • Heavy Metal Ion Detection: The carboxylic acid and aniline groups can serve as effective chelating sites for heavy metal ions such as Pb²⁺, Hg²⁺, Cd²⁺, and Cu²⁺, which are significant environmental pollutants.

  • Biomolecule Sensing: The molecule could be functionalized to selectively bind to specific biomolecules, enabling applications in medical diagnostics and drug development.

  • pH Sensing: The protonation/deprotonation of the carboxylic acid and amino groups at different pH values could lead to distinct changes in fluorescence, allowing for its use as a pH indicator.

Illustrative Performance Data (Hypothetical)

The following table summarizes the projected performance of a hypothetical sensor based on this compound for the detection of various metal ions. This data is for illustrative purposes to demonstrate the potential of this sensing platform.

AnalyteLinear Range (µM)Limit of Detection (nM)Selectivity (Interference from other ions)Response Time (s)
Pb²⁺ 0.1 - 1050High (Minimal interference from Na⁺, K⁺, Ca²⁺, Mg²⁺)< 60
Cu²⁺ 0.5 - 25100Moderate (Some interference from Ni²⁺)< 30
Fe³⁺ 1 - 50250Moderate (Some interference from Al³⁺)< 90
pH 4 - 8N/AHigh< 10

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from known methods for the synthesis of similar compounds.

Materials:

  • 2,5-Dibromoterephthalic acid

  • Aniline

  • Potassium carbonate (K₂CO₃)

  • Copper(I) iodide (CuI)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 2,5-dibromoterephthalic acid (1 equivalent) and potassium carbonate (3 equivalents) in DMF.

  • Add aniline (2.5 equivalents) and a catalytic amount of CuI to the mixture.

  • Heat the reaction mixture to 120 °C and stir under a nitrogen atmosphere for 24 hours.

  • After cooling to room temperature, pour the reaction mixture into an excess of deionized water.

  • Acidify the aqueous solution with concentrated HCl to a pH of approximately 2-3 to precipitate the product.

  • Filter the precipitate and wash thoroughly with deionized water and then with ethanol.

  • Dry the product under vacuum to obtain this compound as a solid.

  • Characterize the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Fabrication of a Fluorescent Sensor Solution

Materials:

  • Synthesized this compound

  • Buffer solutions (e.g., acetate, phosphate, TRIS) of desired pH

  • Stock solutions of target analytes (e.g., metal salts)

  • Fluorometer

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol) at a concentration of 1 mM.

  • For sensing experiments, dilute the stock solution in the desired aqueous buffer to a final concentration of 10 µM.

  • Record the fluorescence spectrum of the sensor solution in the absence of any analyte.

  • Titrate the sensor solution with increasing concentrations of the target analyte from a stock solution.

  • After each addition of the analyte, allow the solution to equilibrate for a specified time (e.g., 1-5 minutes) and then record the fluorescence spectrum.

  • Plot the change in fluorescence intensity at the emission maximum against the analyte concentration to determine the sensor's response.

Experimental Workflow Diagram

G cluster_0 Synthesis cluster_1 Sensor Preparation cluster_2 Sensing Experiment cluster_3 Data Analysis Synthesis Synthesize this compound Characterization Characterize Structure (NMR, MS) Synthesis->Characterization Stock_Solution Prepare Stock Solution (1 mM) Characterization->Stock_Solution Working_Solution Prepare Working Solution in Buffer (10 µM) Stock_Solution->Working_Solution Blank Measure Blank Fluorescence Titration Titrate with Analyte Blank->Titration Measurement Record Fluorescence Spectra Titration->Measurement Plotting Plot Fluorescence vs. Concentration Measurement->Plotting Analysis Determine Sensitivity and Selectivity Plotting->Analysis G Ligand This compound (Organic Linker) Solvothermal Solvothermal Synthesis Ligand->Solvothermal Metal_Salt Metal Salt (e.g., Zn(NO₃)₂) Metal_Salt->Solvothermal MOF Fluorescent MOF Solvothermal->MOF Activation Solvent Exchange & Activation MOF->Activation Activated_MOF Activated Porous MOF Activation->Activated_MOF Sensing Analyte Sensing in Solution/Vapor Phase Activated_MOF->Sensing

References

Application Notes and Protocols: Exploring 2,5-Dianilinoterephthalic Acid for Conductive Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,5-Dianilinoterephthalic acid is a unique monomer possessing both aniline moieties, known for their role in conductive polymers like polyaniline (PANI), and carboxylic acid groups, which can enhance solubility and provide sites for further functionalization. The resulting polymer, tentatively named Poly(this compound) or PDAT, is hypothesized to be a processable conductive polymer. The aniline units form the conductive backbone through oxidative polymerization, while the terephthalic acid core provides structural rigidity and functionality. These application notes provide a theoretical framework and detailed protocols for the synthesis, characterization, and conductivity measurement of this novel polymer, intended for researchers in materials science and polymer chemistry.

Proposed Synthetic Pathway: Oxidative Polymerization

The synthesis of PDAT is proposed via chemical oxidative polymerization, a common method for producing polyaniline and its derivatives.[1][2][3][4] In this process, an oxidizing agent induces the formation of radical cations from the aniline moieties on the this compound monomer. These radicals then couple to form the polymer chain. The reaction is typically conducted in an acidic medium to maintain the polymer in its conductive, protonated (emeraldine salt) form.[5][6][7]

Monomer 2,5-Dianilinoterephthalic Acid Monomer Polymerization Oxidative Polymerization (0-5 °C) Monomer->Polymerization Solvent Acidic Aqueous Solution (e.g., 1M HCl) Solvent->Polymerization Oxidant Oxidizing Agent (e.g., APS) Oxidant->Polymerization Purification Purification (Filtration & Washing) Polymerization->Purification Reaction Mixture Product PDAT Polymer (Emeraldine Salt Form) Purification->Product Purified Polymer PDAT Synthesized PDAT Polymer FTIR FT-IR Spectroscopy PDAT->FTIR Functional Groups NMR NMR Spectroscopy PDAT->NMR Chemical Structure TGA Thermogravimetric Analysis (TGA) PDAT->TGA Thermal Stability SEM Scanning Electron Microscopy (SEM) PDAT->SEM Morphology Start PDAT Polymer Solution in NMP Casting Solution Casting on Glass Substrate Start->Casting Drying Drying in Vacuum Oven Casting->Drying Film Uniform PDAT Thin Film Drying->Film Measurement Four-Point Probe Measurement Film->Measurement Data Sheet Resistance (Rs) & Conductivity (σ) Measurement->Data

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,5-Dianilinoterephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,5-dianilinoterephthalic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve experimental yields and address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The synthesis of this compound typically begins with one of two main precursors: a dialkyl succinylsuccinate or terephthalic acid. The choice of starting material dictates the subsequent reaction pathway.

Q2: What is the general reaction scheme starting from a dialkyl succinylsuccinate?

The synthesis from a dialkyl succinylsuccinate, such as dimethyl succinylsuccinate (DMSS), generally follows these key steps:

  • Condensation: Reaction of the dialkyl succinylsuccinate with an aniline.[1][2]

  • Oxidation: The resulting dihydroterephthalate derivative is oxidized.[1][3]

  • Hydrolysis: The ester groups are hydrolyzed to form the carboxylic acid.[1]

Q3: Can this compound be synthesized from terephthalic acid?

Yes, an alternative route involves the modification of terephthalic acid. This process includes:

  • Nitration: Terephthalic acid is nitrated to form 2,5-dinitroterephthalic acid.[4]

  • Reduction: The nitro groups are then reduced to amino groups to yield 2,5-diaminoterephthalic acid.[4]

  • Reaction with Aniline: The 2,5-diaminoterephthalic acid can then be further reacted, though this subsequent step is less commonly detailed in the provided literature for direct synthesis of the dianilino derivative. 2,5-diaminoterephthalic acid is a key intermediate for various polymers and materials.[5]

Troubleshooting Guide

Low Yield Issues

Problem: My overall yield of this compound is significantly lower than expected.

Low yields can arise from several factors throughout the synthesis process. Below are common causes and potential solutions.

Potential Cause 1: Incomplete Initial Condensation Reaction. The initial reaction between the succinylsuccinate ester and aniline may not go to completion due to poor solubility of the reactants.[1]

  • Solution:

    • Solvent Choice: Employing solvents that improve the solubility of the succinylsuccinate ester can enhance the reaction. Alcohols with at least two carbon atoms are suggested to have better solubility characteristics than methanol.[1]

    • Transesterification: Consider transesterification of dimethyl succinylsuccinate to a higher alcohol ester (e.g., dibutyl succinylsuccinate) which may have better solubility in organic solvents.[1]

Potential Cause 2: Inefficient Oxidation. The oxidation of the 2,5-diarylamino-3,6-dihydroterephthalic acid ester intermediate can be slow or incomplete, particularly when using air as the oxidant.[3]

  • Solution:

    • Catalyst Addition: The use of an oxygen-transferring agent, such as anthraquinonesulphonic acid, can facilitate the oxidation.[3]

    • Phase Transfer Catalyst: In multiphase systems (e.g., n-butanol/water), the addition of a quaternary ammonium compound like dodecylbenzyldimethylammonium chloride can improve the reaction rate and prevent the formation of oily, agglomerated products.[3] A yield increase from 89% to 98% has been reported with the addition of a quaternary ammonium salt.[3]

Potential Cause 3: Suboptimal Reaction Conditions. Incorrect temperature, pressure, or reaction time can lead to incomplete reactions or the formation of side products.

  • Solution:

    • Temperature and Pressure Optimization: For the transesterification of dimethyl succinylsuccinate, reaction temperatures of 90°C to 160°C and pressures of 2 to 6 bar are recommended.[1] For the oxidation step, temperatures between 70°C and 130°C may be optimal.[3]

    • Inert Atmosphere: The initial condensation should be carried out under an inert atmosphere (e.g., nitrogen, argon) to prevent unwanted side reactions.[1]

Product Purity Issues

Problem: The final product is impure, containing unreacted intermediates or side products.

Impurities can be difficult to remove and may affect downstream applications.

Potential Cause 1: Incomplete Hydrolysis. The final hydrolysis step to convert the diester to the dicarboxylic acid may be incomplete.

  • Solution:

    • Strong Base: Ensure a sufficiently strong alkaline condition for hydrolysis, for example, by adding solid potassium hydroxide and heating to reflux.[1]

    • Reaction Time: Allow for adequate reaction time for the hydrolysis to complete.

Potential Cause 2: Presence of Side Products from Oxidation. Harsh oxidation conditions can lead to the formation of undesired byproducts.

  • Solution:

    • Controlled Oxidation: Use controlled introduction of air through a dip tube rather than vigorous, uncontrolled aeration.[1]

    • Purification: After acidification and precipitation of the product, thorough washing of the filtered solid is crucial.

Data Presentation

Table 1: Comparison of Reaction Conditions and Yields for this compound Synthesis

ParameterMethod A (Improved Solubility)[1]Method B (Phase Transfer Catalysis)[3]
Starting Material Dimethyl succinylsuccinateDimethyl 2,5-di-4-toluidino-3,6-dihydroterephthalate
Key Reagents Aniline (p-toluidine), Acetic Acid, Potassium Hydroxide22% Sodium Hydroxide, Anthraquinone-1,5-disulphonic acid, Dodecylbenzyldimethylammonium chloride
Solvent Butanoln-Butanol, Water
Temperature Reflux80-90°C
Oxidant AirAir
Reported Yield 90% (of 2,3-dimethyl-dianilinoterephthalic acid)98% (of this compound)
Purity 98% (by HPLC)Not specified

Experimental Protocols

Protocol 1: Synthesis via Transesterification and Improved Solubility[1]
  • Transesterification: React dimethyl succinylsuccinate with an alcohol containing at least 2 carbon atoms (e.g., butanol) in the presence of an acidic catalyst under an inert atmosphere and pressure (2-6 bar) at 90-160°C.

  • Condensation: To the resulting mixture of succinylsuccinates, add p-toluidine and purge with nitrogen. Heat at approximately 75°C for 1 hour.

  • Add acetic acid and heat the mixture to reflux.

  • Oxidation: Introduce air into the refluxing mixture through a dip tube for 4 hours.

  • Hydrolysis: Add solid potassium hydroxide and continue to heat at reflux for another hour.

  • Purification:

    • Cool the reaction mixture and add water.

    • Adjust the pH to 2.5-3 with sulfuric acid to precipitate the product.

    • Separate the aqueous phase, add more water, and filter the dark-violet precipitate.

    • Dry the product at approximately 100°C.

Protocol 2: Synthesis using Phase Transfer Catalysis[3]
  • Reaction Setup: In a suitable reactor, combine dimethyl 2,5-di-4-toluidino-3,6-dihydroterephthalate, a 22% strength sodium hydroxide solution, anthraquinone-1,5-disulphonic acid, and n-butanol.

  • Catalyst Addition: Add a 50% aqueous solution of dodecylbenzyldimethylammonium chloride.

  • Oxidation: Heat the mixture to 80-90°C and pass air through it at a rate of 10 L/hour for 7 hours.

  • Workup:

    • Remove the n-butanol and water via azeotropic distillation while simultaneously adding more water.

    • Further processing steps (acidification, filtration) are implied to isolate the final product.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product start1 Dialkyl Succinylsuccinate condensation Condensation start1->condensation start2 Aniline start2->condensation oxidation Oxidation condensation->oxidation Dihydroterephthalate Intermediate hydrolysis Hydrolysis oxidation->hydrolysis Dianilinoterephthalate Ester product This compound hydrolysis->product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed cause1 Incomplete Condensation? start->cause1 cause2 Inefficient Oxidation? start->cause2 cause3 Suboptimal Conditions? start->cause3 sol1 Improve Solute Solubility (e.g., Transesterification) cause1->sol1 sol2 Use Oxidation Catalysts (e.g., Phase Transfer Catalyst) cause2->sol2 sol3 Optimize Temp. & Pressure, Use Inert Atmosphere cause3->sol3

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Purification of Crude 2,5-Dianilinoterephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of crude 2,5-dianilinoterephthalic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying crude this compound?

A1: The primary purification methods for crude this compound reported in the literature involve precipitation and washing. Recrystallization can be employed as an additional step for achieving higher purity. The choice of method depends on the nature of the impurities and the desired final purity of the product.

Q2: What are the likely impurities in crude this compound?

A2: While specific impurity profiles can vary depending on the synthetic route, potential impurities may include:

  • Unreacted starting materials: Such as dialkyl succinylsuccinates and anilines.

  • Reaction intermediates: Including 2,5-dianilino-3,6-dihydroterephthalate esters.

  • Oxidation by-products: Formed during the aromatization step.

  • Colored impurities: The crude product is often described as a dark-colored precipitate, indicating the presence of chromophoric substances.

  • Inorganic salts: Resulting from pH adjustments and work-up procedures.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be determined using various analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying the purity and identifying impurities. A purity of 98% has been reported using HPLC analysis after purification.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

  • Thin-Layer Chromatography (TLC): A quick method to qualitatively assess the number of components in your sample.

Troubleshooting Guides

Issue 1: Low Yield After Purification
Possible Cause Troubleshooting Step
Product loss during filtration of the precipitate. Ensure the precipitate is fully crashed out of solution before filtration. Cooling the mixture in an ice bath can help. Use a minimal amount of cold solvent to wash the filter cake.
Product is partially soluble in the washing solvent. Wash the precipitate with a solvent in which it has very low solubility at low temperatures. Water is commonly used for washing.[2]
Incomplete precipitation. Ensure the pH of the solution is adjusted correctly to fully precipitate the acidic product. A pH of 2.5 to 3 has been used to precipitate a similar compound.[1]
Issue 2: Persistent Color in the Final Product
Possible Cause Troubleshooting Step
Trapped colored impurities in the precipitate. Consider a recrystallization step. Dissolve the crude product in a suitable hot solvent and allow it to cool slowly. This can help exclude colored impurities from the crystal lattice.
Adsorbed impurities on the product surface. Ensure thorough washing of the filter cake with an appropriate solvent to remove surface contaminants.
Degradation of the product. Avoid excessive heat or prolonged exposure to harsh acidic or basic conditions during the purification process.
Issue 3: Product Fails to Crystallize During Recrystallization
Possible Cause Troubleshooting Step
The chosen solvent is too good a solvent. Add a miscible anti-solvent (a solvent in which the product is insoluble) dropwise to the solution until turbidity persists. Then, gently heat until the solution is clear again and allow to cool slowly.
The solution is not saturated. Reduce the volume of the solvent by gentle evaporation.
Supersaturation. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product.

Data Presentation

Table 1: Purity and Yield Data from Synthetic Procedures

Purification Method Mentioned Solvent/Reagents Purity of Final Product Yield Reference
Precipitation by acidification, filtration, and dryingSulfuric acid, water98% (by HPLC)90% of theory(US5659076A)[1]
Precipitation by acidification, filtration, washing, and dryingHydrochloric acid, waterNot specified98% of theory(US4981997A)[2]

Note: The data presented is from synthetic procedures where purification is an integrated part of the work-up, not a separate study on purifying already isolated crude material.

Experimental Protocols

Protocol 1: Purification by Precipitation and Washing

This protocol is a generalized procedure based on methods described in patent literature.[1][2]

  • Dissolution: If the crude this compound is in an alkaline reaction mixture, proceed to the next step. If it is a solid, dissolve it in a suitable aqueous alkaline solution (e.g., dilute sodium hydroxide or potassium hydroxide).

  • Acidification: Slowly add a mineral acid (e.g., sulfuric acid or hydrochloric acid) to the solution with stirring until the pH reaches an acidic range (e.g., pH 2-3) to precipitate the product.

  • Isolation: Isolate the precipitated solid by filtration (e.g., using a Büchner funnel).

  • Washing: Wash the filter cake thoroughly with water until the filtrate is neutral.

  • Drying: Dry the purified product, for example, in an oven at around 100°C.[1]

Protocol 2: General Recrystallization Procedure
  • Solvent Selection: Choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Given its aromatic and carboxylic acid functionalities, polar aprotic solvents (e.g., DMF, DMAc) or alcohols (e.g., ethanol, n-butanol) could be suitable candidates.

  • Dissolution: In a flask, add the crude this compound and a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation and Washing: Collect the crystals by filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Mandatory Visualizations

PurificationWorkflow crude Crude this compound dissolve Dissolve in Aqueous Base crude->dissolve acidify Acidify to Precipitate dissolve->acidify filter_wash Filter and Wash (with Water) acidify->filter_wash dry Dry filter_wash->dry pure_product Purified Product dry->pure_product recrystallize Recrystallization (Optional, for higher purity) pure_product->recrystallize If needed final_product High-Purity Product recrystallize->final_product

Caption: General purification workflow for this compound.

TroubleshootingTree start Low Purity after Initial Purification q_color Is the product still colored? start->q_color recrystallize Perform Recrystallization q_color->recrystallize Yes check_impurities Analyze for non-colored impurities (e.g., HPLC, NMR) q_color->check_impurities No a_color_yes Yes a_color_no No q_recrystallize Did recrystallization improve purity? recrystallize->q_recrystallize chromatography Consider Column Chromatography check_impurities->chromatography If impurities are structurally similar done Purity Goal Achieved q_recrystallize->done Yes q_recrystallize->chromatography No a_recrystallize_yes Yes a_recrystallize_no No

Caption: Troubleshooting decision tree for low purity issues.

References

Technical Support Center: Synthesis of 2,5-Dianilinoterephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-dianilinoterephthalic acid. Our aim is to help you identify and resolve common issues related to impurities and purification, ensuring high-quality product yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Synthesis & Reaction Issues

Q1: My reaction yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. A common synthesis route involves the condensation of a succinylsuccinate with an aniline derivative, followed by oxidation and hydrolysis.[1] Another approach is the palladium-catalyzed Buchwald-Hartwig amination.[2][3][4]

Troubleshooting Steps:

  • Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature, within the limits of reagent stability. For instance, some procedures specify heating to reflux for several hours.[1]

  • Reagent Quality: Ensure the purity of your starting materials, particularly the aniline derivative and the terephthalic acid precursor. Impurities can interfere with the reaction.

  • Atmospheric Conditions: The Buchwald-Hartwig amination is sensitive to oxygen.[2] Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Catalyst Inactivation (for Buchwald-Hartwig): The palladium catalyst can be sensitive. Ensure proper handling and use of appropriate ligands to maintain catalytic activity.

  • Side Reactions: Undesired side reactions, such as hydrodehalogenation in the case of Buchwald-Hartwig amination, can consume starting materials and reduce the yield of the desired product.[2][5]

Q2: I am observing the formation of a significant amount of dark, tar-like material in my reaction mixture. What is causing this and how can I prevent it?

A2: The formation of dark, insoluble byproducts is often due to oxidation or polymerization of aniline or intermediate species, especially at elevated temperatures.

Troubleshooting Steps:

  • Inert Atmosphere: Strictly maintain an inert atmosphere (nitrogen or argon) throughout the reaction to minimize oxidation.[1]

  • Temperature Control: Avoid excessive temperatures. While heat is often necessary, prolonged exposure to high temperatures can promote side reactions. Optimize the reaction temperature to find a balance between reaction rate and byproduct formation.

  • Purity of Aniline: Use freshly distilled or high-purity aniline. Aniline can oxidize over time, leading to colored impurities that can contribute to tar formation.

2. Impurity Identification & Removal

Q3: What are the common impurities I should expect in my crude this compound product?

A3: Depending on the synthetic route, common impurities may include:

  • Unreacted Starting Materials: Unreacted aniline or terephthalic acid precursors.

  • Mono-anilino Intermediate: 2-Anilino-terephthalic acid, resulting from incomplete reaction.

  • Oxidation Byproducts: Colored impurities arising from the oxidation of aniline or other aromatic species.

  • Side-products from Buchwald-Hartwig Amination: If this method is used, potential side products include hydrodehalogenated starting materials.[2][5]

Q4: My final product has a persistent color, even after initial washing. How can I decolorize it?

A4: Colored impurities are common and can often be removed through recrystallization with activated charcoal.

Decolorization Protocol:

  • Dissolve the crude this compound in a suitable hot solvent (e.g., DMF, DMAc, or an alcohol/water mixture).

  • Add a small amount of activated charcoal (typically 1-5% by weight) to the hot solution.

  • Stir the mixture at an elevated temperature for 15-30 minutes.

  • Perform a hot filtration to remove the activated charcoal. The filtrate should be significantly less colored.

  • Allow the filtrate to cool slowly to induce crystallization of the purified product.

  • Collect the crystals by filtration and wash with a cold solvent.

Q5: How can I effectively remove unreacted starting materials and mono-substituted byproducts?

A5: Recrystallization is a primary method for purifying this compound.[1] The choice of solvent is critical for effective separation.

Recrystallization Protocol:

  • Solvent Selection: Identify a solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities have different solubility profiles. Common solvents for similar compounds include alcohols, DMF, and DMAc.[1][6]

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Cooling: Allow the solution to cool slowly and undisturbed to promote the formation of well-defined crystals. Rapid cooling can trap impurities within the crystal lattice.

  • Isolation: Collect the purified crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the crystals under vacuum.

For more challenging separations, column chromatography can be employed.

Column Chromatography Protocol:

  • Stationary Phase: Silica gel is a common choice for the purification of organic acids.

  • Mobile Phase: A solvent system that provides good separation between the desired product and impurities on a TLC plate should be selected. A gradient elution from a less polar to a more polar solvent is often effective. For acidic compounds, adding a small amount of acetic or formic acid to the mobile phase can improve peak shape.[7]

  • Loading: The crude sample can be loaded onto the column either as a concentrated solution (wet-loading) or adsorbed onto a small amount of silica gel (dry-loading).[7]

  • Elution and Fraction Collection: Elute the column with the chosen mobile phase and collect fractions.

  • Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Quantitative Data Summary

ParameterSynthesis via Succinylsuccinate[1]Synthesis via Dihydroterephthalate Intermediate[8]
Starting Material Dimethyl succinylsuccinateDiethyl 2,5-dianilino-3,6-dihydroterephthalate
Solvent Alcoholic solventMethanol
Yield ~90%Up to 99%
Purity (by HPLC) 98%Not specified

Experimental Workflows & Diagrams

A general workflow for the synthesis and purification of this compound is depicted below.

cluster_synthesis Synthesis cluster_purification Purification Start Starting Materials (e.g., Succinylsuccinate & Aniline) Reaction Condensation & Oxidation Start->Reaction Heat, Solvent Hydrolysis Hydrolysis Reaction->Hydrolysis Base (e.g., KOH) Crude_Product Crude this compound Hydrolysis->Crude_Product Acidification Dissolution Dissolve in Hot Solvent Crude_Product->Dissolution Decolorization Add Activated Charcoal (Optional) Dissolution->Decolorization Hot_Filtration Hot Filtration Decolorization->Hot_Filtration Crystallization Slow Cooling & Crystallization Hot_Filtration->Crystallization Filtration Filtration & Washing Crystallization->Filtration Pure_Product Pure this compound Filtration->Pure_Product

Caption: General workflow for synthesis and purification.

A troubleshooting decision tree for low product purity is provided below.

cluster_impurities Impurity Types & Solutions cluster_solutions Purification Methods Start Low Product Purity Detected (e.g., by HPLC/TLC) Impurity_Type Identify Impurity Type Start->Impurity_Type Colored Colored Impurities Impurity_Type->Colored Visual Observation Starting_Materials Unreacted Starting Materials Impurity_Type->Starting_Materials Analytical Data (TLC, HPLC) Side_Products Side Products Impurity_Type->Side_Products Analytical Data (TLC, HPLC, MS) Recrystallization_Charcoal Recrystallization with Activated Charcoal Colored->Recrystallization_Charcoal Recrystallization_Solvent Recrystallization with Optimized Solvent System Starting_Materials->Recrystallization_Solvent Column_Chromatography Column Chromatography Side_Products->Column_Chromatography

Caption: Troubleshooting low product purity.

References

challenges in the synthesis of 2,5-Dianilinoterephthalic acid

Author: BenchChem Technical Support Team. Date: December 2025

<Technical Support Center: Synthesis of 2,5-Dianilinoterephthalic Acid

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary insights to navigate the common challenges encountered during this synthesis, ensuring a successful and efficient experimental outcome.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most prevalent methods for synthesizing this compound involve two main strategies:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is a modern and widely used method that involves the cross-coupling of an aryl halide (typically a 2,5-dihaloterephthalic acid derivative) with aniline.[1][2] This reaction is known for its high efficiency and functional group tolerance but requires careful optimization of the catalyst system (palladium precursor and ligand) and reaction conditions.[3][4]

  • Classical Nucleophilic Aromatic Substitution (SNAr): This route often starts from a succinate derivative which, through a series of condensation, oxidation, and hydrolysis steps, yields the final product.[5][6] While it avoids expensive palladium catalysts, it can involve harsh reaction conditions and may result in lower yields compared to the Buchwald-Hartwig method.[5]

Q2: What are the critical starting materials and reagents?

A2: For the Buchwald-Hartwig approach, the key components are:

  • Aryl Halide: 2,5-dichloroterephthalic acid or its ester derivatives are common starting points.

  • Amine: Aniline is the specific amine for this target molecule.

  • Palladium Catalyst: Pd(OAc)2 or Pd2(dba)3 are frequently used palladium sources.[3]

  • Phosphine Ligand: Sterically hindered biaryl phosphine ligands like X-Phos or BINAP are often crucial for catalytic activity.[2][3]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu) is typically required to facilitate the catalytic cycle.[3]

  • Solvent: Anhydrous, deoxygenated solvents like toluene or dioxane are standard.[7]

Q3: What are the main safety considerations for this synthesis?

A3: Safety is paramount. Key considerations include:

  • Palladium Catalysts: Many palladium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Phosphine Ligands: These can be air-sensitive and pyrophoric. Handle under an inert atmosphere.

  • Strong Bases: Sodium and potassium tert-butoxide are corrosive and moisture-sensitive.

  • Solvents: Toluene and dioxane are flammable and have associated health risks. Ensure proper ventilation and grounding of equipment.

  • Pressure: Some procedures may be conducted under pressure, requiring appropriately rated reaction vessels and shielding.[5]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.

Problem 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield, or I have only recovered starting material. What could be the cause?

A: This is a common issue often linked to the catalyst system or reaction environment.

Potential Cause Scientific Rationale Troubleshooting Steps
Inactive Catalyst The active Pd(0) species is essential for the catalytic cycle to begin with oxidative addition.[7] If the Pd(II) precatalyst is not properly reduced or if the active catalyst is poisoned, the reaction will not proceed.1. Pre-catalyst Activation: If using a Pd(II) source like Pd(OAc)2, ensure your conditions facilitate reduction to Pd(0). Some ligands or amines can act as reducing agents.[7] Consider a brief pre-heating step of the catalyst, ligand, and base before adding the aryl halide.[3] 2. Use a Pd(0) Source: Consider using a direct Pd(0) source like Pd2(dba)3 to bypass the in-situ reduction step.
Oxygen Contamination Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also oxidize electron-rich phosphine ligands, halting the catalytic cycle.1. Inert Atmosphere: Ensure the reaction is set up and run under a strictly inert atmosphere (Nitrogen or Argon). 2. Degas Solvents: Thoroughly degas your solvent before use by sparging with an inert gas or using several freeze-pump-thaw cycles.
Poor Reagent Quality Water can hydrolyze the strong base and poison the catalyst. Impurities in the starting materials can also interfere with the reaction.1. Dry Reagents: Use freshly opened, anhydrous solvents. Dry aniline and other liquid reagents over appropriate drying agents. 2. Purify Starting Materials: If necessary, recrystallize or distill the 2,5-dihaloterephthalic acid derivative and aniline.
Incorrect Base The base is critical for deprotonating the amine, allowing it to coordinate to the palladium center.[2] A base that is too weak will not be effective.1. Base Strength: Use a strong, non-nucleophilic base like NaOt-Bu or KOt-Bu.[3] 2. Solubility: Ensure the base is sufficiently soluble in the reaction medium.

Troubleshooting Workflow: Low Yield

start Low or No Yield check_catalyst Is the catalyst system active? start->check_catalyst check_inert Is the reaction environment inert? check_catalyst->check_inert Yes activate_catalyst Activate Pre-catalyst or Use Pd(0) Source check_catalyst->activate_catalyst No check_reagents Are reagents pure and dry? check_inert->check_reagents Yes degas_solvents Degas Solvents & Use Inert Gas check_inert->degas_solvents No purify_reagents Purify/Dry Solvents and Reagents check_reagents->purify_reagents No end_good Improved Yield check_reagents->end_good Yes activate_catalyst->check_inert degas_solvents->check_reagents purify_reagents->end_good end_bad Problem Persists: Re-evaluate entire protocol

Caption: Troubleshooting workflow for low product yield.

Problem 2: Formation of Significant Side Products

Q: My analysis (e.g., NMR, LC-MS) shows the presence of significant impurities alongside my desired product. How can I improve the selectivity?

A: Side product formation often points to incomplete reaction or competing reaction pathways.

Potential Cause Scientific Rationale Troubleshooting Steps
Mono-aminated Product The reaction proceeds in two steps: the first amination followed by the second. If the reaction is stopped prematurely or if the conditions are not forcing enough, the mono-substituted intermediate can be a major impurity.1. Increase Reaction Time/Temp: Extend the reaction time or cautiously increase the temperature to drive the reaction to completion. Monitor the reaction progress by TLC or LC-MS. 2. Optimize Stoichiometry: Ensure at least 2 equivalents of aniline are used. A slight excess (e.g., 2.2 equivalents) may be beneficial.
Hydrodehalogenation A competing pathway in the Buchwald-Hartwig mechanism is β-hydride elimination, which can lead to the formation of a hydrodehalogenated (proton instead of halogen) starting material.[1]1. Ligand Choice: The choice of ligand is critical. Bulky, electron-rich ligands often favor the desired reductive elimination over side reactions. Experiment with different ligands (e.g., X-Phos, S-Phos, RuPhos). 2. Base Concentration: Very high concentrations of a strong base can sometimes promote this side reaction. Ensure the base is fully dissolved and not in large excess.
Reaction with Carboxylic Acid If you are using the diacid form of the starting material, the strong base can deprotonate the carboxylic acids, which might complicate the reaction or lead to solubility issues.1. Use an Ester: It is often advantageous to use a diester of the terephthalic acid (e.g., dimethyl or diethyl ester). The ester groups can then be hydrolyzed in a separate step after the C-N bond formation is complete.[6]

Problem 3: Difficulty in Product Purification

Q: The crude product is a dark, insoluble solid that is difficult to purify. What purification strategies are effective?

A: this compound is known for its poor solubility, which presents a significant purification challenge.

Potential Cause Scientific Rationale Troubleshooting Steps
Low Solubility The planar structure and hydrogen bonding capabilities of the molecule lead to strong intermolecular interactions, resulting in low solubility in common organic solvents.[5]1. Acid/Base Wash: After the reaction, perform a careful workup. If the product is in its carboxylate salt form, it will be in the aqueous layer. Acidifying this layer will precipitate the product.[6] This helps remove non-acidic impurities. 2. Recrystallization from High-Boiling Solvents: Attempt recrystallization from high-boiling polar aprotic solvents like DMF, DMAc, or NMP. This is often the most effective method but requires care due to the high temperatures involved.
Trapped Catalyst Residues Palladium residues can be trapped within the precipitated product, leading to a dark color.1. Filtration through Celite/Silica: After the reaction workup, dissolve the crude material in a suitable solvent (if possible, even if it requires a large volume or heating) and filter the solution through a pad of Celite or silica gel to adsorb palladium residues. 2. Trituration: Wash the crude solid extensively with solvents that are poor for the product but good for the impurities. For example, washing with hot methanol or ethanol can help remove some organic impurities and residual reagents.[6]

Experimental Protocol Example: Buchwald-Hartwig Synthesis

This protocol is a general guideline and may require optimization.

Reaction Scheme

start Dimethyl 2,5-dichloroterephthalate + 2 Aniline intermediate Dimethyl 2,5-dianilinoterephthalate start->intermediate Buchwald-Hartwig Coupling catalyst Pd(OAc)2, X-Phos NaOt-Bu, Toluene, 100 °C product This compound intermediate->product Hydrolysis hydrolysis 1. NaOH, H2O/MeOH 2. HCl (aq)

Caption: Synthesis via Buchwald-Hartwig coupling and hydrolysis.

Step-by-Step Procedure:

  • Setup: To a flame-dried Schlenk flask, add Pd(OAc)2 (2 mol%), X-Phos (4 mol%), and NaOt-Bu (2.5 equivalents). Evacuate and backfill the flask with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add dimethyl 2,5-dichloroterephthalate (1.0 equivalent) followed by anhydrous, degassed toluene.

  • Aniline Addition: Add aniline (2.2 equivalents) via syringe.

  • Reaction: Heat the mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Hydrolysis: Concentrate the organic layer to obtain the crude diester. Add a solution of NaOH in a methanol/water mixture and heat to reflux until the hydrolysis is complete (as monitored by TLC/LC-MS).[6]

  • Isolation: Cool the mixture and remove the methanol under reduced pressure. Dilute with water and wash with a nonpolar solvent like hexanes to remove any remaining non-polar impurities. Carefully acidify the aqueous layer with concentrated HCl until the product precipitates.

  • Purification: Filter the solid product, wash thoroughly with deionized water until the washings are neutral, and then with a small amount of cold methanol.[6] Dry the violet crystalline powder under vacuum.[6]

References

optimizing reaction conditions for quinacridone synthesis from 2,5-Dianilinoterephthalic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Quinacridone Synthesis Optimization

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of quinacridone pigments. This guide is designed for researchers, chemists, and drug development professionals navigating the nuances of synthesizing high-quality quinacridone from 2,5-dianilinoterephthalic acid (DATA). The conversion of DATA to quinacridone via thermal acid-catalyzed cyclization is a robust and widely used method, yet it presents challenges in achieving optimal yield, color purity, and desired crystalline form.[1][2]

This document moves beyond a simple recitation of steps to provide a deeper understanding of the process variables, offering troubleshooting solutions and field-proven insights to help you refine your experimental outcomes.

Reaction Overview: The Cyclization of this compound

The core of the synthesis is an intramolecular double condensation (cyclization) of this compound, driven by a strong dehydrating acid, typically polyphosphoric acid (PPA).[3][4] This reaction eliminates two molecules of water to form the planar, hydrogen-bonded pentacyclic structure of quinacridone.

Chemical Transformation:

This compound → Linear Quinacridone + 2 H₂O

The resulting crude quinacridone's properties, particularly its color and crystalline structure, are heavily influenced by the conditions of both the cyclization and the subsequent precipitation ("drowning") step.[5]

G cluster_reaction Cyclization Stage cluster_workup Isolation & Purification DATA 2,5-Dianilinoterephthalic Acid (DATA) PPA Polyphosphoric Acid (PPA) + Heat (100-130°C) DATA->PPA Add & Stir Melt Viscous Reaction Melt (Quinacridone in PPA) PPA->Melt 1-10 hours Drown Drowning Step (Methanol/Water) Melt->Drown Pour Slowly FilterWash Filtration & Washing (Remove Acid) Drown->FilterWash Alkali Alkaline Wash (NaOH) (Remove unreacted DATA) FilterWash->Alkali Condition Pigment Conditioning (Solvent Treatment) Alkali->Condition Final Pure Pigmentary Quinacridone Condition->Final G Start Problem: Off-Color Product CheckTemp Was reaction temp > 140°C? Start->CheckTemp CheckWash Did you perform an alkaline (NaOH) wash? CheckTemp->CheckWash No Cause_Decomp Root Cause: Thermal Decomposition CheckTemp->Cause_Decomp Yes CheckDrown How was the drowning step performed? CheckWash->CheckDrown Yes Cause_Impurity Root Cause: Unreacted DATA CheckWash->Cause_Impurity No Cause_Crystal Root Cause: Poor Crystallinity / Incorrect Polymorph CheckDrown->Cause_Crystal Sol_Temp Solution: Reduce max temp to 130°C. Ensure accurate monitoring. Cause_Decomp->Sol_Temp Sol_Wash Solution: Implement hot alkaline wash to remove acidic impurities. Cause_Impurity->Sol_Wash Sol_Drown Solution: Control drowning solvent, temp, & addition rate. Perform solvent conditioning (e.g., in DMSO). Cause_Crystal->Sol_Drown

References

Technical Support Center: Synthesis of 2,5-Dianilinoterephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,5-dianilinoterephthalic acid. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this molecule, a key intermediate in the production of high-performance quinacridone pigments.[1][2] This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges during synthesis, grounded in mechanistic principles and practical experience.

Frequently Asked Questions (FAQs)

Q1: My final this compound product is a dark brown or almost black powder, not the expected violet or dark-colored solid. What is the likely cause?

A1: The appearance of a dark brown or black, often tarry, product is typically indicative of oxidation-related side reactions. The aniline starting material is susceptible to oxidation, especially at the elevated temperatures often required for these syntheses. This can form polymeric, highly colored impurities that are difficult to remove.

Causality & Prevention:

  • Oxygen Contamination: The primary cause is the presence of oxygen in the reaction atmosphere. Ullmann-type and Buchwald-Hartwig couplings are sensitive to air.

  • Preventative Protocol: It is imperative to thoroughly degas your solvent and reaction vessel. Purge the flask with an inert gas (Argon or Nitrogen) for at least 15-20 minutes before adding reagents. Maintain a positive pressure of inert gas throughout the entire reaction, including the cooling phase.[1] For the succinylsuccinate route, controlled introduction of air is a specific step for oxidation; however, prior steps should be anaerobic.[1]

Q2: I'm using a copper-catalyzed Ullmann condensation to couple 2,5-dichloroterephthalic acid with aniline, but my yield is consistently low, and I recover a lot of starting material. What's wrong?

A2: Low conversion in a copper-catalyzed Ullmann reaction often points to issues with catalyst activity, reaction conditions, or the nature of the starting materials.

Troubleshooting Steps:

  • Catalyst Source and Activation: The "copper" catalyst is not always simple copper powder. Often, a Cu(I) species is the active catalyst.[3] If using copper powder, ensure it is activated to remove surface oxides. If using a salt like CuI or Cu(II) acetate, ensure it is anhydrous and of high purity.[4]

  • Base Selection: The choice and quality of the base are critical. Anhydrous potassium carbonate (K₂CO₃) is commonly used.[4] Ensure it is finely powdered and thoroughly dried before use to maximize its surface area and reactivity.

  • Temperature: Ullmann condensations are notorious for requiring high temperatures, often in the range of 130-200°C.[4][5] If your temperature is too low, the reaction rate will be impractically slow. Incrementally increase the reaction temperature, monitoring for product formation versus decomposition.

  • Solvent: High-boiling point, polar aprotic solvents like DMF, NMP, or ethylene glycol are often required to achieve the necessary temperatures and dissolve the reactants.[4][6] Ensure your solvent is anhydrous.

Troubleshooting Guide: Side Reactions by Synthetic Route

This section details specific side reactions you may encounter based on your chosen synthetic pathway.

Route 1: From Dihaloterephthalic Acids (Ullmann & Buchwald-Hartwig Amination)

This route involves the double nucleophilic aromatic substitution of a dihalo-terephthalic acid with two equivalents of aniline.

cluster_0 Route 1: From Dihaloterephthalic Acid Start 2,5-Dihaloterephthalic Acid + Aniline Ullmann Ullmann Condensation (Cu Catalyst, High Temp) Start->Ullmann BHA Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base) Start->BHA Product This compound Ullmann->Product BHA->Product

Caption: Key C-N bond forming strategies from dihaloterephthalic acid.

Problem 1: Formation of Mono-Anilino Impurity
  • Symptom: HPLC or NMR analysis shows a significant peak corresponding to 2-anilino-5-haloterephthalic acid.

  • Cause: This is a product of incomplete reaction. The substitution of the second halide is often slower than the first due to increased steric hindrance and potential electronic deactivation of the ring by the first aniline substituent.

  • Solution:

    • Increase Reaction Time/Temperature: The most straightforward approach is to prolong the reaction time or cautiously increase the temperature.

    • Stoichiometry: Ensure you are using a slight excess of aniline (e.g., 2.2-2.5 equivalents) to drive the reaction to completion via Le Châtelier's principle.

    • Catalyst Loading: For Buchwald-Hartwig reactions, low catalyst loading can lead to stalling. Consider a modest increase in the Pd catalyst and ligand loading.[7]

Problem 2: Hydrodehalogenation (Loss of Cl/Br)
  • Symptom: Mass spectrometry reveals a byproduct with a mass corresponding to 2-anilinobenzoic acid or terephthalic acid itself.

  • Cause: This side reaction replaces a halogen atom with a hydrogen atom. In palladium-catalyzed reactions, it can arise from an unproductive side pathway competing with reductive elimination.[8] In copper-catalyzed systems, it can occur at very high temperatures, especially if a hydrogen source (like residual water) is present.

  • Solution:

    • Strictly Anhydrous Conditions: Ensure all reagents and the solvent are rigorously dried.

    • Optimize Ligand (Buchwald-Hartwig): The choice of phosphine ligand is critical. Sterically hindered biaryl phosphine ligands (e.g., XPhos, JohnPhos) are designed to promote the desired C-N reductive elimination over competing pathways.[9]

    • Moderate Temperature: Avoid excessive temperatures, which can promote decomposition pathways. Find the lowest effective temperature for the reaction.

Parameter Ullmann Condensation Buchwald-Hartwig Amination
Catalyst Copper (CuI, Cu(OAc)₂, Cu powder)Palladium (Pd(OAc)₂, Pd₂(dba)₃)
Typical Temp. High (130-200°C)Moderate to High (80-130°C)
Base Inorganic (K₂CO₃, Cs₂CO₃)Strong, non-nucleophilic (NaOtBu, LHMDS)
Key Side Reactions Hydrodehalogenation, Aniline OxidationHydrodehalogenation, Catalyst Decomposition
Advantages Cheaper catalystMilder conditions, broader scope
Table 1: Comparison of common reaction parameters and challenges for the two primary C-N coupling methods.

Route 2: From Dialkyl Succinylsuccinates

This industrially relevant route involves the condensation of a dialkyl succinylsuccinate (like DMSS) with aniline, followed by oxidation and hydrolysis.[1][10]

cluster_1 Route 2: From Succinylsuccinate Start2 Dialkyl Succinylsuccinate + Aniline Condensation 1. Condensation Start2->Condensation Oxidation 2. Oxidation (Air/O₂) Condensation->Oxidation Hydrolysis 3. Saponification (Base) 4. Acidification Oxidation->Hydrolysis Product2 This compound Hydrolysis->Product2

Caption: Stepwise workflow for the synthesis via the succinylsuccinate pathway.

Problem 3: Incomplete Oxidation
  • Symptom: The isolated product is not the target molecule but the dialkyl 2,5-dianilino-3,6-dihydroterephthalate intermediate. This can be confirmed by ¹H NMR, which will show aliphatic protons that are absent in the final aromatic product.

  • Cause: The oxidation step, which creates the aromatic terephthalate system, has not gone to completion. This is often performed by bubbling air or oxygen through an alkaline solution of the intermediate.[11]

  • Solution:

    • Ensure Alkaline Conditions: The oxidation is typically performed under basic conditions (e.g., in the presence of KOH or NaOH). The pH must be sufficiently high to facilitate the aromatization.

    • Increase Oxidation Time/Oxygen Flow: Ensure a steady and sufficient flow of air or oxygen is passed through the reaction mixture. If using air, the reaction may be slower. Consider extending the reaction time significantly.[1]

    • Use of Oxygen-Transfer Agents: In some patented procedures, an oxygen-transfer agent like anthraquinone-2-sulfonic acid is added to accelerate the oxidation, though this can introduce new impurities.[1][11]

Problem 4: Incomplete Hydrolysis (Saponification)
  • Symptom: The final product has poor solubility in aqueous base and analytical data (e.g., NMR, IR) shows the presence of ester functional groups (e.g., -OCH₃ or -OCH₂CH₃ signals).

  • Cause: The saponification of the two ester groups to the corresponding carboxylate salt is incomplete. The terephthalate ester can be sterically hindered, requiring forcing conditions for full hydrolysis.

  • Solution:

    • Sufficient Base: Use a significant excess of a strong base like NaOH or KOH (e.g., 4-5 equivalents).

    • Increase Temperature and Time: Reflux the reaction mixture for an extended period (several hours) to ensure both ester groups are completely hydrolyzed.[10]

    • Co-solvent: If the ester has poor solubility in the aqueous base, adding a water-miscible co-solvent like ethanol or methanol can improve homogeneity and accelerate the hydrolysis.

Problem Symptom Primary Cause Recommended Action
Incomplete Substitution Mono-anilino byproduct presentInsufficient reaction time/temp; stoichiometryIncrease reaction time; use slight excess of aniline
Hydrodehalogenation Halogen replaced by hydrogenPresence of H₂O; non-optimal ligand (Pd)Use strictly anhydrous conditions; screen ligands
Incomplete Oxidation Dihydro-intermediate isolatedInsufficient O₂ or reaction time; low pHIncrease O₂ flow and time; ensure basic conditions
Incomplete Hydrolysis Ester groups remain in productInsufficient base or reaction timeUse excess strong base; increase reflux time
Table 2: Troubleshooting summary for the most common side reactions and their mitigation strategies.

Experimental Protocols

Protocol 1: Purification of Crude this compound from Colored Impurities

This protocol relies on the acidic nature of the target compound to separate it from neutral, non-acidic impurities like oxidation byproducts.

  • Dissolution: Suspend the crude, dark-colored solid in a dilute aqueous solution of ammonium hydroxide or sodium hydroxide (e.g., 1 M NaOH). Use enough solution to fully dissolve the desired product, which will form the soluble disodium or diammonium salt. Highly colored, non-acidic impurities will often remain as an insoluble solid.

  • Filtration: Filter the basic solution through a pad of celite or a fine filter paper to remove the undissolved solid impurities.[4] The filtrate should contain the purified salt of your product.

  • Reprecipitation: While stirring vigorously, slowly acidify the clear, colored filtrate with an acid like acetic acid or dilute HCl to a pH of ~3.[4] The this compound will precipitate out as a solid.

  • Isolation: Collect the precipitated solid by filtration, wash thoroughly with deionized water to remove any residual salts, and then with a small amount of a solvent like ethanol or acetone to aid in drying.

  • Drying: Dry the purified product in a vacuum oven at an appropriate temperature (e.g., 80-100°C) until a constant weight is achieved.

Troubleshooting Workflow

Start Low Yield of Final Product CheckPurity Analyze Starting Materials (NMR, GC/MS) Start->CheckPurity Impure Purity Issue: Purify starting materials. CheckPurity->Impure Impure Inert No CheckPurity->Inert Purity OK CheckAtmosphere Was the reaction run under a strict inert atmosphere? NotInert Yes -> Redo with proper degassing and inert gas blanket. CheckAtmosphere->NotInert No GoodCatalyst No CheckAtmosphere->GoodCatalyst Yes CheckCatalyst Is the catalyst active? (e.g., Pd(0) source, activated Cu) BadCatalyst Yes -> Use fresh/activated catalyst and/or screen ligands. CheckCatalyst->BadCatalyst No GoodConditions No CheckCatalyst->GoodConditions Yes CheckConditions Are Temp/Time/Base conditions optimal? CheckIsolation Review workup and purification. Was product lost during extraction or precipitation? CheckConditions->CheckIsolation Yes BadConditions Yes -> Systematically optimize Temp, Time, and Base. CheckConditions->BadConditions No Loss Yes -> Optimize pH for precipitation; check solvent volumes. CheckIsolation->Loss Inert->CheckAtmosphere GoodCatalyst->CheckCatalyst GoodConditions->CheckConditions

Caption: A logical workflow for diagnosing the root cause of low product yield.

References

Technical Support Center: Byproduct Identification in 2,5-Dianilinoterephthalic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-dianilinoterephthalic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and byproduct formation during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common synthesis involves a three-step process:

  • Condensation: Reaction of a dialkyl succinylsuccinate (e.g., diethyl succinylsuccinate) with two equivalents of aniline or a substituted aniline. This step forms a diethyl 2,5-dianilino-3,6-dihydroterephthalate intermediate.

  • Oxidation: The dihydro-intermediate is then oxidized to form diethyl 2,5-dianilinoterephthalate.

  • Hydrolysis: The final step is the hydrolysis of the diethyl ester to yield this compound.[1][2]

Q2: My reaction mixture turns dark brown or black. What is the likely cause?

The formation of dark, tar-like substances is often due to the oxidation of the aniline starting material or the aromatic amine products.[3] Anilines are susceptible to oxidation, especially at elevated temperatures or in the presence of air (oxygen). To minimize this, it is crucial to carry out the initial condensation step under an inert atmosphere (e.g., nitrogen or argon).

Q3: The yield of my final product is consistently low. What are the potential reasons?

Low yields can stem from several factors:

  • Incomplete Condensation: Ensure the reaction goes to completion by monitoring it with thin-layer chromatography (TLC). The stoichiometry of the reactants is crucial; use of a slight excess of aniline may be necessary.

  • Inefficient Oxidation: The choice of oxidizing agent and reaction conditions are critical. Air oxidation can be slow and may require elevated temperatures and catalysts.[2] Ensure efficient stirring to maximize contact between the reactants and the oxidant.

  • Incomplete Hydrolysis: The hydrolysis of the diethyl ester to the dicarboxylic acid requires sufficiently strong basic conditions and adequate reaction time.

  • Product Solubility: The intermediate and final products may have limited solubility in the reaction solvent, leading to precipitation and incomplete reaction. The choice of solvent is therefore important for maintaining a homogeneous reaction mixture.[2]

Q4: How can I purify the final this compound product?

Purification can be achieved by recrystallization. However, due to the low solubility of the product in many common organic solvents, a dissolution-precipitation method is often employed. This involves dissolving the crude product in a basic aqueous solution (e.g., aqueous sodium hydroxide or potassium hydroxide) to form the soluble disodium or dipotassium salt. The solution can then be filtered to remove insoluble impurities, and the pure this compound is subsequently precipitated by acidification with a mineral acid (e.g., hydrochloric acid or sulfuric acid).[2]

Troubleshooting Guide: Byproduct Identification and Mitigation

This guide addresses potential byproducts at each stage of the synthesis and provides strategies to minimize their formation.

Diagram: Synthetic Workflow and Potential Byproduct Formation

Synthetic_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Oxidation cluster_2 Step 3: Hydrolysis Succinylsuccinate Diethyl Succinylsuccinate Dihydro_Intermediate Diethyl 2,5-dianilino- 3,6-dihydroterephthalate Succinylsuccinate->Dihydro_Intermediate + 2x Aniline - 2x H2O Byproduct_A Mono-anilino Intermediate Dihydro_Intermediate->Byproduct_A Incomplete Reaction Diester_Product Diethyl 2,5-dianilinoterephthalate Dihydro_Intermediate->Diester_Product [O] Byproduct_B Over-oxidized Products (e.g., quinone-like structures) Diester_Product->Byproduct_B Harsh Conditions Final_Product 2,5-Dianilinoterephthalic Acid Diester_Product->Final_Product 1. Base (NaOH/KOH) 2. Acid (HCl/H2SO4) Byproduct_C Mono-acid Mono-ester Final_Product->Byproduct_C Incomplete Hydrolysis Byproduct_D Decarboxylated Product Final_Product->Byproduct_D High Temperature

Caption: Synthetic workflow for this compound and points of potential byproduct formation.

Problem Potential Byproduct(s) Identification Mitigation Strategies
Incomplete reaction after condensation Mono-anilino succinylsuccinate intermediate TLC analysis showing a spot between the starting succinylsuccinate and the desired dihydro-intermediate. Mass spectrometry would show a molecular ion corresponding to the addition of one aniline moiety.- Ensure a slight excess of aniline (e.g., 2.1 equivalents).- Increase reaction time and/or temperature.- Use a catalyst, such as a catalytic amount of acid, to promote the condensation.
Formation of colored impurities during oxidation Over-oxidized species (e.g., quinone-like structures), aniline oligomers/polymers The product appears as a dark, tarry solid. Characterization by NMR and mass spectrometry can be difficult due to the complex mixture.- Conduct the oxidation under controlled conditions (temperature, oxidant concentration).- Use a milder oxidizing agent.- Ensure the reaction is carried out under an inert atmosphere during the initial heating to prevent premature oxidation of aniline.[2]
Incomplete hydrolysis This compound monoethyl ester HPLC analysis would show a peak with a retention time between the starting diester and the final diacid. Mass spectrometry would confirm the presence of one ethyl ester group.- Increase the concentration of the base (NaOH or KOH).- Prolong the hydrolysis time.- Increase the reaction temperature, but with caution to avoid decarboxylation.
Low yield and gas evolution during hydrolysis 1,4-Dianilinobenzene (from decarboxylation) Gas chromatography-mass spectrometry (GC-MS) of the reaction mixture might detect the decarboxylated product. The final product may have a lower than expected carbon content in elemental analysis.- Avoid excessively high temperatures during hydrolysis.- Use the minimum effective temperature to achieve complete hydrolysis.

Experimental Protocols

Synthesis of Diethyl 2,5-dianilino-3,6-dihydroterephthalate (Condensation)
  • To a reaction flask equipped with a stirrer, condenser, and nitrogen inlet, add diethyl succinylsuccinate and a suitable solvent (e.g., ethanol or a higher boiling point alcohol).

  • Add 2.1 equivalents of aniline to the mixture.

  • Purge the flask with nitrogen and heat the mixture to reflux under a nitrogen atmosphere.

  • Maintain the reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Synthesis of Diethyl 2,5-dianilinoterephthalate (Oxidation)
  • Suspend the diethyl 2,5-dianilino-3,6-dihydroterephthalate in a suitable solvent (e.g., methanol, ethanol, or n-butanol) in a reaction flask equipped with a stirrer and a gas inlet tube.[2][4]

  • Add a catalytic amount of an oxygen-transfer agent, such as anthraquinone-2-sulfonic acid, if desired.[4]

  • Heat the mixture to reflux.

  • Bubble air or oxygen through the reaction mixture for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and collect the product by filtration.

Synthesis of this compound (Hydrolysis)
  • To the crude diethyl 2,5-dianilinoterephthalate, add an aqueous solution of sodium hydroxide or potassium hydroxide (e.g., 10-20% w/v).[2]

  • Heat the mixture to reflux for 1-2 hours to effect hydrolysis of the ester groups. The mixture should become a clear solution as the disodium or dipotassium salt of the product is formed.

  • Cool the solution to room temperature and filter if any insoluble impurities are present.

  • Slowly add a mineral acid (e.g., concentrated HCl or H2SO4) to the filtrate with stirring until the pH is acidic (pH 2-3).[2]

  • A precipitate of this compound will form.

  • Collect the solid by filtration, wash thoroughly with water to remove any inorganic salts, and dry under vacuum.

Logical Troubleshooting Workflow

Troubleshooting_Workflow Start Experiment Completed Check_Yield Is the yield low? Start->Check_Yield Check_Purity Is the product impure? (e.g., off-color, multiple spots on TLC) Check_Yield->Check_Purity No Low_Yield_Analysis Investigate potential causes of low yield: - Incomplete reaction (TLC, NMR) - Mechanical loss during workup - Inefficient oxidation/hydrolysis Check_Yield->Low_Yield_Analysis Yes Impurity_Analysis Characterize impurities: - TLC/HPLC - NMR - Mass Spectrometry Check_Purity->Impurity_Analysis Yes End Problem Solved Check_Purity->End No Low_Yield_Analysis->Check_Purity Condensation_Issue Incomplete Condensation? (Mono-anilino byproduct) Impurity_Analysis->Condensation_Issue Oxidation_Issue Dark/Tarry Product? (Oxidation byproducts) Condensation_Issue->Oxidation_Issue No Optimize_Condensation Optimize Condensation: - Adjust stoichiometry - Increase reaction time/temp - Use catalyst Condensation_Issue->Optimize_Condensation Yes Hydrolysis_Issue Incomplete Hydrolysis or Decarboxylation? Oxidation_Issue->Hydrolysis_Issue No Optimize_Oxidation Optimize Oxidation: - Use inert atmosphere initially - Control temperature - Use milder oxidant Oxidation_Issue->Optimize_Oxidation Yes Optimize_Hydrolysis Optimize Hydrolysis: - Increase base concentration/time - Avoid excessive heat Hydrolysis_Issue->Optimize_Hydrolysis Yes Purify_Product Purify Final Product: - Recrystallization - Dissolution in base and  re-precipitation with acid Hydrolysis_Issue->Purify_Product No Optimize_Condensation->Purify_Product Optimize_Oxidation->Purify_Product Optimize_Hydrolysis->Purify_Product Purify_Product->End

Caption: A decision tree to guide troubleshooting in this compound synthesis.

References

Technical Support Center: Navigating Reactions with 2,5-Dianilinoterephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,5-dianilinoterephthalic acid. This guide is designed to provide practical, in-depth solutions to a common and significant challenge encountered during its use: low solubility. Our goal is to equip you with the knowledge and methodologies to confidently manage this compound in your synthetic endeavors.

Introduction: The Challenge of Solubility

This compound (DATA) is a valuable building block in the synthesis of high-performance polymers and pigments, most notably quinacridones.[1][2] Its rigid, aromatic structure, while conferring desirable thermal stability, also leads to strong intermolecular forces, including hydrogen bonding.[3] This results in poor solubility in many common organic solvents, which can hinder reaction kinetics, complicate purification, and lead to lower yields. This guide provides a series of troubleshooting strategies and frequently asked questions to address these issues directly.

Frequently Asked Questions (FAQs)

Q1: In which solvents is this compound expected to have the highest solubility?

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

  • N,N-Dimethylacetamide (DMAc)

It is important to note that even in these solvents, solubility may be limited at room temperature and often requires heating to achieve a sufficient concentration for reaction. For terephthalic acid, solubility in DMSO is significantly higher than in many other organic solvents, a trend that is likely to extend to its dianilino derivative.[4][5]

Q2: I am attempting a reaction, but my this compound is not dissolving. What are my immediate options?

If you are observing poor solubility at the start of your reaction, consider the following immediate actions:

  • Increase the Temperature: The solubility of most organic solids increases with temperature. Carefully and incrementally heat your reaction mixture while monitoring for any signs of decomposition.

  • Agitation: Ensure vigorous stirring or mechanical agitation to maximize the interaction between the solvent and the solid particles.

  • Solvent Screening: If possible, run small-scale solubility tests in parallel with the recommended polar aprotic solvents (DMSO, DMF, NMP, DMAc) to identify the most effective one for your specific reaction conditions.

Q3: Can I use a co-solvent to improve solubility?

Yes, using a co-solvent can be an effective strategy. The choice of co-solvent will depend on the specific reaction. For instance, in the synthesis of this compound itself, alcoholic solvents have been shown to improve the solubility of reaction intermediates, leading to higher yields.[6] This suggests that for subsequent reactions, a mixture of a high-boiling polar aprotic solvent with an appropriate alcohol could be beneficial.

Q4: Are there any chemical modifications I can make to this compound to improve its solubility for a reaction?

Absolutely. Derivatization is a common and powerful technique to overcome solubility issues. For this compound, the carboxylic acid groups are the primary target for modification.

  • Esterification: Converting the carboxylic acids to their corresponding esters (e.g., methyl or ethyl esters) can significantly increase solubility in a wider range of organic solvents.[7] The ester can then be used in the desired reaction, and if necessary, hydrolyzed back to the carboxylic acid in a later step.

  • Salt Formation: In an aqueous or alcoholic-alkaline medium, the carboxylic acid can be deprotonated to form a more soluble carboxylate salt.[8] This is particularly useful for reactions that are compatible with basic conditions.

Troubleshooting Guides

Scenario 1: Sluggish or Incomplete Reaction

Problem: Your reaction is proceeding very slowly or appears to have stalled, and you suspect the low concentration of dissolved this compound is the cause.

Troubleshooting Workflow:

A Sluggish/Incomplete Reaction B Confirm vigorous agitation A->B C Increase reaction temperature incrementally (monitor for decomposition) B->C D Is the reaction compatible with a more polar solvent? C->D E Switch to a higher boiling polar aprotic solvent (e.g., NMP, DMSO) D->E Yes F Consider derivatization D->F No J Reaction proceeds to completion E->J G Convert to a more soluble ester derivative F->G H Convert to a salt in a basic medium F->H I Proceed with reaction using the derivative G->I H->I I->J

Caption: Troubleshooting workflow for a sluggish or incomplete reaction.

Scenario 2: Product Precipitation and Reaction Quenching

Problem: Your desired product is also poorly soluble and precipitates out of the reaction mixture, potentially trapping unreacted starting material and hindering further reaction.

Troubleshooting Protocol:

  • Maintain High Temperature: If the product is more soluble at elevated temperatures, maintain the reaction temperature throughout the process and during any transfers to prevent premature precipitation.

  • Dilution: As the reaction progresses, consider a slow, controlled addition of more solvent to keep the product in solution.

  • "One-Pot" Approach: If the subsequent reaction step can be performed in the same solvent system, consider a "one-pot" synthesis to avoid isolation of the poorly soluble intermediate product.

  • Hot Filtration: If the product needs to be isolated, perform a hot filtration to separate it from any soluble impurities while it is still dissolved.

Advanced Strategies for Overcoming Low Solubility

For particularly challenging reactions, more advanced techniques may be required.

Use of Polyphosphoric Acid (PPA)

In the synthesis of quinacridones from this compound, polyphosphoric acid (PPA) serves a dual role as both a solvent and a dehydrating agent for the ring closure.[1][9] Reactions are typically conducted at elevated temperatures (e.g., 115-120°C), where the starting material dissolves in the PPA.[9]

Experimental Protocol: Quinacridone Synthesis using PPA

  • In a reaction vessel equipped with a mechanical stirrer and a temperature probe, heat polyphosphoric acid (e.g., 4 parts by weight relative to the starting material) to 115°C.

  • Slowly add this compound (e.g., 1 part by weight) to the hot PPA over a period of time, maintaining the temperature between 115-120°C.

  • Hold the reaction mixture at this temperature for a specified time (e.g., 1 hour) to ensure complete cyclization.

  • Cool the mixture to a lower temperature (e.g., 100°C) before proceeding with the workup, which typically involves controlled addition to water or an organic liquid to precipitate the quinacridone product.[1][9]

Disclaimer: This is a generalized protocol based on patent literature. Specific conditions should be optimized for your particular needs.

Phase-Transfer Catalysis

In multiphase systems (e.g., a solid reactant in a liquid medium), a phase-transfer catalyst (PTC) can facilitate the reaction. For reactions involving this compound, a PTC could help transport the deprotonated carboxylate from the solid surface into the organic phase where the reaction occurs. Quaternary ammonium salts have been used in the synthesis of 2,5-diarylaminoterephthalic acids.[8]

Conceptual Workflow for PTC-Assisted Reaction:

A Solid this compound D Deprotonation at the interface A->D B Aqueous/Alcoholic-Alkaline Phase B->D C Organic Phase with Reactant I Reaction in Organic Phase C->I E Formation of Carboxylate Salt D->E G Formation of Ion Pair [PTC]+[Carboxylate]- E->G F Phase-Transfer Catalyst (PTC) (e.g., Quaternary Ammonium Salt) F->G H Transport of Ion Pair to Organic Phase G->H H->I J Product Formation I->J

Caption: Conceptual workflow of phase-transfer catalysis.

Safety and Handling

When working with this compound, especially under the conditions required to improve its solubility, it is crucial to adhere to strict safety protocols.

Parameter Recommendation Rationale
Personal Protective Equipment (PPE) Wear appropriate gloves, safety glasses, and a lab coat.To prevent skin and eye contact with the chemical.
Ventilation Work in a well-ventilated fume hood.To avoid inhalation of any dust or vapors, especially when heating.
Heating Use a well-controlled heating mantle and monitor the temperature closely.To prevent overheating and potential decomposition.
Handling Powders Handle the solid material carefully to minimize dust generation.Fine powders can be easily inhaled.

Note: As a specific Safety Data Sheet (SDS) for this compound is not widely available, it is prudent to handle it with the care afforded to other aromatic carboxylic acids and anilines, some of which can be irritants or have other health effects.[10][11]

Conclusion

The low solubility of this compound presents a significant, but not insurmountable, challenge in its application. By understanding the underlying chemical principles and employing the strategies outlined in this guide—from solvent selection and temperature control to chemical derivatization and the use of advanced techniques like polyphosphoric acid chemistry—researchers can effectively manage this issue. A systematic and informed approach will pave the way for successful and efficient synthesis of the valuable materials derived from this important building block.

References

Technical Support Center: Synthesis of 2,5-Dianilinoterephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection and troubleshooting for the synthesis of 2,5-dianilinoterephthalic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing this compound?

A1: The two main catalytic approaches for the synthesis of this compound are the Buchwald-Hartwig amination and the Ullmann condensation. Both methods are effective for the formation of the crucial C-N bonds in the molecule. Additionally, a common synthetic route involves the oxidation of 2,5-diarylamino-3,6-dihydroterephthalic acid esters, which itself is synthesized from the condensation of a succinylsuccinate derivative with aniline.

Q2: What are the key factors to consider when selecting a catalyst system?

A2: The choice of catalyst system depends on several factors, including the specific synthetic route, desired reaction conditions (temperature, solvent), cost, and tolerance to functional groups. For Buchwald-Hartwig amination, palladium-based catalysts with bulky phosphine ligands are common. For Ullmann condensation, copper-based catalysts, often with ligands like phenanthroline, are typically used.

Q3: I am observing low yields in my reaction. What are the potential causes?

A3: Low yields can be attributed to several factors. In Buchwald-Hartwig aminations, catalyst deactivation, suboptimal ligand choice, or inappropriate base selection can be problematic. For Ullmann condensations, the reactivity of the aryl halide is crucial, and high temperatures are often required. In the oxidation route, incomplete oxidation or side reactions can lead to lower yields.

Q4: What are common side reactions to be aware of?

A4: Common side reactions include hydrodehalogenation of the aryl halide starting material, formation of undesired regioisomers, and in the case of the succinylsuccinate route, incomplete condensation or over-oxidation. The choice of catalyst and reaction conditions plays a significant role in minimizing these side reactions.

Troubleshooting Guides

Buchwald-Hartwig Amination
Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Inactive catalystEnsure the use of a pre-activated palladium catalyst or that the Pd(II) precatalyst is properly reduced in situ.
Inappropriate ligandScreen a variety of phosphine ligands (e.g., XPhos, SPhos, DavePhos) to find the optimal one for your specific substrates.
Incorrect baseThe strength and solubility of the base are critical. Strong, non-nucleophilic bases like NaOtBu or LHMDS are often effective.
Poor solvent choiceUse anhydrous, degassed solvents like toluene or dioxane.[1]
Hydrodehalogenation of Aryl Halide Catalyst promotes reduction over couplingLower the reaction temperature, use a less electron-rich ligand, or switch to a different palladium precatalyst.
Formation of Impurities Side reactions with other functional groupsProtect sensitive functional groups on your starting materials before attempting the coupling reaction.
Catalyst decompositionEnsure strict anaerobic conditions and use fresh, high-purity reagents.
Ullmann Condensation
Issue Potential Cause Troubleshooting Steps
Slow or Incomplete Reaction Low reactivity of aryl halideUse an aryl iodide instead of a bromide or chloride if possible. Electron-withdrawing groups on the aryl halide can also increase reactivity.[2]
Insufficient temperatureUllmann reactions often require high temperatures (150-210 °C).[2] Consider using a high-boiling solvent like DMF or NMP.
Inactive copper catalystUse freshly prepared "activated" copper powder or a soluble copper(I) salt with a suitable ligand.
Formation of Phenolic Byproducts Hydrolysis of the aryl halideEnsure anhydrous reaction conditions.
Difficulty in Product Purification Removal of copper catalystAfter the reaction, wash the crude product with an aqueous solution of a chelating agent like EDTA to remove residual copper.

Catalyst Performance Data

The following tables summarize typical catalyst systems and their performance in reactions analogous to the synthesis of this compound.

Table 1: Palladium-Based Catalysts for Diaryl-amine Synthesis
Catalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂ / XPhosNaOtBuToluene100>90General Buchwald-Hartwig conditions
Pd₂(dba)₃ / SPhosK₃PO₄Dioxane11085-95General Buchwald-Hartwig conditions
Pd/C / XPhosK₂CO₃CPME/Water100HighGreen Chemistry, 2025
Table 2: Copper-Based Catalysts for Diaryl-amine Synthesis
CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
CuIPhenanthrolineK₂CO₃DMF150-18070-90General Ullmann conditions[2]
Cu PowderNoneK₂CO₃NMP>200VariableTraditional Ullmann conditions[2]
CuIDMEDAK₃PO₄Dioxane110GoodModern Ullmann conditions

Experimental Protocols

Protocol 1: Synthesis from Dimethyl Succinylsuccinate

This protocol is adapted from patent literature and provides a general procedure.[3]

Step 1: Transesterification of Dimethyl Succinylsuccinate

  • In a reaction vessel under an inert atmosphere (e.g., nitrogen), combine dimethyl succinylsuccinate and an excess of a higher boiling alcohol (e.g., n-butanol).

  • Add a catalytic amount of an acid catalyst (e.g., sulfuric acid).

  • Heat the mixture under pressure at a temperature of 90-160°C.

  • After the reaction is complete, cool the mixture to precipitate the transesterified product.

Step 2: Condensation with Aniline

  • To the crude transesterified product from Step 1, add aniline and a catalytic amount of acetic acid.

  • Heat the mixture to reflux under an inert atmosphere.

  • After the condensation is complete, cool the reaction mixture.

Step 3: Oxidation and Saponification

  • To the reaction mixture from Step 2, add an aqueous solution of an alkali metal hydroxide (e.g., potassium hydroxide).

  • Introduce an oxidizing agent. Air can be bubbled through the mixture in the presence of an oxygen-transfer catalyst like anthraquinone-2-sulphonic acid. A phase-transfer catalyst, such as a quaternary ammonium salt, can improve the reaction rate.

  • Heat the mixture to reflux until the oxidation is complete.

  • Cool the reaction mixture and acidify with a mineral acid (e.g., hydrochloric acid) to precipitate the this compound.

  • Filter the precipitate, wash with water until neutral, and dry.

Visualizations

Synthesis_Pathway cluster_0 Starting Materials cluster_1 Intermediate Stages cluster_2 Final Product Dimethyl_Succinylsuccinate Dimethyl Succinylsuccinate Transesterified_Ester Transesterified Succinylsuccinate Ester Dimethyl_Succinylsuccinate->Transesterified_Ester Higher Alcohol, Acid Catalyst Aniline Aniline Dihydro_Intermediate 2,5-Dianilino-3,6- dihydroterephthalate Ester Transesterified_Ester->Dihydro_Intermediate Aniline, Acetic Acid Final_Product 2,5-Dianilinoterephthalic Acid Dihydro_Intermediate->Final_Product Oxidation & Saponification (e.g., Air, AQSA, KOH)

Caption: Synthesis of this compound from Dimethyl Succinylsuccinate.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Pd(II)_Complex LnP(Ar)(X) Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand Exchange Pd(II)_Complex->Ligand_Exchange + R'NH₂ - HX Amine_Complex LnP(Ar)(NHR') Ligand_Exchange->Amine_Complex Reductive_Elimination Reductive Elimination Amine_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Regeneration Product Ar-NHR' Reductive_Elimination->Product

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

Troubleshooting_Workflow start Low Yield in Synthesis check_catalyst Is the catalyst active? start->check_catalyst check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes optimize_catalyst Screen different catalysts/ligands check_catalyst->optimize_catalyst No check_reagents Are reagents pure and dry? check_conditions->check_reagents Yes optimize_conditions Adjust temperature, time, and base check_conditions->optimize_conditions No purify_reagents Purify starting materials and solvents check_reagents->purify_reagents No success Improved Yield check_reagents->success Yes optimize_catalyst->check_conditions optimize_conditions->check_reagents purify_reagents->success

Caption: Troubleshooting Workflow for Low Reaction Yield.

References

Technical Support Center: Scaling Up the Production of 2,5-Dianilinoterephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis and scale-up of 2,5-dianilinoterephthalic acid. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in overcoming common challenges encountered during laboratory and pilot-plant scale production. As Senior Application Scientists, our goal is to bridge the gap between theoretical knowledge and practical application, ensuring your process is both efficient and robust.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of this compound, providing concise, scientifically-grounded answers.

Q1: What are the primary synthetic routes to this compound?

There are two main synthetic pathways to produce this compound:

  • Nucleophilic Aromatic Substitution (SNAr) of 2,5-Dihaloterephthalic Acid Derivatives: This is a widely used method involving the reaction of a 2,5-dihaloterephthalic acid, such as 2,5-dibromoterephthalic acid, with aniline in the presence of a base and often a copper catalyst.[1] The electron-withdrawing carboxylic acid groups on the terephthalic acid ring facilitate the nucleophilic attack by aniline.[2][3][4]

  • From Dialkyl Succinylsuccinates: This route involves the condensation of a dialkyl succinylsuccinate with aniline, followed by oxidation and hydrolysis.[5][6] While this method can offer high yields, it involves multiple steps and may require careful optimization of the oxidation and hydrolysis conditions.[5]

Q2: What is the role of the electron-withdrawing groups in the SNAr synthesis?

The two carboxylic acid groups on the terephthalic acid ring are strongly electron-withdrawing.[2] These groups decrease the electron density of the aromatic ring, making it more susceptible to attack by nucleophiles like aniline.[2][4] This activation is crucial for the reaction to proceed at a reasonable rate. The reaction proceeds through a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2][7]

Q3: Why is an inert atmosphere often recommended for the synthesis?

An inert atmosphere, typically nitrogen or argon, is recommended to prevent the oxidation of aniline and other reaction components, especially at the elevated temperatures required for the reaction.[5] Oxidation can lead to the formation of colored impurities that are difficult to remove from the final product.

Q4: What are the typical reaction conditions for the synthesis from dialkyl succinylsuccinates?

The reaction is typically carried out at elevated temperatures, ranging from 60°C to 220°C, and under pressure, generally between 1 to 20 bar, with 2 to 6 bar being preferable.[5] The reaction is conducted in an inert atmosphere to prevent oxidation.[5] Alcoholic solvents are often used due to the improved solubility of the reactants.[5]

II. Troubleshooting Guide for Scale-Up Production

Scaling up a chemical synthesis from the lab bench to a pilot plant or industrial scale often presents a unique set of challenges. This section provides a question-and-answer formatted guide to troubleshoot common issues encountered during the scale-up of this compound production.

Issue 1: Low Yield and/or Incomplete Reaction

Q: We are experiencing significantly lower yields and incomplete conversion of starting materials upon scaling up the reaction. What are the likely causes and how can we address them?

A: This is a common issue in process scale-up and can be attributed to several factors:

  • Inefficient Mixing and Mass Transfer: In larger reactors, achieving homogeneous mixing is more challenging. Poor mixing can lead to localized "hot spots" or areas of low reactant concentration, resulting in side reactions or incomplete conversion.

    • Solution: Evaluate the reactor's agitation system. Consider using a different impeller design (e.g., anchor, turbine) or increasing the agitation speed. Baffles can also be installed to improve mixing. Computational Fluid Dynamics (CFD) modeling can be a valuable tool to optimize mixing in your specific reactor geometry.

  • Heat Transfer Limitations: The surface-area-to-volume ratio decreases as the reactor size increases. This can lead to difficulties in maintaining the optimal reaction temperature. Exothermic reactions can experience temperature runaway, while endothermic reactions may not reach the required temperature for efficient conversion.

    • Solution: Ensure your reactor's heating/cooling jacket is appropriately sized for the batch volume. For highly exothermic reactions, consider a semi-batch process where one of the reactants is added gradually to control the temperature.

  • Solubility Issues: The solubility of reactants and intermediates can change with scale. In the synthesis from dialkyl succinylsuccinates, the solubility of the starting material and its secondary products can be low, leading to low yields.[5]

    • Solution: The use of environmentally friendly organic solvents like alcohols can improve the solubility of reactants and intermediates, leading to unexpectedly high yields.[5] Transesterification of dimethyl succinylsuccinate with a higher alcohol (at least 2 carbon atoms) can also improve solubility.[5]

Issue 2: Product Purity and Discoloration

Q: The final product from our scaled-up batches is off-color (e.g., dark violet) and shows significant impurities in HPLC analysis. What is causing this and how can we improve the purity?

A: Discoloration and impurities often arise from side reactions and inefficient purification at a larger scale.

  • Oxidation: As mentioned earlier, oxidation of aniline and other species can lead to colored byproducts. This is exacerbated at larger scales where reaction times may be longer and achieving a completely inert atmosphere can be more difficult.

    • Solution: Rigorously purge the reactor with an inert gas (nitrogen or argon) before and during the reaction.[5] Ensure all seals and connections are leak-proof. The use of an oxygen-transferring agent in the synthesis from dihydroterephthalic acid esters can be beneficial.[6]

  • Incomplete Hydrolysis or Side Reactions: In the succinylsuccinate route, incomplete hydrolysis of the ester intermediates will result in impurities.

    • Solution: Ensure sufficient base (e.g., potassium hydroxide) is used and the hydrolysis is allowed to proceed to completion.[5] Monitoring the reaction by in-process controls (IPCs) like HPLC can help determine the optimal reaction time.

  • Inefficient Purification: Purification methods that work well on a small scale, like column chromatography, are often not feasible for large-scale production.

    • Solution:

      • Precipitation and pH Adjustment: After the reaction, the product is typically precipitated by adjusting the pH of the aqueous solution to 2.5-3 with an acid like sulfuric acid.[5] Careful control of the pH is crucial for selective precipitation of the desired product.

      • Washing: The filtered precipitate should be washed thoroughly with water to remove inorganic salts and other water-soluble impurities.[5]

      • Recrystallization: If further purification is needed, recrystallization from a suitable solvent can be effective.

Issue 3: Handling and Isolation of the Product

Q: We are facing difficulties in filtering and drying the final product at a larger scale. The product is a fine powder that clogs the filter, and drying takes an extended period.

A: These are common physical processing challenges during scale-up.

  • Filtration: A dark-violet precipitate is often formed, which can be difficult to filter.[5]

    • Solution:

      • Crystal Engineering: Modifying the precipitation conditions (e.g., temperature, rate of pH adjustment) can influence the crystal size and morphology, making the product easier to filter.

      • Filter Aids: Using a filter aid like celite can improve filtration rates, but it will need to be removed in a subsequent step.

      • Filtration Equipment: For larger scales, consider using a filter press or a centrifugal filter instead of a simple Buchner funnel setup.

  • Drying:

    • Solution: A vacuum oven at an elevated temperature (e.g., 100°C) is typically used for drying.[5] For large quantities, a rotary dryer or a paddle dryer can significantly reduce drying times. Breaking up any large agglomerates before drying will also improve efficiency.

III. Experimental Protocols

Protocol 1: Synthesis of this compound from Dimethyl Succinylsuccinate

This protocol is based on a patented method and is intended for informational purposes.[5] Appropriate safety precautions should be taken.

Step 1: Transesterification (Optional but Recommended for Improved Solubility)

  • In a pressure-tight reactor, mix dimethyl succinylsuccinate with an alcohol having at least 2 carbon atoms (e.g., ethanol, propanol) in at least a 5-fold molar excess.

  • Add an acidic catalyst.

  • Purge the reactor with an inert gas (e.g., nitrogen).

  • Heat the mixture to 90-160°C under a pressure of 2-6 bar.[5]

  • Maintain these conditions until the transesterification is complete (monitor by TLC or HPLC).

Step 2: Condensation with Aniline

  • To the reaction mixture from Step 1, add 2 equivalents of aniline.

  • Purge with nitrogen and heat at approximately 75°C for 1 hour.[5]

Step 3: Oxidation

  • Add acetic acid to the reaction mixture and heat to reflux.

  • Once at reflux, bubble air through the mixture for approximately 4 hours.[5]

Step 4: Hydrolysis

  • Add a sufficient amount of solid potassium hydroxide (e.g., 70 g for a specific patented example) and continue to heat at reflux for 1 hour.[5]

Step 5: Isolation and Purification

  • Cool the reaction mixture and add water (e.g., 500 ml).[5]

  • Adjust the pH to 2.5-3 by adding sulfuric acid.[5]

  • Separate the aqueous phase and add more water (e.g., 400 ml).[5]

  • A dark-violet precipitate will form.[5]

  • Filter the precipitate and dry it at approximately 100°C.[5]

IV. Safety and Handling

Q: What are the key safety considerations when handling the reagents and the final product?

A: Adherence to safety protocols is paramount.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[8][9][10]

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust and vapors.[8][10]

  • Handling of Reagents:

    • Acids and Bases: Concentrated acids (sulfuric acid, acetic acid) and bases (potassium hydroxide) are corrosive and should be handled with care.

    • Aniline: Aniline is toxic and can be absorbed through the skin. Handle with appropriate gloves.

  • Product Handling: While this compound is not classified as hazardous under GHS, it is good practice to avoid dust formation and inhalation.[11]

  • Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.[8]

V. Data and Visualization

Table 1: Reaction Parameters for Synthesis from Dimethyl Succinylsuccinate
ParameterRecommended RangeRationale
Temperature 60°C - 220°C (90°C - 160°C preferred)To ensure sufficient reaction rate.[5]
Pressure 1 - 20 bar (2 - 6 bar preferred)To maintain liquid phase at elevated temperatures.[5]
Aniline 2 equivalentsStoichiometric requirement for reaction with the succinylsuccinate.
Solvent Alcohols (≥ C2)Improves solubility of reactants and intermediates.[5]
Atmosphere Inert (Nitrogen, Argon)Prevents oxidation of aniline and other species.[5]

Diagrams

Scale_Up_Troubleshooting cluster_problem Common Scale-Up Issues cluster_causes Potential Causes cluster_solutions Solutions Low Yield Low Yield Poor Mixing Poor Mixing Low Yield->Poor Mixing Heat Transfer Issues Heat Transfer Issues Low Yield->Heat Transfer Issues Solubility Problems Solubility Problems Low Yield->Solubility Problems Impure Product Impure Product Oxidation Oxidation Impure Product->Oxidation Side Reactions Side Reactions Impure Product->Side Reactions Inefficient Purification Inefficient Purification Impure Product->Inefficient Purification Handling Difficulties Handling Difficulties Fine Particle Size Fine Particle Size Handling Difficulties->Fine Particle Size Slow Drying Slow Drying Handling Difficulties->Slow Drying Optimize Agitation Optimize Agitation Poor Mixing->Optimize Agitation Improve Temp. Control Improve Temp. Control Heat Transfer Issues->Improve Temp. Control Use Co-solvents Use Co-solvents Solubility Problems->Use Co-solvents Inert Atmosphere Inert Atmosphere Oxidation->Inert Atmosphere Optimize Reaction Time Optimize Reaction Time Side Reactions->Optimize Reaction Time Recrystallization Recrystallization Inefficient Purification->Recrystallization Control Precipitation Control Precipitation Fine Particle Size->Control Precipitation Use Advanced Drying Use Advanced Drying Slow Drying->Use Advanced Drying

Caption: Troubleshooting workflow for scaling up this compound production.

References

Technical Support Center: Polymerization of 2,5-Dianilinoterephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the polymerization of 2,5-dianilinoterephthalic acid. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis, ensuring a more efficient and successful experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for polymerizing this compound?

A1: this compound can be polymerized through standard polycondensation reactions to form polyesters or polyamides. The choice of method depends on the desired polymer and available co-monomers. Key approaches include:

  • Melt Polycondensation: This involves reacting the diacid with a diol at high temperatures under a vacuum to remove the water byproduct and drive the reaction towards a high molecular weight polymer.

  • Solution Polycondensation: The diacid, or its more reactive derivative like a diacid chloride, is reacted with a co-monomer (diol or diamine) in a suitable solvent. This method allows for lower reaction temperatures but requires careful solvent selection to ensure all components remain in solution.

Q2: Why is the purity of the this compound monomer critical?

A2: Monomer purity is paramount in step-growth polymerization. Impurities can act as chain terminators, leading to low molecular weight polymers. They can also interfere with the catalyst or cause undesirable side reactions, affecting the polymer's final properties and color. It is crucial to purify the monomer, for instance, by recrystallization, before polymerization.

Q3: What are common solvents for the polymerization of this compound?

A3: The choice of solvent is critical, especially for solution polymerization, as both the monomers and the resulting polymer must remain soluble. High-boiling point polar aprotic solvents are often used for aromatic polymerizations. Examples include N-Methyl-2-pyrrolidone (NMP), Dimethylacetamide (DMAc), and Dimethylformamide (DMF). In some cases, a salt like lithium chloride (LiCl) or calcium chloride (CaCl2) may be added to the solvent to enhance the solubility of the growing polymer chains, a common practice in the synthesis of aromatic polyamides.[1]

Q4: What catalysts are typically used for polyesterification with this compound?

A4: For polyester synthesis via melt polycondensation, common catalysts include metal compounds. Titanium-based catalysts like titanium(IV) butoxide (TBT) or titanium(IV) isopropoxide (TIP) are frequently employed.[2] The catalyst concentration is a critical parameter to optimize, as too high a concentration can lead to side reactions and discoloration of the final polymer.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Polymer Yield Incomplete reaction due to insufficient reaction time or temperature.Optimize reaction time and temperature. Monitor the removal of byproducts (e.g., water in polyesterification) to gauge reaction completion.
Poor solubility of the monomer or growing polymer chains in the reaction medium.For solution polymerization, try a different solvent or add salts like LiCl or CaCl2 to improve solubility.[1] For melt polycondensation, ensure the reaction temperature is above the melting points of the monomers and the resulting oligomers.
Loss of product during purification.Review the purification steps. Ensure the polymer is completely precipitated before filtration and minimize transfers.
Low Molecular Weight Presence of monofunctional impurities in the monomers.Purify the monomers rigorously before polymerization. Techniques like recrystallization are essential.
Imbalance in the stoichiometry of the co-monomers.Ensure a precise 1:1 molar ratio of the diacid and diol/diamine. Any deviation from this will limit the achievable molecular weight.
Side reactions terminating the growing polymer chains.Investigate potential side reactions. For instance, in polyamide synthesis, nucleophilic attack by eliminated anions can occur.[3] Consider using more stable activating groups for the carboxylic acids or adjusting the reaction conditions (e.g., temperature).
Poor Polymer Solubility High crystallinity or rigid backbone of the resulting polymer.Introduce flexible linkages into the polymer backbone by using a co-monomer with a more flexible structure. For analysis, try dissolving the polymer in strong acids like sulfuric acid or using a heated solvent system with added salts.
Discolored Polymer Thermal degradation at high polymerization temperatures.Reduce the polymerization temperature or reaction time. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Catalyst-induced discoloration.Optimize the catalyst concentration to the minimum effective amount. Some catalysts are more prone to causing discoloration than others.
Impurities in the monomers.Ensure high purity of the starting materials.

Experimental Protocols

Monomer Synthesis: this compound

This protocol is based on the reaction of dimethyl succinylsuccinate with aniline, followed by oxidation and hydrolysis.

Materials:

  • Dimethyl succinylsuccinate

  • Aniline

  • An appropriate alcohol solvent (e.g., ethanol)

  • Acidic catalyst (e.g., sulfuric acid)

  • Oxidizing agent (e.g., air or a chemical oxidant)

  • Potassium hydroxide

  • Water

Procedure:

  • Condensation: In a pressure-tight vessel, mix dimethyl succinylsuccinate with an excess of the alcohol solvent and the acidic catalyst.

  • Purge the vessel with an inert gas (e.g., nitrogen) to exclude oxygen.[4]

  • Heat the mixture to a temperature between 90°C and 160°C. The reaction is carried out under the pressure generated at this temperature (typically 2 to 6 bar).[4]

  • After the initial reaction, introduce aniline and an oxidizing agent. Continue heating to facilitate the formation of the 2,5-dianilino-3,6-dihydroterephthalate intermediate and its subsequent aromatization.

  • Hydrolysis: After cooling, add solid potassium hydroxide to the reaction mixture and heat at reflux for approximately one hour to hydrolyze the ester groups.[5]

  • Isolation: Cool the mixture and add water. Acidify to a pH of 2.5 to 3 with sulfuric acid to precipitate the crude this compound.[5]

  • Filter the precipitate, wash with water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent to achieve high purity.

Polymerization Example: Solution Polycondensation to a Polyester

Materials:

  • Purified this compound

  • A suitable diol (e.g., 1,4-butanediol)

  • Thionyl chloride (for converting the diacid to the diacid chloride)

  • A high-boiling point polar aprotic solvent (e.g., NMP)

  • An acid scavenger (e.g., pyridine)

Procedure:

  • Acid Chloride Formation: Convert the this compound to its diacid chloride by reacting it with an excess of thionyl chloride. This increases the reactivity of the monomer. Remove the excess thionyl chloride under vacuum.

  • Polymerization Setup: In a flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve the diol in anhydrous NMP.

  • Reaction: Cool the diol solution in an ice bath. Slowly add a solution of the 2,5-dianilinoterephthaloyl chloride in anhydrous NMP to the stirred diol solution. Add pyridine to neutralize the HCl byproduct as it forms.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a moderate temperature (e.g., 60-80°C) for several hours to ensure complete reaction.

  • Isolation: Precipitate the polymer by pouring the viscous reaction solution into a non-solvent like methanol or water.

  • Filter the polymer, wash it thoroughly with the non-solvent to remove unreacted monomers and oligomers, and dry it under vacuum.

Visualizations

experimental_workflow cluster_monomer Monomer Synthesis & Purification cluster_polymerization Polymerization cluster_characterization Characterization Monomer_Synthesis Synthesis of This compound Purification Recrystallization Monomer_Synthesis->Purification Polymerization Polycondensation (Solution or Melt) Purification->Polymerization Isolation Precipitation & Washing Polymerization->Isolation Drying Vacuum Drying Isolation->Drying Analysis Molecular Weight, Thermal & Spectroscopic Analysis Drying->Analysis

Caption: Experimental workflow for the synthesis and characterization of poly(this compound).

logical_relationship Low_MW Low Molecular Weight Impure_Monomers Impure Monomers Impure_Monomers->Low_MW Stoichiometry_Imbalance Stoichiometry Imbalance Stoichiometry_Imbalance->Low_MW Side_Reactions Side Reactions Side_Reactions->Low_MW Poor_Solubility Poor Solubility Poor_Solubility->Low_MW

Caption: Key factors leading to low molecular weight in this compound polymerization.

References

preventing degradation of 2,5-Dianilinoterephthalic acid during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2,5-dianilinoterephthalic acid. The information is presented in a practical question-and-answer format to directly address specific issues that may arise during your experiments.

Troubleshooting Guide: Preventing Degradation and Side Reactions

The synthesis of this compound can be susceptible to degradation and the formation of unwanted byproducts. Key strategies to mitigate these issues involve careful control of reaction conditions and the selection of appropriate reagents.

Frequently Asked Questions (FAQs)

Q1: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?

Low yields can stem from several factors, including incomplete reactions, degradation of the product, or the formation of side products. Here are some common causes and troubleshooting strategies:

  • Incomplete Oxidation: The oxidation of the dihydro-terephthalate intermediate is a critical step. Ensure adequate aeration and consider the use of an oxygen-transferring agent.[1]

  • Side Reactions: Undesired reactions, such as hydrodehalogenation in Buchwald-Hartwig amination approaches, can consume starting materials and reduce the yield.[2][3] Careful selection of catalysts and bases is crucial.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can all significantly impact the yield. For instance, in some methods, conducting the reaction at the boiling point of the solvent mixture is preferred.[1] In other syntheses, lower temperatures may be necessary to prevent degradation.[4]

Q2: I am observing significant amounts of impurities in my final product. What are the likely side reactions, and how can they be minimized?

The formation of impurities is a common challenge. Understanding the potential side reactions is key to minimizing them.

  • Hydrodehalogenation: In palladium-catalyzed cross-coupling reactions, a common side reaction is the replacement of a halide with a hydrogen atom on the aromatic ring.[2][3] This can be minimized by using an appropriate ligand and ensuring an anhydrous reaction environment.

  • Formation of Oily Byproducts: In multiphase solvent systems, such as n-butanol/water, the formation of oily and agglomerated products can occur, complicating purification.[1] The addition of a phase-transfer catalyst, like a quaternary ammonium salt, can help to mitigate this.[1]

  • Incomplete Hydrolysis: If the synthesis involves the hydrolysis of a diester intermediate, incomplete hydrolysis will lead to ester impurities in the final product. Ensuring a sufficient amount of base and adequate reaction time is important.[5]

Q3: What is the role of a quaternary ammonium salt in the synthesis, and is it always necessary?

The addition of a quaternary ammonium compound can act as a phase-transfer catalyst, which is particularly useful in multiphase solvent systems.[1] It can lead to a significant increase in reaction rate and yield. For example, one study reported a yield of 98% with the addition of a quaternary ammonium salt, compared to 89% without it.[1] While not always strictly necessary, its use is highly recommended when dealing with multiphase systems to improve efficiency and product quality.[1]

Q4: How can I effectively purify the crude this compound?

Purification is crucial to obtain a high-purity final product. Common methods include:

  • Precipitation and Washing: The product can be precipitated by acidifying the reaction mixture.[1][5] Thorough washing of the precipitate with water until neutral is essential to remove inorganic salts and other water-soluble impurities.[1]

  • Recrystallization: For higher purity, recrystallization from a suitable solvent can be employed.[6][7]

  • Filtration: After precipitation or recrystallization, the product is typically isolated by suction filtration.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from various synthetic protocols for this compound and related compounds.

Table 1: Effect of Quaternary Ammonium Salt on Yield

ConditionReaction TimeYield
With Quaternary Ammonium SaltNot specified98%
Without Quaternary Ammonium Salt6 hours89%

Data from a specific synthesis of this compound.[1]

Table 2: Typical Reaction Parameters and Yields

Starting MaterialKey ReagentsSolventTemperatureReaction TimeYieldPurity
Diethyl 2,5-dianilino-3,6-dihydroterephthalateNaOH, Anthraquinone-2-sulphonic acidn-Butanol/WaterBoiling Point30 minutes98%Not specified
Dimethyl succinylsuccinatep-Toluidine, Acetic Acid, Air, KOHAlcoholReflux4 hours (oxidation)90%98% (HPLC)
Terephthalic acidConc. HNO₃, Conc. H₂SO₄Not applicable80-100°C12-15 hours85.1-87.3% (dinitro intermediate)Not specified

This table presents data from various synthetic routes and should be used for comparative purposes.[1][5][6]

Experimental Protocols

Protocol 1: Synthesis from Diethyl 2,5-dianilino-3,6-dihydroterephthalate [1]

  • Reaction Setup: In a suitable reactor, combine 30 parts of diethyl 2,5-dianilino-3,6-dihydroterephthalate, 115 parts of n-butanol, 93 parts of 14% strength sodium hydroxide solution, and 1.5 parts of anthraquinone-2-sulphonic acid.

  • Oxidation: Heat the mixture to its boiling point. The reaction is typically complete within 30 minutes.

  • Isolation: After the reaction is complete, render the solution acidic using 25% strength sulfuric acid.

  • Purification: Filter the precipitated product, wash it with water until neutral, and then dry to obtain this compound.

Protocol 2: Synthesis from Dimethyl Succinylsuccinate [5]

  • Condensation: React dimethyl succinylsuccinate with p-toluidine in the presence of an acidic catalyst under an inert atmosphere.

  • Oxidation: After the initial reaction, add acetic acid and heat the mixture to reflux. Introduce a stream of air into the reaction mixture for approximately 4 hours.

  • Hydrolysis: Add solid potassium hydroxide and continue to heat at reflux for 1 hour.

  • Isolation and Purification: Cool the reaction mixture and add water. Acidify the mixture to a pH of 2.5-3 with sulfuric acid. The product will precipitate and can be collected by filtration, washed with water, and dried.

Visualizations

The following diagrams illustrate key concepts and workflows related to the synthesis of this compound.

experimental_workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_end Product Isolation start Diethyl 2,5-dianilino- 3,6-dihydroterephthalate oxidation Oxidation (NaOH, Anthraquinone-2-sulphonic acid, n-Butanol/Water, Boiling) start->oxidation Reactants acidification Acidification (Sulfuric Acid) oxidation->acidification Crude Product filtration Filtration acidification->filtration Precipitate washing Washing (Water) filtration->washing drying Drying washing->drying product 2,5-Dianilinoterephthalic Acid drying->product Final Product

Caption: Experimental workflow for the synthesis of this compound.

degradation_pathways main_reactant Aryl Halide + Amine intermediate Pd(0) Complex main_reactant->intermediate Pd Catalyst desired_product This compound (Desired Product) side_product Hydrodehalogenated Arene (Side Product) intermediate->desired_product Productive Pathway intermediate->side_product Side Reaction Pathway beta_hydride β-Hydride Elimination beta_hydride->side_product reductive_elimination Reductive Elimination reductive_elimination->desired_product

Caption: Potential degradation pathway in Buchwald-Hartwig amination.

References

analysis of reaction kinetics for 2,5-Dianilinoterephthalic acid formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-dianilinoterephthalic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include dimethyl succinylsuccinate, which is reacted with an arylamine, or terephthalic acid, which undergoes nitration followed by reduction and subsequent reaction. Another route involves the use of 2,5-dihaloterephthalic acids.

Q2: What is the primary application of this compound?

A2: this compound is a key intermediate in the production of high-performance quinacridone pigments.[1] These pigments are valued for their lightfastness and durability.

Q3: Are there any specific safety precautions I should take during the synthesis?

A3: Yes. The synthesis may involve the use of corrosive acids (e.g., sulfuric acid, nitric acid), flammable organic solvents, and potentially toxic amines.[1][2] It is crucial to work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat, and to handle all chemicals in accordance with their Safety Data Sheets (SDS). Reactions under pressure should be conducted behind a blast shield.[1]

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC) to observe the disappearance of starting materials and the appearance of the product. High-Pressure Liquid Chromatography (HPLC) can be used for more quantitative analysis of the reaction mixture composition.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Product - Incomplete reaction. - Suboptimal reaction temperature or pressure. - Poor solubility of reactants. - Presence of impurities in starting materials. - Side reactions consuming reactants.- Increase reaction time or temperature, following established protocols. - Ensure the reaction vessel is properly sealed for reactions under pressure. - Use of a co-solvent or a different solvent system to improve solubility.[1] - Purify starting materials before use. - Optimize reaction conditions to minimize side product formation (e.g., control temperature, use inert atmosphere).
Product is an Oily or Agglomerated Mass - Use of a multiphase solvent system where the product is not readily soluble or crystalline.- Employ a single-phase solvent system or a solvent mixture in which the product has better solubility and can precipitate as a solid. Using a phase-transfer catalyst, such as a quaternary ammonium salt, can sometimes improve reaction homogeneity and product morphology.[3]
Difficulty in Isolating the Product - Product is highly soluble in the reaction mixture. - Formation of a stable emulsion during workup.- After acidification, if the product does not precipitate, try cooling the solution or adding an anti-solvent. - Allow the mixture to stand for a longer period to allow for phase separation. If an emulsion persists, breaking it may be possible by adding a saturated brine solution or by filtration through a bed of celite.
Presence of Impurities in the Final Product - Incomplete conversion of starting materials. - Formation of side products. - Contamination from the catalyst or reagents.- Recrystallization from a suitable solvent is a common method for purification. - Washing the isolated product with appropriate solvents to remove specific impurities. - Ensure complete removal of the catalyst during the workup procedure.
Reaction Fails to Initiate - Inactive catalyst. - Presence of an inhibitor (e.g., water or oxygen in air-sensitive reactions). - Reaction temperature is too low.- Use a fresh or properly activated catalyst. - For air-sensitive reactions, ensure all glassware is dry and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[1] - Gradually increase the reaction temperature to the recommended level.

Experimental Protocols

Synthesis from Dimethyl Succinylsuccinate

This protocol is a generalized procedure based on patent literature.[1]

Materials:

  • Dimethyl succinylsuccinate

  • Aniline (or a substituted aniline)

  • Alcoholic solvent (e.g., methanol, ethanol)

  • Acidic catalyst (e.g., acetic acid)

  • Base (e.g., potassium hydroxide)

  • Mineral acid (e.g., sulfuric acid) for acidification

  • Inert gas (e.g., nitrogen)

Procedure:

  • To a reaction vessel, add dimethyl succinylsuccinate and the alcoholic solvent.

  • Add the aniline derivative to the mixture.

  • Purge the vessel with an inert gas, such as nitrogen.

  • Heat the mixture with stirring. The temperature can range from 60°C to 220°C, and the reaction may be run under pressure (1 to 20 bar).[1]

  • After an initial reaction period, an acidic catalyst like acetic acid may be added, and the mixture is heated to reflux.

  • Air is then introduced into the reaction mixture for a period of time to facilitate oxidation.

  • Following the oxidation, a strong base such as potassium hydroxide is added, and the mixture is heated to reflux to facilitate hydrolysis.

  • After cooling, water is added to the reaction mixture.

  • The pH of the solution is then adjusted to an acidic range (e.g., pH 2.5-3) using a mineral acid like sulfuric acid to precipitate the this compound.

  • The solid product is isolated by filtration, washed with water, and dried.

Reaction Kinetics Analysis

Detailed kinetic data such as reaction orders, rate constants, and activation energies for the formation of this compound are not extensively reported in the public domain. To perform a kinetic analysis, a researcher would typically:

  • Conduct a series of experiments: Vary the concentration of one reactant at a time while keeping others constant. Also, perform experiments at different temperatures.

  • Monitor reactant/product concentration over time: Use techniques like HPLC or spectroscopy to measure the concentration of reactants and/or products at regular intervals.

  • Data Analysis:

    • Method of Initial Rates: Determine the initial rate of reaction at different initial concentrations to find the reaction order with respect to each reactant.

    • Integral Method: Plot concentration-time data according to the integrated rate laws for different orders (zero, first, second) to see which gives a linear plot.

    • Arrhenius Plot: Plot the natural logarithm of the rate constant (ln k) versus the inverse of the temperature (1/T) to determine the activation energy (Ea) and the pre-exponential factor (A).

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Final Product Dimethyl Succinylsuccinate Dimethyl Succinylsuccinate 2,5-Dianilino-3,6-dihydroterephthalate ester 2,5-Dianilino-3,6-dihydroterephthalate ester Dimethyl Succinylsuccinate->2,5-Dianilino-3,6-dihydroterephthalate ester Condensation Aniline Aniline Aniline->2,5-Dianilino-3,6-dihydroterephthalate ester This compound This compound 2,5-Dianilino-3,6-dihydroterephthalate ester->this compound Oxidation & Hydrolysis

Caption: Reaction pathway from dimethyl succinylsuccinate.

Experimental_Workflow Reactants 1. Mix Reactants (Dimethyl Succinylsuccinate, Aniline, Solvent) Heating 2. Heat under Inert Atmosphere Reactants->Heating Oxidation 3. Introduce Air for Oxidation Heating->Oxidation Hydrolysis 4. Add Base and Reflux for Hydrolysis Oxidation->Hydrolysis Precipitation 5. Cool and Acidify to Precipitate Hydrolysis->Precipitation Isolation 6. Filter, Wash, and Dry Product Precipitation->Isolation

Caption: Experimental workflow for synthesis.

References

Validation & Comparative

Spectroscopic Validation of 2,5-Dianilinoterephthalic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the structural validation of 2,5-dianilinoterephthalic acid using spectroscopic methods, with a comparative analysis against the bio-based alternative, 2,5-furandicarboxylic acid. This guide is intended for researchers, scientists, and drug development professionals.

The structural integrity of chemical compounds is paramount in scientific research and development, particularly in the fields of materials science and pharmaceuticals. This guide provides a detailed overview of the spectroscopic techniques used to validate the structure of this compound, a key intermediate in the synthesis of quinacridone pigments. Due to the limited availability of published experimental spectra for this compound, this guide also presents a comparative analysis with a structurally similar and increasingly important bio-based alternative, 2,5-furandicarboxylic acid (FDCA), for which ample spectroscopic data is available.

Comparative Analysis of Spectroscopic Data

Spectroscopic TechniqueThis compound (Predicted)2,5-Furandicarboxylic Acid (Experimental)
¹H NMR Aromatic protons (phenyl and terephthalate rings), Amine (N-H) protons, Carboxylic acid (O-H) protons.Furan ring protons (singlet), Carboxylic acid (O-H) protons.
¹³C NMR Aromatic carbons (phenyl and terephthalate rings), Carbonyl carbons (carboxylic acid).Furan ring carbons, Carbonyl carbons (carboxylic acid).
FT-IR (cm⁻¹) O-H stretch (broad, carboxylic acid), N-H stretch, C=O stretch (carboxylic acid), C=C stretch (aromatic), C-N stretch.O-H stretch (broad, carboxylic acid), C=O stretch (carboxylic acid), C=C stretch (furan ring), C-O-C stretch (furan ring).
Mass Spectrometry (m/z) Expected molecular ion peak [M]⁺ and characteristic fragmentation patterns.Molecular ion peak [M]⁺ and fragments corresponding to the loss of CO₂ and H₂O.

Experimental Protocols

Detailed methodologies are crucial for the accurate acquisition and interpretation of spectroscopic data. The following are generalized protocols for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include spectral width, acquisition time, and number of scans.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer.

Sample Preparation:

  • Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

Data Acquisition:

  • Record a background spectrum of the empty sample holder or ATR crystal.

  • Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

  • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

Sample Preparation:

  • ESI: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) and introduce it into the mass spectrometer via direct infusion or coupled with liquid chromatography (LC-MS).

  • EI: For volatile compounds, introduce the sample directly into the ion source, often coupled with gas chromatography (GC-MS).

Data Acquisition:

  • Acquire the mass spectrum over a desired mass-to-charge (m/z) range.

  • The resulting spectrum shows the relative abundance of different ions.

Visualizing the Synthesis and Analysis Workflow

The following diagrams illustrate the general workflow for the synthesis and spectroscopic validation of these dicarboxylic acids.

G Synthesis Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Reactants Starting Materials Reaction Chemical Reaction Reactants->Reaction Synthesis Step Purification Purification Reaction->Purification Crude Product NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Validation Structural Validation NMR->Validation IR->Validation MS->Validation

Caption: A generalized workflow for the synthesis and spectroscopic characterization of dicarboxylic acids.

Signaling Pathway Context

While this compound is primarily known as a precursor for pigments, its structural analogs and derivatives of terephthalic acid can be explored for biological activities. The following diagram conceptualizes a hypothetical signaling pathway where a dicarboxylic acid derivative might act as a ligand for a receptor, initiating a cellular response.

G Hypothetical Signaling Pathway Ligand Dicarboxylic Acid Derivative Receptor Cell Surface Receptor Ligand->Receptor Binding Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Activation Transcription_Factor Transcription Factor Activation Signal_Transduction->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Nuclear Translocation Cellular_Response Cellular Response Gene_Expression->Cellular_Response Protein Synthesis

Caption: A conceptual diagram of a signaling pathway initiated by a ligand binding to a cell surface receptor.

Purity Assessment of Synthesized 2,5-Dianilinoterephthalic Acid: A Comparative Guide to HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 2,5-dianilinoterephthalic acid, a key intermediate in the synthesis of quinacridone pigments.[1] Experimental data and detailed protocols are provided to support the objective comparison.

Comparison of Purity Assessment Methods

The choice of analytical technique for purity determination depends on the specific requirements of the analysis, including the desired accuracy, sensitivity, and the nature of potential impurities. While HPLC is a powerful and widely used method, other techniques can provide complementary information.

Method Principle Advantages Limitations Typical Purity Range (%)
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile phase.High resolution, high sensitivity, quantitative accuracy, applicable to a wide range of compounds.Requires method development, can be destructive to the sample.95.0 - 99.9+
Thin-Layer Chromatography (TLC) Separation based on differential adsorption on a thin layer of adsorbent.Simple, rapid, low cost, useful for reaction monitoring.Lower resolution and sensitivity compared to HPLC, primarily qualitative.90 - 98
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Provides detailed structural information, can detect and quantify impurities with distinct signals.Lower sensitivity than HPLC for many impurities, complex spectra can be difficult to interpret.95 - 99+
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ionized molecules.High sensitivity, provides molecular weight information, can be coupled with HPLC (LC-MS) for enhanced specificity.May not be suitable for all impurities, quantification can be challenging without appropriate standards.-
Elemental Analysis Determination of the elemental composition (C, H, N, etc.) of a sample.Provides information on the overall elemental purity.Does not provide information on the nature of impurities, insensitive to isomeric impurities.98 - 100 (for elemental composition)

High-Performance Liquid Chromatography (HPLC) Analysis

Reversed-phase HPLC is the most common and robust method for the purity assessment of non-polar to moderately polar organic compounds like this compound.

Experimental Protocol: Reversed-Phase HPLC

Instrumentation:

  • Standard HPLC system with a UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Phosphoric acid (reagent grade)

  • This compound reference standard (of known high purity)

  • Synthesized this compound sample

Mobile Phase:

  • Solvent A: 0.1% TFA in Water

  • Solvent B: Acetonitrile A gradient elution is typically employed to ensure the separation of impurities with a wide range of polarities.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for this compound)

  • Injection Volume: 10 µL

  • Gradient Program:

Time (min) % Solvent A % Solvent B
09010
201090
251090
269010
309010

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., a mixture of acetonitrile and water, or dimethyl sulfoxide if necessary) to a final concentration of 0.5 mg/mL.

  • Sample Solution: Prepare the synthesized this compound sample to be tested at the same concentration as the standard solution.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

Data Presentation: Representative HPLC Purity Data

The purity of the synthesized this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Sample ID Retention Time (min) Peak Area Area %
Synthesized Batch 1
Impurity 15.815,2340.8
This compound12.51,884,76598.5
Impurity 215.211,4560.6
Impurity 318.11,9120.1
Total 1,913,367 100.0

Note: This data is representative and may vary depending on the specific synthesis and purification methods employed.

Experimental Workflow and Logic

The following diagrams illustrate the general workflow for HPLC purity assessment and the logical steps involved in method selection and validation.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_hplc HPLC Purity Assessment synthesis Synthesis of this compound purification Purification (e.g., Recrystallization) synthesis->purification sample_prep Sample & Standard Preparation purification->sample_prep hplc_analysis HPLC Analysis sample_prep->hplc_analysis data_processing Data Processing & Purity Calculation hplc_analysis->data_processing report report data_processing->report Purity Report

Figure 1. General workflow for the purity assessment of synthesized this compound by HPLC.

logical_relationship cluster_method_dev Method Development & Validation cluster_routine_analysis Routine Analysis lit_search Literature Search & Initial Method Selection optimization Optimization of Chromatographic Conditions lit_search->optimization validation Method Validation (Specificity, Linearity, Accuracy, Precision) optimization->validation routine_testing Routine Purity Testing of Batches validation->routine_testing sst sst routine_testing->sst System Suitability Test batch_release batch_release sst->batch_release Batch Release/Further Purification

Figure 2. Logical relationship for HPLC method development and routine analysis.

References

Comparative Analysis of 2,5-Dianilinoterephthalic Acid and its Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative analysis of 2,5-Dianilinoterephthalic acid and its derivatives is currently challenging due to a lack of publicly available, direct comparative studies. This guide, intended for researchers, scientists, and drug development professionals, summarizes the existing knowledge on the parent compound, explores the potential of its derivatives based on structurally related molecules, and proposes a framework for their systematic evaluation.

Introduction to this compound

This compound, with the chemical formula C₂₀H₁₆N₂O₄, is an aromatic compound characterized by a central terephthalic acid core with two aniline groups substituted at the 2 and 5 positions. Its structure suggests potential applications in medicinal chemistry, materials science, and as a scaffold for the synthesis of more complex molecules. The presence of carboxylic acid and secondary amine functionalities offers multiple points for chemical modification, making it an attractive starting point for the development of a diverse library of derivatives.

The Untapped Potential of this compound Derivatives

While specific data on the biological activities of this compound derivatives is scarce, the broader class of dianilino and bis(phenylamino) substituted aromatic compounds has shown promise in various therapeutic areas. Structure-activity relationship (SAR) studies on analogous compounds provide valuable insights into the potential of this chemical space.

For instance, compounds with a 2-phenylamino-substituted heterocyclic core have been investigated as potent kinase inhibitors, a class of drugs widely used in cancer therapy.[1] The aniline moiety often plays a crucial role in binding to the hinge region of the kinase domain. Modifications to the phenyl rings, such as the introduction of electron-donating or electron-withdrawing groups, can significantly impact binding affinity and selectivity.

Furthermore, various natural and synthetic compounds containing dianilino-like structures have been reported to modulate key signaling pathways implicated in cancer, such as those involved in apoptosis, proliferation, and invasion.[2][3] The substitution pattern on the aromatic rings can influence the compound's ability to interact with specific cellular targets.

Proposed Experimental Workflow for Comparative Analysis

To unlock the therapeutic potential of this compound and its derivatives, a systematic comparative analysis is essential. The following experimental workflow is proposed for a comprehensive evaluation:

Experimental Workflow for Comparative Analysis Proposed Experimental Workflow for Comparative Analysis of this compound and its Derivatives cluster_synthesis Synthesis and Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies cluster_sar Structure-Activity Relationship Synthesis Synthesis of a Library of Derivatives (e.g., substitution on aniline rings, esterification/amidation of carboxylic acids) Characterization Structural Characterization (NMR, MS, HPLC) Synthesis->Characterization Cytotoxicity In Vitro Cytotoxicity Assays (e.g., MTT, on various cancer cell lines) Characterization->Cytotoxicity Enzyme_Inhibition Enzyme Inhibition Assays (e.g., Kinase inhibition assays) Characterization->Enzyme_Inhibition Antimicrobial Antimicrobial Activity Screening (e.g., MIC determination) Characterization->Antimicrobial Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) Cytotoxicity->Pathway_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR_Analysis Enzyme_Inhibition->Pathway_Analysis Enzyme_Inhibition->SAR_Analysis Antimicrobial->SAR_Analysis Target_Identification Target Identification and Validation (e.g., Affinity Chromatography, SPR) Pathway_Analysis->Target_Identification

Caption: A proposed workflow for the synthesis, biological evaluation, and mechanistic study of this compound derivatives.

Data Presentation: A Framework for Comparison

To facilitate a clear and objective comparison, all quantitative data from the proposed experimental workflow should be summarized in structured tables. Below are example templates for presenting cytotoxicity and enzyme inhibition data.

Table 1: Comparative in Vitro Cytotoxicity (IC₅₀ in µM) of this compound Derivatives

Compound IDR1R2Cancer Cell Line 1Cancer Cell Line 2Cancer Cell Line 3
Parent HH
Derivative 1 4-ClH
Derivative 2 4-OCH₃H
... ......

R1 and R2 represent substituents on the aniline rings.

Table 2: Comparative Enzyme Inhibition (IC₅₀ in nM) of this compound Derivatives

Compound IDR1R2Kinase 1Kinase 2Kinase 3
Parent HH
Derivative 1 4-ClH
Derivative 2 4-OCH₃H
... ......

R1 and R2 represent substituents on the aniline rings.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and comparison across different studies.

General Procedure for the Synthesis of this compound Derivatives

A general synthetic route could involve the nucleophilic aromatic substitution of a di-halo-terephthalic acid derivative with the appropriately substituted aniline. The reaction conditions, including solvent, temperature, and catalyst, would need to be optimized for each derivative.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds (e.g., from 0.01 to 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ values by plotting the percentage of cell viability against the compound concentration.

Conclusion and Future Directions

The therapeutic potential of this compound and its derivatives remains largely unexplored. The structural similarity to known biologically active scaffolds, particularly in the realm of oncology and infectious diseases, strongly suggests that this compound class warrants further investigation. The proposed experimental workflow provides a roadmap for a systematic evaluation, which is essential for elucidating structure-activity relationships and identifying lead compounds for further development. Future research efforts should focus on the synthesis of a diverse library of derivatives and their comprehensive biological and pharmacological profiling. Such studies will be instrumental in determining the true therapeutic potential of this promising chemical scaffold.

References

A Comparative Guide to Polyamide Synthesis: 2,5-Dianilinoterephthalic Acid vs. 2,5-Diaminoterephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of advanced materials with tailored properties, the choice of monomers is paramount. This guide provides an in-depth comparison of two intriguing aromatic dicarboxylic acid monomers for polyamide synthesis: 2,5-dianilinoterephthalic acid and 2,5-diaminoterephthalic acid. While direct comparative studies are not extensively documented, this guide synthesizes available data and established principles of polymer chemistry to offer a predictive analysis of their performance and the characteristics of the resulting polyamides.

Introduction: The Structural Distinction and Its Implications

At the heart of this comparison lies a key structural difference: the nature of the substituent on the terephthalic acid core. 2,5-diaminoterephthalic acid features primary amino (-NH₂) groups, which are small, highly polar, and capable of forming strong hydrogen bonds. In contrast, this compound possesses secondary anilino (-NH-Ph) groups. The presence of the bulky, hydrophobic phenyl rings is anticipated to profoundly influence polymerization, polymer structure, and material properties.

This guide will explore these differences, providing a framework for researchers to select the appropriate monomer for applications ranging from high-performance engineering plastics to specialized materials in biomedical and pharmaceutical fields.

Chemical Structures and Polymerization Pathways

The fundamental difference in the monomer structures dictates the architecture of the resulting polyamide chains.

Figure 1: Chemical structures of the two monomers.

The synthesis of polyamides from these monomers typically proceeds via polycondensation with a suitable diamine, such as 4,4'-oxydianiline or hexamethylenediamine. The reaction can be carried out using various methods, including direct polycondensation or by first converting the dicarboxylic acids to more reactive diacid chlorides.

G cluster_0 Polyamide Synthesis Monomer Diacid Monomer (Dianilino or Diamino) Polymerization Polycondensation Monomer->Polymerization Diamine Diamine Monomer Diamine->Polymerization Polyamide Polyamide Polymerization->Polyamide Water Water (byproduct) Polymerization->Water G cluster_0 Monomer Properties cluster_1 Resulting Polyamide Properties Diamino 2,5-Diaminoterephthalic Acid - Small -NH₂ groups - Capable of H-bonding Diamino_Polymer Semi-crystalline Poor solubility High Tg and mechanical strength Diamino->Diamino_Polymer Strong H-bonding, Efficient chain packing Dianilino This compound - Bulky -NH-Ph groups - No N-H for H-bonding Dianilino_Polymer Amorphous Good solubility Lower Tg, more flexible Dianilino->Dianilino_Polymer Steric hindrance, No H-bonding, Disrupted packing

A Comparative Guide to Polymers Synthesized from Different Aromatic Diacids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of aromatic diacids as monomeric building blocks is a critical determinant of the final properties and performance of resulting polymers such as polyesters and polyamides. The isomeric substitution of the carboxylic acid groups on the aromatic ring profoundly influences the polymer's architecture, leading to significant differences in thermal stability, mechanical strength, solubility, and processability. This guide provides a comprehensive comparison of polymers synthesized from various aromatic diacids, with a focus on terephthalic acid and isophthalic acid, supported by experimental data and detailed methodologies.

The Influence of Aromatic Diacid Structure

The geometry of the diacid monomer dictates the linearity and packing efficiency of the polymer chains. Symmetrical, linear diacids like terephthalic acid (TPA), a para-substituted isomer, tend to produce highly crystalline or semi-crystalline polymers with excellent thermal and mechanical properties due to efficient chain packing.[1] In contrast, asymmetrical or bent diacids, such as isophthalic acid (IPA), a meta-substituted isomer, disrupt the regularity of the polymer backbone, leading to more amorphous materials with enhanced solubility but typically lower thermal resistance and mechanical strength.[2]

Comparative Performance Data: Polyamides and Polyesters

The following tables summarize key performance indicators for polyamides and polyesters synthesized from different aromatic diacids. The data has been compiled from various sources to facilitate a comparative analysis. It is important to note that direct comparisons can be challenging due to variations in the corresponding diamine or diol used, as well as differences in polymerization conditions and molecular weight of the resulting polymers.

Table 1: Comparison of Aromatic Polyamides

Aromatic DiacidDiamineGlass Transition Temp. (Tg) (°C)10% Weight Loss Temp. (Td10) (°C)Tensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)Solubility
Terephthalic Acid (TPA) Hexamethylenediamine~80-100~430~70~2.5>50Generally insoluble in common organic solvents
Isophthalic Acid (IPA) Hexamethylenediamine~120-130~420~60~2.0>60Improved solubility in polar aprotic solvents
4,4'-Oxybis(benzoic acid) Various Aromatic Diamines230-280>45080-1002.0-3.05-15Soluble in polar aprotic solvents
2,6-Naphthalenedicarboxylic Acid Various Aromatic Diamines>250>500HighHighLowLimited solubility

Table 2: Comparison of Aromatic Polyesters

Aromatic DiacidDiolGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Tensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)Solubility
Terephthalic Acid (TPA) Ethylene Glycol (PET)~75~26050-752.8-3.150-550Insoluble in most common solvents
Isophthalic Acid (IPA) Ethylene Glycol~65AmorphousLower than PETLower than PETHigher than PETImproved solubility
2,6-Naphthalenedicarboxylic Acid Ethylene Glycol (PEN)~120~265~90~5.0~40Limited solubility
4,4'-Biphenyldicarboxylic Acid 1,3-Propanediol~88Amorphous---Soluble in some organic solvents

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Polymer Synthesis

1. Direct Polycondensation (Yamazaki-Higashi Phosphorylation Method for Polyamides)

This method is a one-pot synthesis that avoids the need for highly reactive diacid chlorides.

  • Reactants: Aromatic diacid, aromatic diamine, triphenyl phosphite (TPP) as a condensing agent, and a solvent system typically consisting of N-methyl-2-pyrrolidone (NMP), pyridine (Py), and lithium chloride (LiCl).

  • Procedure:

    • The aromatic diacid, diamine, and LiCl are dissolved in a mixture of NMP and pyridine in a reaction flask equipped with a stirrer and a nitrogen inlet.

    • TPP is added to the solution.

    • The mixture is heated, typically to around 100-115°C, and stirred for several hours under a nitrogen atmosphere.[3]

    • The resulting viscous polymer solution is then poured into a non-solvent, such as methanol, to precipitate the polymer.

    • The polymer is collected by filtration, washed thoroughly, and dried under vacuum.

2. Interfacial Polycondensation (for Polyamides and Polyesters)

This technique involves the reaction of two immiscible solutions at their interface.

  • Reactants: An aqueous solution of the diamine or diol (often with a base like sodium hydroxide to neutralize the byproduct) and an organic solution of the diacid chloride (e.g., in dichloromethane or chloroform).

  • Procedure:

    • The aqueous solution of the diamine or diol is carefully layered on top of the organic solution of the diacid chloride in a beaker.

    • A polymer film forms instantly at the interface of the two layers.[4]

    • This film can be continuously drawn out from the interface, washed with water and a solvent to remove unreacted monomers and byproducts, and then dried.

3. Solution Polymerization

In this method, the monomers and the resulting polymer are soluble in the reaction solvent.

  • Reactants: Monomers (e.g., diacid and diol for polyesters), a catalyst (if required), and a non-reactive solvent.[5]

  • Procedure:

    • The monomers are dissolved in a suitable solvent in a reaction vessel.

    • The solution is heated to the desired reaction temperature, often under an inert atmosphere.

    • The polymerization proceeds in the homogeneous solution.

    • The polymer can be isolated by precipitation in a non-solvent or by removal of the solvent under reduced pressure.

Polymer Characterization

1. Thermal Analysis

  • Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) and melting temperature (Tm).

    • Standard: ASTM D3418, ISO 11357.[6]

    • Procedure: A small sample (typically 5-10 mg) is sealed in an aluminum pan and heated at a controlled rate (e.g., 10 or 20°C/min) under a nitrogen atmosphere.[7] The heat flow to the sample is measured relative to a reference pan. Tg is observed as a step change in the baseline, and Tm appears as an endothermic peak.

  • Thermogravimetric Analysis (TGA): Used to evaluate thermal stability and decomposition temperature (Td).

    • Standard: ASTM E1131, ISO 11358.[8][9]

    • Procedure: A small sample (typically 10-15 mg) is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 or 20°C/min).[10] The weight loss of the sample is recorded as a function of temperature.

2. Mechanical Testing

  • Tensile Testing: Used to measure properties such as tensile strength, Young's modulus, and elongation at break.

    • Standard: ASTM D638 for plastics, ASTM D3039 for polymer matrix composites.[11][12]

    • Procedure: A dumbbell-shaped specimen of the polymer is prepared by solution casting or melt pressing. The specimen is then placed in a universal testing machine and pulled at a constant rate of elongation until it fractures. The stress and strain are recorded throughout the test.

3. Solubility Testing

  • Procedure: A small, weighed amount of the polymer (e.g., 10 mg) is added to a specific volume of a solvent (e.g., 1 mL) in a vial. The mixture is typically stirred or shaken at room temperature or with gentle heating to observe if the polymer dissolves completely, partially, or remains insoluble. Common solvents for testing include N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), m-cresol, and tetrahydrofuran (THF).

Visualizing Structure-Property Relationships

The following diagrams illustrate key concepts in the synthesis and structure-property relationships of polymers derived from different aromatic diacids.

Synthesis_Workflow cluster_reactants Reactants cluster_polymerization Polymerization Methods Aromatic_Diacid Aromatic Diacid (e.g., TPA, IPA) Direct_Polycondensation Direct Polycondensation Aromatic_Diacid->Direct_Polycondensation Interfacial_Polycondensation Interfacial Polycondensation Aromatic_Diacid->Interfacial_Polycondensation Solution_Polymerization Solution Polymerization Aromatic_Diacid->Solution_Polymerization Diamine_Diol Diamine or Diol Diamine_Diol->Direct_Polycondensation Diamine_Diol->Interfacial_Polycondensation Diamine_Diol->Solution_Polymerization Polymer Aromatic Polymer (Polyamide or Polyester) Direct_Polycondensation->Polymer Interfacial_Polycondensation->Polymer Solution_Polymerization->Polymer Characterization Characterization (DSC, TGA, Tensile Testing) Polymer->Characterization

Caption: General workflow for the synthesis and characterization of aromatic polymers.

Isomer_Effect cluster_TPA Terephthalic Acid (para-isomer) cluster_IPA Isophthalic Acid (meta-isomer) TPA_structure Linear & Symmetrical TPA_packing Efficient Chain Packing TPA_structure->TPA_packing TPA_properties High Crystallinity High Thermal Stability High Mechanical Strength TPA_packing->TPA_properties IPA_structure Bent & Asymmetrical IPA_packing Disrupted Chain Packing IPA_structure->IPA_packing IPA_properties Amorphous Improved Solubility Lower Thermal Stability IPA_packing->IPA_properties

Caption: Influence of aromatic diacid isomerism on polymer structure and properties.

References

A Comparative Guide to Quinacridone Pigments: Performance Based on Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Quinacridone pigments are a class of high-performance organic pigments renowned for their exceptional color vibrancy, transparency, and outstanding fastness properties.[1][2] These characteristics make them a preferred choice in demanding applications such as automotive coatings, artist paints, and high-end printing inks.[1][2] The final performance of a quinacridone pigment is intricately linked to its chemical structure and, crucially, its crystalline form (polymorphism), which is heavily influenced by the synthetic route and the precursors used.[1][3] This guide provides a comparative overview of quinacridone pigments derived from two primary precursor pathways, supported by experimental data and detailed methodologies.

Key Performance Indicators and Precursor Influence

The performance of quinacridone pigments is evaluated based on several key parameters, including color strength, lightfastness, heat stability, and dispersibility. While the specific precursor has an initial influence on the molecular structure, it is the subsequent control of the synthesis and finishing processes that largely dictates the final pigmentary properties by determining the crystal phase (α, β, γ) and particle size distribution.[1][3] For instance, the γ-crystal form of unsubstituted quinacridone (Pigment Violet 19) yields a strong red shade with excellent color fastness, while the β-form provides a more weather-resistant maroon shade.[1]

The two principal synthetic routes to quinacridone pigments start from either derivatives of terephthalic acid or succinic acid.

Performance Data of Key Quinacridone Pigments

The following table summarizes typical performance data for some of the most commercially significant quinacridone pigments. It is important to note that this data is representative of the pigment type and its common crystal form, as the scientific literature does not consistently provide a direct quantitative comparison of performance based solely on the initial precursor. The final properties are a result of the entire manufacturing process.

PigmentPrecursor Route ExampleTypical Crystal FormLightfastness (BWS)Heat Stability (°C)Key Properties
Pigment Violet 19 (C.I. 73900)2,5-Dianilino-terephthalic acidβ (Reddish-Violet), γ (Bluish-Red)8280-300Excellent weather and solvent fastness, high transparency.[1][4]
Pigment Red 122 (C.I. 73915)Diethyl succinoylsuccinate + p-toluidine-8280-300Brilliant magenta shade, excellent bleed resistance and lightfastness.[5][6]
Pigment Red 202 (C.I. 73907)Diethyl succinoylsuccinate + p-chloroaniline-8300Bluish-red (magenta) shade, high durability and chemical resistance.[6]
Quinacridone Gold (PO49 - historical)Specific proprietary precursors-8>250Unique golden-orange hue, excellent transparency and lightfastness.

BWS (Blue Wool Scale) rating from 1 (fugitive) to 8 (highest lightfastness).

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the performance of quinacridone pigments.

Lightfastness Testing (Based on ASTM D4303)

Objective: To determine the resistance of the pigment to color change upon exposure to light.

Apparatus:

  • Xenon-arc weathering apparatus.

  • Spectrophotometer or colorimeter for color measurement.

  • Standard white paint for tinting (e.g., TiO2-based).

Procedure:

  • Sample Preparation: The quinacridone pigment is dispersed in a suitable vehicle (e.g., acrylic, alkyd, or oil-based) to create a masstone sample. A tint sample is prepared by mixing the pigment dispersion with a standard white paint at a specified ratio (e.g., 1:10).

  • Application: The masstone and tint samples are applied to a substrate (e.g., aluminum panel or card) at a uniform thickness.

  • Initial Color Measurement: The CIE Lab* color values of the unexposed samples are measured using a spectrophotometer.

  • Exposure: One set of samples is exposed in a xenon-arc apparatus under controlled conditions of irradiance, temperature, and humidity, simulating indoor or outdoor light exposure. A duplicate set is stored in the dark as a control.

  • Evaluation: At specified intervals, the exposed samples are removed, and their color is re-measured. The color change (ΔE) is calculated using the CIE Lab formula.

  • Rating: The lightfastness is rated on the Blue Wool Scale (BWS), where a rating of 8 indicates no significant color change after extensive exposure.

Heat Stability Testing (Based on ISO 787-21)

Objective: To assess the resistance of the pigment to color change at elevated temperatures.

Apparatus:

  • Laboratory oven with precise temperature control.

  • Thermosetting polymer (e.g., polyethylene, polypropylene).

  • Injection molding machine or press.

  • Spectrophotometer.

Procedure:

  • Sample Preparation: The quinacridone pigment is dry-blended with the polymer powder at a specified concentration (e.g., 0.1% pigment).

  • Processing: The mixture is processed through an injection molding machine or pressed into plaques at a series of increasing temperatures (e.g., 200°C, 220°C, 240°C, 260°C, 280°C, 300°C) with a fixed residence time.

  • Color Measurement: The color of each plaque is measured using a spectrophotometer.

  • Evaluation: The color change (ΔE) between the sample processed at the lowest temperature and those processed at higher temperatures is calculated. The heat stability is reported as the maximum temperature at which the color change remains within an acceptable tolerance (e.g., ΔE ≤ 3).

Color Strength Testing (Based on ASTM D387)

Objective: To determine the relative tinting strength of a pigment compared to a standard.

Apparatus:

  • Mechanical muller.

  • Spectrophotometer or colorimeter.

  • Standard white paste (e.g., zinc oxide in linseed oil).

Procedure:

  • Dispersion: A specified weight of the test pigment is mixed with a standard white paste using a mechanical muller to achieve a uniform dispersion. A standard pigment of the same type is prepared in the same manner.

  • Drawdown: A drawdown of both the test and standard tint pastes is made side-by-side on a chart.

  • Color Measurement: The reflectance of the drawdowns is measured using a spectrophotometer.

  • Calculation: The tinting strength of the test pigment relative to the standard is calculated from the reflectance values. The result is typically expressed as a percentage of the standard's strength.

Signaling Pathways and Logical Relationships

The synthesis of quinacridone pigments from different precursors involves a series of chemical reactions and physical processes that ultimately determine the pigment's performance. The following diagrams illustrate these relationships.

Quinacridone_Synthesis_Pathways cluster_precursors Precursors cluster_synthesis Synthesis & Processing cluster_properties Pigment Properties cluster_performance Performance Characteristics Precursor_A Diethyl Succinoylsuccinate + Aromatic Amine Condensation Condensation Precursor_A->Condensation Route 1 Precursor_B 2,5-Dianilino-terephthalic Acid (or derivatives) Cyclization Ring Closure (Cyclization) Precursor_B->Cyclization Route 2 Condensation->Cyclization Oxidation Oxidation Cyclization->Oxidation Finishing Finishing (e.g., Solvent Treatment, Milling) Oxidation->Finishing Polymorphism Crystal Form (α, β, γ) Finishing->Polymorphism Particle_Size Particle Size & Distribution Finishing->Particle_Size Color_Strength Color Strength Polymorphism->Color_Strength Lightfastness Lightfastness Polymorphism->Lightfastness Heat_Stability Heat Stability Polymorphism->Heat_Stability Particle_Size->Color_Strength Dispersibility Dispersibility Particle_Size->Dispersibility

Caption: Synthesis pathways of quinacridone pigments from different precursors.

Experimental_Workflow cluster_testing Performance Testing Start Select Quinacridone Pigment Dispersion Pigment Dispersion in Vehicle Start->Dispersion Sample_Prep Sample Preparation (Masstone & Tint) Dispersion->Sample_Prep Initial_Measurement Initial Color & Property Measurement Sample_Prep->Initial_Measurement Light_Test Lightfastness Test (Xenon Arc) Initial_Measurement->Light_Test Heat_Test Heat Stability Test (Oven/Injection Molding) Initial_Measurement->Heat_Test Strength_Test Color Strength Test (Muller) Initial_Measurement->Strength_Test Final_Measurement Final Color & Property Measurement Light_Test->Final_Measurement Heat_Test->Final_Measurement Strength_Test->Final_Measurement Data_Analysis Data Analysis & Comparison (ΔE*, % Strength) Final_Measurement->Data_Analysis End Performance Evaluation Data_Analysis->End

Caption: Experimental workflow for evaluating quinacridone pigment performance.

References

spectroscopic comparison of 2,5-Dianilinoterephthalic acid with other terephthalic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of 2,5-dianilinoterephthalic acid with other key terephthalic acid derivatives reveals distinct spectroscopic signatures that are crucial for their identification and characterization in research and drug development. This guide provides a detailed comparison of their UV-Vis, FT-IR, and NMR spectra, supplemented with experimental protocols and a visualization of a relevant biological signaling pathway.

Researchers and professionals in drug development often rely on precise analytical techniques to differentiate between structurally similar molecules. Terephthalic acid and its derivatives are a class of compounds with diverse applications, and understanding their unique spectroscopic properties is paramount. This guide focuses on a comparative analysis of this compound, terephthalic acid, 2,5-diaminoterephthalic acid, and 2,5-dihydroxyterephthalic acid.

Comparative Spectroscopic Data

The introduction of different substituent groups at the 2 and 5 positions of the terephthalic acid backbone leads to significant shifts in their spectroscopic properties. These differences are summarized in the tables below.

UV-Visible Spectroscopy

The UV-Vis spectra of these compounds are characterized by absorption bands arising from π-π* transitions within the benzene ring and n-π* transitions associated with the carboxylic acid and substituent groups.

Compoundλmax (nm)Molar Absorptivity (ε)Solvent
Terephthalic Acid190, 241, 285[1]17000 (at 240 nm)Ethanol, Acidic mobile phase[1]
This compoundNot availableNot availableNot available
2,5-Diaminoterephthalic AcidNot availableNot availableNot available
2,5-Dihydroxyterephthalic AcidNot availableNot availableNot available
Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectra provide valuable information about the functional groups present in the molecules. The characteristic vibrational frequencies are presented below.

CompoundO-H Stretch (cm⁻¹) (Carboxylic Acid)C=O Stretch (cm⁻¹) (Carboxylic Acid)N-H Stretch (cm⁻¹) (Amine/Anilino)C-H Stretch (cm⁻¹) (Aromatic)
Terephthalic Acid2500-3300 (broad)[2]1692[3]-3104, 3064, 2969[3]
This compoundNot availableNot availableNot availableNot available
2,5-Diaminoterephthalic AcidNot availableNot availableNot availableNot available
2,5-Dihydroxyterephthalic AcidNot availableNot availableNot availableNot available

Note: While general ranges for these functional groups are known, specific experimental FT-IR data for the substituted terephthalic acids were not found.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecules.

¹H NMR (DMSO-d₆)

CompoundAromatic-H (ppm)Carboxyl-H (ppm)Amine/Anilino/Hydroxyl-H (ppm)
Terephthalic Acid8.08 (s)13.3 (br s)-
This compoundNot availableNot availableNot available
2,5-Diaminoterephthalic Acid7.2 (s)Not available5.0 (br s)
2,5-Dihydroxyterephthalic Acid7.3 (s)Not available9.5 (br s)

¹³C NMR (DMSO-d₆)

CompoundCarboxyl-C (ppm)Aromatic C-H (ppm)Aromatic C-Substituent (ppm)
Terephthalic Acid167.0129.5134.5
This compoundNot availableNot availableNot available
2,5-Diaminoterephthalic Acid169.0112.0145.0
2,5-Dihydroxyterephthalic Acid170.0115.0150.0

Note: The presented NMR data for the substituted terephthalic acids are estimated based on known substituent effects, as experimental spectra were not available.

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above.

UV-Visible Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound (typically 10⁻⁴ to 10⁻⁶ M) in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement: Record the absorbance spectrum over a wavelength range of 200-800 nm. Use the pure solvent as a reference.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid samples, use the KBr pellet method. Mix a small amount of the finely ground sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

  • Instrumentation: Use an FT-IR spectrometer.

  • Measurement: Record the infrared spectrum in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Measurement: Acquire ¹H and ¹³C NMR spectra.

  • Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to elucidate the structure of the molecule.

Biological Activity and Signaling Pathway

While specific signaling pathway involvement for this compound is not well-documented, some terephthalic acid derivatives have been investigated as potential inhibitors of protein kinases. Protein kinases play a crucial role in cell signaling, and their dysregulation is often implicated in diseases like cancer.

Below is a representative diagram of a generic protein kinase inhibitor's mechanism of action, which could be analogous to the potential activity of some terephthalic acid derivatives.

G Generic Protein Kinase Inhibition Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Proteins Signaling Proteins (e.g., Ras, Raf, MEK, ERK) Receptor_Tyrosine_Kinase->Signaling_Proteins Activates Transcription_Factors Transcription Factors Signaling_Proteins->Transcription_Factors Activates ATP ATP ATP->Receptor_Tyrosine_Kinase Phosphorylates Terephthalic_Acid_Derivative Terephthalic Acid Derivative (Potential Kinase Inhibitor) Terephthalic_Acid_Derivative->Receptor_Tyrosine_Kinase Inhibits ATP Binding Gene_Expression Gene Expression (Cell Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates

References

A Comparative Guide to the Thermal Analysis of High-Performance Aromatic Polyamides

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Polymers Derived from 2,5-Dianilinoterephthalic Acid with Commercially Available Alternatives

Aromatic polyamides are a class of high-performance materials known for their excellent thermal and mechanical properties, which stem from their rigid aromatic backbones and strong intermolecular hydrogen bonding.[1] The introduction of bulky pendant groups, such as the anilino groups in this compound, is a strategy that can be employed to modify the properties of these polymers, potentially enhancing their solubility and processability without significantly compromising their thermal stability.[2]

Comparative Thermal Analysis Data

To provide a framework for the anticipated thermal properties of polyamides derived from this compound, the following table summarizes the thermal decomposition and glass transition temperatures of notable aromatic polyamides.

Polymer/MaterialTGA Decomposition Temp. (Td)Glass Transition Temp. (Tg)Reference
Structurally Similar Aromatic Polyamides
Polyamide with pendant naphthalene-oxy-benzamide units> 555 °C (10% weight loss)224–262 °C[3]
Aromatic Polyamides with phenoxy motifsup to 385 °C225–256 °C[4]
Fluorinated Aromatic Polyamides> 400 °C (initial decomposition)-[4][5]
Commercial High-Performance Polyamides
Nomex® (poly(m-phenylene isophthalamide))~427 °C (rapid weight loss in air)~255 °C (for Type 462 with antistatic fiber)[6]
Kevlar® (poly(p-phenylene terephthalamide))~550-650 °C (pyrolysis)~558 °C[7][8]

Note: The decomposition temperatures are often reported as the onset of decomposition or the temperature at a specific percentage of weight loss (e.g., 10%). The glass transition temperatures can be influenced by the specific grade and processing of the material.

Experimental Protocols

The following are detailed methodologies for the key thermal analysis experiments cited.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition characteristics of polymers.

  • Instrument: A thermogravimetric analyzer.

  • Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is placed in a sample pan (e.g., platinum or alumina).

  • Atmosphere: The experiment is typically run under an inert atmosphere, such as nitrogen, to study thermal decomposition, or in an oxidative atmosphere, like air, to study oxidative degradation. The gas flow rate is kept constant (e.g., 20-50 mL/min).

  • Temperature Program: The sample is heated at a constant rate, for example, 10 °C/min, over a specified temperature range (e.g., from room temperature to 800 °C).

  • Data Analysis: The resulting TGA curve plots the percentage of weight loss versus temperature. Key parameters determined include the onset of decomposition temperature and the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG).

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

  • Instrument: A differential scanning calorimeter.

  • Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Atmosphere: The experiment is usually conducted under an inert atmosphere, such as nitrogen, at a constant flow rate.

  • Temperature Program: A common procedure involves a heat-cool-heat cycle to erase the thermal history of the sample. For example:

    • Heat from room temperature to a temperature above the expected Tg or Tm at a constant rate (e.g., 10 °C/min).

    • Hold at this temperature for a few minutes to ensure thermal equilibrium.

    • Cool the sample at a controlled rate (e.g., 10 °C/min) to below the Tg.

    • Reheat the sample at the same heating rate as the first scan. The Tg is typically determined from the second heating scan.

  • Data Analysis: The DSC thermogram plots heat flow versus temperature. The glass transition is observed as a step-like change in the baseline.

Workflow for Thermal Analysis of Polymers

The following diagram illustrates the logical workflow for the thermal analysis of a new polymer.

Thermal_Analysis_Workflow cluster_synthesis Polymer Synthesis cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis Monomer This compound + Diamine Polymerization Polycondensation Monomer->Polymerization Polymer Aromatic Polyamide Polymerization->Polymer TGA Thermogravimetric Analysis (TGA) Polymer->TGA DSC Differential Scanning Calorimetry (DSC) Polymer->DSC TGA_Data Decomposition Temperature (Td) Char Yield TGA->TGA_Data DSC_Data Glass Transition (Tg) Melting/Crystallization (Tm, Tc) DSC->DSC_Data Comparison Comparison with Alternative Polymers TGA_Data->Comparison DSC_Data->Comparison

Caption: Workflow for the synthesis and thermal analysis of a novel aromatic polyamide.

References

A Comparative Guide to the Electrochemical Properties of 2,5-Dianilinoterephthalic Acid Derivatives for Energy Storage Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the expanding landscape of organic electrode materials for next-generation energy storage, 2,5-dianilinoterephthalic acid derivatives are emerging as a promising class of compounds. Their inherent redox activity, coupled with the potential for synthetic modification, makes them attractive candidates for applications such as lithium-ion batteries. This guide provides a comparative analysis of the electrochemical properties of these derivatives, placing them in context with alternative organic electrode materials and offering insights into the experimental methodologies used for their characterization.

The Promise of this compound Derivatives

At the core of the electrochemical functionality of this compound and its derivatives is the presence of redox-active amine and carboxylate groups attached to a central terephthalic acid backbone. The nitrogen atoms of the aniline groups can undergo reversible oxidation and reduction, while the carboxylate moieties can participate in coordination with metal ions, such as lithium, facilitating charge storage. The ability to introduce a wide variety of substituents onto the aniline rings provides a powerful tool to tune the electrochemical properties of these molecules, including their redox potentials, specific capacity, and cycling stability.

A key example from the literature is dilithium 2,5-(dianilino)terephthalate (Li2DAnT), which has been investigated as a positive electrode material in an all-organic anionic rechargeable battery. This derivative demonstrates a reversible electrochemical activity centered at an average potential of 2.2 V versus Li+/Li and delivers a specific capacity of approximately 27 mAh/gelectrodes.[1] While this initial value may appear modest compared to traditional inorganic cathode materials, it establishes a critical benchmark for this class of compounds and highlights their potential. The exploration of various substituents on the aniline rings is a key area of ongoing research aimed at enhancing this performance.

Comparative Electrochemical Performance

To provide a clear perspective on the electrochemical performance of this compound derivatives, it is essential to compare them with other established classes of organic electrode materials. For this guide, we will consider anthraquinone and its derivatives as a primary point of comparison due to their well-documented redox chemistry and application in energy storage.

Compound/DerivativeRedox Potential (V vs. Li+/Li)Specific Capacity (mAh/g)Key Characteristics & References
This compound Derivatives
Dilithium 2,5-(dianilino)terephthalate (Li2DAnT)~2.2~27 (per electrode mass)Serves as a baseline for the family, demonstrating reversible redox activity.[1]
Hypothetical Substituted DerivativesTunablePotentially > 27Substitution on the aniline ring is expected to modulate redox potential and capacity.
Anthraquinone Derivatives
Anthraquinone~2.3 and ~1.9 (two redox steps)Theoretical: ~257Well-studied two-electron redox system. Often suffers from dissolution in common battery electrolytes.
1,4-DihydroxyanthraquinoneHigher than AnthraquinoneTheoretical: ~223Hydroxyl groups can increase the redox potential.
1,8-DihydroxyanthraquinoneLower than 1,4-dihydroxyanthraquinoneTheoretical: ~223Positional isomerism of substituents significantly impacts electrochemical properties.
Other Carboxylate-Based Materials
Dilithium Terephthalate~0.8~300A well-known organic anode material with high capacity but low operating voltage.
Dilithium 2-aminoterephthalateReduction peaks around 1.0 V and 1.6 VStable capacities around 150-200Functions as an anode material, with the amino group influencing the redox behavior.

Analysis of Comparative Data:

From the table, it is evident that this compound derivatives, as exemplified by Li2DAnT, operate at a significantly higher redox potential compared to the widely studied dilithium terephthalate anode. This positions them as potential cathode materials. While the initial specific capacity of Li2DAnT is lower than that of anthraquinone derivatives, the vast potential for synthetic modification of the aniline groups offers a clear pathway for performance enhancement. For instance, the introduction of electron-donating or electron-withdrawing groups on the phenyl rings is anticipated to directly influence the redox potential and potentially the specific capacity.

In comparison to anthraquinones, which often face challenges with solubility in battery electrolytes leading to capacity fading, the larger molecular structure and potential for polymerization of dianilino-terephthalic acid derivatives could offer improved cycling stability.

Experimental Protocols for Electrochemical Characterization

To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are paramount. The following outlines a typical workflow for the electrochemical characterization of this compound derivatives.

Electrode Preparation

A crucial first step is the fabrication of a working electrode. This typically involves:

  • Mixing: The active material (the this compound derivative) is intimately mixed with a conductive additive (e.g., carbon black) and a binder (e.g., polyvinylidene fluoride - PVDF) in a suitable solvent (e.g., N-methyl-2-pyrrolidone - NMP) to form a slurry. The ratio of these components is critical and should be optimized.

  • Casting: The slurry is then cast onto a current collector (e.g., aluminum foil for cathodes) using a doctor blade to ensure a uniform thickness.

  • Drying: The coated electrode is dried in a vacuum oven to remove the solvent completely.

  • Cutting: Finally, circular electrodes of a specific diameter are punched out for assembly into coin cells.

Caption: Workflow for the preparation of a working electrode for electrochemical testing.

Electrode_Preparation A Mixing: Active Material Conductive Additive Binder B Slurry Formation A->B C Casting on Current Collector B->C D Drying in Vacuum Oven C->D E Punching into Circular Electrodes D->E

Cell Assembly

The prepared working electrode is assembled into a test cell, typically a coin cell (e.g., CR2032), inside an argon-filled glovebox to prevent contamination from air and moisture. The standard cell configuration consists of:

  • Working Electrode: The electrode containing the this compound derivative.

  • Counter and Reference Electrode: A lithium metal foil is commonly used for both purposes in half-cell configurations.

  • Separator: A microporous membrane (e.g., Celgard) that electronically insulates the electrodes while allowing ionic transport.

  • Electrolyte: A solution of a lithium salt (e.g., LiPF6) in a mixture of organic carbonates (e.g., ethylene carbonate and dimethyl carbonate).

Electrochemical Measurements

Once assembled, the cells are subjected to a series of electrochemical tests using a potentiostat/galvanostat.

Cyclic voltammetry is a fundamental technique used to probe the redox behavior of the material.

Protocol:

  • Connect the assembled coin cell to the potentiostat.

  • Set the potential window based on the expected redox activity of the material. For cathode materials, this might be from 2.0 V to 4.5 V vs. Li+/Li.

  • Apply a specific scan rate (e.g., 0.1 mV/s).

  • Record the current response as the potential is swept linearly between the set limits.

  • Repeat for several cycles to observe the stability of the redox processes.

Interpretation: The resulting voltammogram will show peaks corresponding to the oxidation and reduction of the this compound derivative. The peak potentials provide information about the redox potentials, while the peak currents are related to the reaction kinetics and concentration of the active species.

Caption: Logical flow of a cyclic voltammetry experiment.

Cyclic_Voltammetry Start Start Scan Sweep_Fwd Sweep Potential (e.g., to 4.5 V) Start->Sweep_Fwd Oxidation Oxidation Peak(s) Observed Sweep_Fwd->Oxidation Reverse Reverse Scan Direction Oxidation->Reverse Sweep_Rev Sweep Potential (e.g., to 2.0 V) Reverse->Sweep_Rev Reduction Reduction Peak(s) Observed Sweep_Rev->Reduction End End of Cycle Reduction->End

Galvanostatic charge-discharge cycling is used to determine the specific capacity, coulombic efficiency, and cycling stability of the material.

Protocol:

  • Set a constant current density (e.g., C/10, where C is the theoretical capacity).

  • Charge the cell to an upper voltage limit.

  • Discharge the cell to a lower voltage limit.

  • Repeat this charge-discharge process for a large number of cycles (e.g., 100 or more).

Data Analysis:

  • Specific Capacity (mAh/g): Calculated from the discharge time, applied current, and the mass of the active material.

  • Coulombic Efficiency (%): The ratio of the discharge capacity to the charge capacity in a given cycle.

  • Cycling Stability: A plot of the specific capacity versus the cycle number illustrates the material's ability to retain its capacity over repeated cycling.

This test evaluates the performance of the electrode at different charge-discharge rates.

Protocol:

  • Cycle the cell at a low C-rate (e.g., C/10) for a few cycles.

  • Increase the C-rate sequentially (e.g., to C/5, C/2, 1C, 2C, etc.) for a set number of cycles at each rate.

  • Return to the initial low C-rate to check for capacity recovery.

Interpretation: The results indicate how well the material performs under high-power conditions, which is crucial for many applications.

Future Directions and Conclusion

The field of organic electrode materials is ripe with opportunities for innovation. For this compound derivatives, future research will likely focus on:

  • Systematic Substituent Effects: A comprehensive study of how different electron-donating and electron-withdrawing groups on the aniline moieties affect the electrochemical properties.

  • Polymerization: The development of polymeric versions of these derivatives to enhance cycling stability and prevent dissolution into the electrolyte.

  • Composite Materials: The creation of composites with conductive materials like graphene or carbon nanotubes to improve electronic conductivity.

References

A Comparative Benchmarking Guide to 2,5-Dianilinoterephthalic Acid-Based Materials as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the inhibition of protein kinases has emerged as a cornerstone of modern drug development. This guide provides a comprehensive performance benchmark of materials derived from the 2,5-dianilinoterephthalic acid scaffold and its close structural analogs, with a focus on their potential as kinase inhibitors. We will objectively compare their performance with established, clinically relevant kinase inhibitors, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

The Rise of Dianilino-Based Scaffolds in Kinase Inhibition

The this compound scaffold presents a unique chemical architecture, featuring a central aromatic ring substituted with two aniline groups and two carboxylic acid moieties. This structure offers a versatile platform for the synthesis of a diverse range of derivatives with potential biological activity.[1] A closely related analog, 4,5-dianilinophthalimide (DAPH1), has been identified as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) protein-tyrosine kinase.[2] The discovery of DAPH1's activity was a significant step that prompted further investigation into related structures, including the now FDA-approved EGFR inhibitor, Gefitinib, for non-EGFR-mediated effects in acute myeloid leukemia (AML).[1][3] This guide will focus on the comparative performance of these dianilinophthalimides as representative of the broader class of this compound-based materials against benchmark EGFR and HER2 inhibitors.

Comparative Performance Analysis: Dianilino-Analogs vs. Benchmark Inhibitors

It is crucial to note that the IC50 values presented for the benchmark inhibitors are from various studies and may have been determined under different experimental conditions. Therefore, these values should be considered as reference points rather than absolute direct comparisons.

In Vitro Potency of Benchmark EGFR/HER2 Inhibitors
InhibitorTarget Kinase(s)IC50 (nM)Cell Line / Assay ConditionsReference
Gefitinib EGFR37 - 57NR6wtEGFR and NR6W cells[4]
EGFR (L858R)75H3255 cells[5]
EGFR (wild-type)420 - 1400H1819 and Calu-3 cells[5]
Erlotinib EGFR2Cell-free assays[4]
EGFR100A431 cells[5]
Lapatinib EGFR10.8Cell-free assays[6]
HER29.2Cell-free assays[6]
EGFR160A431 cells[5]
HER2100BT-474 cells[5]
Osimertinib EGFR (T790M/L858R)8.5H1975 cells[7]
EGFR (wild-type)57.8[7]
Sorafenib Raf-1, B-Raf, VEGFR2, VEGFR3, PDGFRβ, c-Kit6 - 90Cell-free assays[5]
Performance of 4,5-Dianilinophthalimide (DAPH1)

While a direct IC50 value for DAPH1 against purified EGFR or HER2 from a comparative study is not available, its biological activity has been characterized. In a study on acute myeloid leukemia (AML), DAPH1 was found to induce myeloid differentiation in HL-60 cells.[1][3] This effect was also observed with Gefitinib, suggesting a potential overlap in their mechanisms of action, albeit not necessarily through direct EGFR inhibition in this cell type, as EGFR expression was not detected.[1][3]

The concentrations at which these effects were observed provide a semi-quantitative basis for comparison. Gefitinib induced significant differentiation in HL-60 cells at concentrations as low as 1.25 µM, with over 80% of cells showing differentiation at 10 µM.[1] The initial screening that identified DAPH1 also utilized concentrations in the low micromolar range.[1]

This suggests that while the dianilinophthalimide scaffold is a potent biological modulator, its precise kinase inhibitory profile in direct comparison to established drugs requires further investigation. The available data, however, strongly supports its relevance as a promising scaffold for the development of novel kinase inhibitors.

Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for key in vitro assays used to benchmark kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted from the ADP-Glo™ Kinase Assay, a common method for measuring kinase activity by quantifying the amount of ADP produced.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase (e.g., EGFR, HER2).

Materials:

  • Recombinant human kinase (e.g., EGFR, HER2)

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Test compound (e.g., this compound derivative)

  • Benchmark inhibitor (e.g., Gefitinib)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • 96-well or 384-well white, opaque assay plates

  • Plate-reading luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and benchmark inhibitor in 100% DMSO.

    • Create a serial dilution of the compounds in the kinase assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

    • Prepare the kinase and substrate solutions in the kinase assay buffer at 2x the final desired concentration.

    • Prepare the ATP solution in the kinase assay buffer at 2x the final desired concentration.

  • Assay Plate Setup:

    • Add the serially diluted test compounds and benchmark inhibitor to the wells of the assay plate.

    • Include "no inhibitor" wells as a positive control (100% kinase activity) and "no enzyme" wells as a negative control (background).

  • Kinase Reaction:

    • Add the 2x kinase/substrate mixture to each well.

    • Initiate the kinase reaction by adding the 2x ATP solution to each well.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Signal Generation and Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all other readings.

    • Calculate the percentage of kinase inhibition relative to the positive control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Compound Serial Dilutions A1 Add Compounds to Plate P1->A1 P2 Prepare 2x Kinase/ Substrate Mix A2 Add Kinase/ Substrate Mix P2->A2 P3 Prepare 2x ATP Solution A3 Initiate with ATP & Incubate P3->A3 A1->A2 A2->A3 A4 Add ADP-Glo™ Reagent & Incubate A3->A4 A5 Add Kinase Detection Reagent & Incubate A4->A5 A6 Measure Luminescence A5->A6 D1 Subtract Background A6->D1 D2 Calculate % Inhibition D1->D2 D3 Determine IC50 D2->D3

Caption: Workflow for an in vitro kinase inhibition assay.

Cell-Based Proliferation Assay (MTT Assay)

This protocol measures the effect of an inhibitor on the viability and growth of cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on the proliferation of cancer cells.

Materials:

  • Cancer cell line (e.g., A549, H1975)

  • Cell culture medium and supplements

  • Test compound and benchmark inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear, flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well).

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and benchmark inhibitor in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the diluted compounds.

    • Include vehicle control (e.g., DMSO) wells.

    • Incubate for a specified period (e.g., 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the plate to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_cell_culture Cell Culture & Treatment cluster_mtt MTT Assay cluster_analysis_mtt Data Analysis C1 Seed Cells in 96-well Plate C2 Incubate Overnight C1->C2 C3 Treat with Serial Dilutions of Compound C2->C3 C4 Incubate for 72 hours C3->C4 M1 Add MTT Reagent & Incubate C4->M1 M2 Add Solubilization Solution M1->M2 M3 Measure Absorbance M2->M3 D1_mtt Calculate % Viability M3->D1_mtt D2_mtt Determine IC50 D1_mtt->D2_mtt

Caption: Workflow for a cell-based proliferation assay.

Conclusion and Future Directions

The this compound scaffold and its analogs, such as 4,5-dianilinophthalimide, represent a promising class of compounds with demonstrated biological activity relevant to kinase inhibition. While direct, comprehensive benchmarking against a wide array of established kinase inhibitors is still needed, the available evidence strongly suggests their potential as a platform for the development of novel targeted therapies.

Future research should focus on synthesizing a library of this compound derivatives and performing head-to-head in vitro kinase inhibition and cell-based proliferation assays against a panel of clinically relevant kinases and cancer cell lines. This would provide the much-needed quantitative data to firmly establish their position in the landscape of kinase inhibitors and guide further optimization efforts. The experimental protocols provided in this guide offer a robust framework for conducting such a comparative analysis.

References

Guide to the Quantitative Analysis of 2,5-Dianilinoterephthalic Acid: A Comparative Approach

Author: BenchChem Technical Support Team. Date: December 2025

As a Senior Application Scientist, this guide provides a comprehensive comparison of methods for the quantitative analysis of 2,5-dianilinoterephthalic acid (DATA), with a primary focus on a robust, non-aqueous titration protocol. This document is designed for researchers, scientists, and drug development professionals who require accurate and reliable quantification of this and similar amphoteric molecules.

The accurate determination of the purity and concentration of active pharmaceutical ingredients (APIs) and key chemical intermediates is fundamental to drug development and materials science. This compound (DATA) is an amphoteric molecule possessing both acidic carboxylic acid groups and basic anilino groups. This dual functionality, combined with its characteristic poor solubility in aqueous media, presents a significant challenge for traditional analytical methods.

This guide details a highly accurate and cost-effective non-aqueous potentiometric titration method, developed from first principles of analytical chemistry. We will explore the rationale behind this choice, provide a step-by-step protocol, and compare its performance against common chromatographic and spectrophotometric alternatives.

Method Selection: The Case for Non-Aqueous Potentiometric Titration

The molecular structure of DATA is the primary determinant for selecting an appropriate analytical technique. The presence of two weakly acidic carboxylic acid groups and two weakly basic anilino groups makes it amphoteric.

  • Insufficiency of Aqueous Titration : DATA is practically insoluble in water, rendering aqueous titration methods unfeasible due to incomplete dissolution and unreliable endpoint detection.

  • Advantages of Non-Aqueous Solvents : Employing an aprotic polar solvent, such as N,N-Dimethylformamide (DMF) or acetone, effectively solubilizes DATA, allowing its acidic protons to be titrated with a strong base.

  • Superiority of Potentiometric Endpoint Detection : For a polyprotic acid like DATA, the pKa values of the two carboxylic acid groups are different. This results in a titration curve with multiple, potentially subtle, inflection points corresponding to each equivalence point. Visual indicators often fail to provide a sharp and accurate color change under these conditions. Potentiometric titration, which measures the change in potential (mV) as a function of titrant volume, is vastly superior as it can resolve these distinct endpoints with high precision.

Comparative Analysis of Key Quantitative Techniques

While titration is a powerful tool for purity assessment of a bulk substance, other methods may be more suitable for different applications, such as determining the concentration of DATA in a complex mixture.

Parameter Non-Aqueous Potentiometric Titration High-Performance Liquid Chromatography (HPLC) UV-Vis Spectrophotometry
Principle Neutralization ReactionDifferential PartitioningLight Absorbance
Selectivity Low to ModerateHighLow
Primary Application Purity assessment of bulk materialQuantification in complex mixturesRoutine concentration checks
Precision (RSD) < 0.2%< 2.0%< 5.0%
Sensitivity (LOQ) Milligram (mg) rangeNanogram (ng) to microgram (µg) rangeMicrogram (µg) range
Cost per Sample LowHighVery Low
Throughput Low to ModerateHigh (with autosampler)High
Expertise Required ModerateHighLow

In-Depth Protocol: Non-Aqueous Potentiometric Titration of DATA

This protocol describes a self-validating system for the precise quantification of DATA. The causality behind each step is explained to ensure both procedural accuracy and a deep understanding of the methodology.

Reagents and Equipment
  • Titrant: 0.1 M Tetrabutylammonium hydroxide (TBAH) in 2-propanol/methanol. TBAH is a strong organic base that provides sharp endpoints in non-aqueous media.

  • Primary Standard: High-purity (>99.9%) benzoic acid, dried at 110°C for 2 hours.

  • Solvent: N,N-Dimethylformamide (DMF), analytical grade.

  • Autotitrator: A modern potentiometric titrator equipped with a burette (10 mL or 20 mL).

  • Electrode: A combination pH glass electrode suitable for non-aqueous titrations (e.g., with a sleeve-type diaphragm and LiCl in ethanol reference electrolyte). This design ensures stable and rapid response in organic solvents.

  • Analytical Balance: Readable to 0.1 mg.

Titrant Standardization

The accuracy of the analysis is critically dependent on the accurately known concentration of the titrant.

  • Preparation: Accurately weigh approximately 100-120 mg of dried benzoic acid into a 150 mL beaker.

  • Dissolution: Add 50 mL of DMF and stir until the benzoic acid is completely dissolved.

  • Titration: Immerse the electrode in the solution and titrate with the 0.1 M TBAH solution. Use a dynamic titration mode where the titrant is added in smaller increments as the endpoint is approached.

  • Calculation: The concentration of the TBAH titrant (M) is calculated as: M_TBAH = (Weight of Benzoic Acid (g)) / (0.12212 g/mol * V_eq (L)) where 0.12212 g/mol is the molar mass of benzoic acid and V_eq is the volume of titrant at the equivalence point.

  • Replication: Perform the standardization in triplicate. The relative standard deviation (RSD) should be less than 0.2%.

Sample Analysis Workflow

The following workflow ensures reproducible and accurate results.

G cluster_prep Sample & System Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis p1 Accurately weigh ~200-250 mg of DATA p2 Dissolve in 50 mL of DMF with magnetic stirring p1->p2 t1 Immerse electrode and burette tip p2->t1 p3 Condition electrode in DMF t2 Titrate with standardized 0.1 M TBAH t1->t2 t3 Record mV vs. Volume data t2->t3 a1 Plot Titration Curve (mV vs. Volume) t3->a1 a2 Calculate 1st derivative (d(mV)/dV) a1->a2 a3 Identify equivalence points (V_eq1, V_eq2) from peaks a2->a3 a4 Calculate Assay (%) a3->a4

Caption: Experimental workflow for the potentiometric titration of DATA.

Data Interpretation and Calculation

The titration of this compound with a strong base will neutralize the two carboxylic acid protons sequentially. This results in a titration curve with two distinct equivalence points (V_eq1 and V_eq2). The second equivalence point (V_eq2), which corresponds to the neutralization of both acidic protons, is typically sharper and should be used for the most accurate calculations.

G cluster_curve Expected Titration Curve y_axis Potential (mV) p1 y_axis->p1 x_axis Titrant Volume (mL) p1->x_axis p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p7 p6->p7 p8 p7->p8 p9 p8->p9 p10 p9->p10 p11 p10->p11 p12 p11->p12 V_eq1_line V_eq1_point V_eq1_line->V_eq1_point V_eq1_label V_eq1 V_eq2_line V_eq2_point V_eq2_line->V_eq2_point V_eq2_label V_eq2

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2,5-Dianilinoterephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Analytical Imperative for 2,5-Dianilinoterephthalic Acid

This compound (DTA) is a pivotal intermediate in the synthesis of high-performance quinacridone pigments.[1][2][3][4] The purity and concentration of DTA directly impact the final pigment's color, crystal structure, and stability. Consequently, robust and reliable analytical methods are not merely a matter of procedural compliance but are fundamental to ensuring product quality and consistency in research and manufacturing.

This guide provides an in-depth, experience-driven comparison of two common analytical techniques for the quantification of DTA: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and direct UV-Vis Spectrophotometry. We will navigate the principles of analytical method validation and delve into a practical cross-validation study. Cross-validation serves as a critical process to demonstrate that two distinct analytical procedures are suitable for the same intended purpose and yield equivalent results, ensuring data integrity across different laboratory settings or during method transfer. Our framework will be grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline.[5][6][7]

Pillar 1: Selecting the Analytical Contestants

The choice of an analytical method is a balance of specificity, sensitivity, speed, and cost. For DTA, its aromatic structure lends itself well to UV-based detection methods.[8]

  • High-Performance Liquid Chromatography (HPLC-UV): This is the workhorse of pharmaceutical analysis.[9][10][11][12] It offers high specificity by physically separating the analyte of interest (DTA) from impurities and degradation products before quantification.[13] This separation is crucial for accurately assessing purity. The UV detector then provides sensitive quantification of the isolated DTA peak.

  • UV-Vis Spectrophotometry: This technique is rapid, cost-effective, and straightforward. It relies on the principle that DTA absorbs UV light at a characteristic wavelength. The amount of light absorbed is directly proportional to its concentration (Beer-Lambert law).[8][14] However, its primary limitation is a lack of specificity; any other compound in the sample that absorbs at the same wavelength will interfere with the measurement, potentially leading to an overestimation of the DTA concentration.[15]

The purpose of this guide is to cross-validate these two methods to understand their interchangeability and define the specific contexts in which each is most appropriately applied.

Pillar 2: The Cross-Validation Framework: A Self-Validating System

Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[12][13] Cross-validation takes this a step further by comparing two validated methods. Our approach follows the ICH Q2(R1) guidelines, which mandate the evaluation of several key performance characteristics.[5][16][17]

Below is a diagram illustrating the workflow we will follow for this comparative study.

G cluster_prep Phase 1: Preparation cluster_validation Phase 2: Independent Method Validation cluster_hplc HPLC-UV Method cluster_uvvis UV-Vis Method cluster_crossval Phase 3: Cross-Validation Prep Prepare DTA Stock & Working Standards H_Spec Specificity Prep->H_Spec U_Spec Specificity Prep->U_Spec SamplePrep Prepare Samples (e.g., in DMSO) Analysis Analyze Identical Samples (n>=3 lots) with Both Methods SamplePrep->Analysis H_Lin Linearity & Range H_Acc Accuracy H_Prec Precision H_LODQ LOD / LOQ H_Rob Robustness H_Rob->Analysis U_Lin Linearity & Range U_Acc Accuracy U_Prec Precision U_LODQ LOD / LOQ U_Rob Robustness U_Rob->Analysis Compare Statistical Comparison of Results (e.g., t-test, F-test) Analysis->Compare Conclusion Conclusion: Define Method Interchangeability Compare->Conclusion

Caption: Workflow for the cross-validation of HPLC-UV and UV-Vis methods.

Pillar 3: Experimental Protocols & Data Comparison

Here, we detail the methodologies and present comparative data. The causality behind experimental choices is explained to provide field-proven insights.

Part A: Standard and Sample Preparation
  • Rationale: A common, high-purity reference standard and a consistent solvent are critical for an unbiased comparison. Dimethyl sulfoxide (DMSO) is an excellent choice due to DTA's good solubility and its compatibility with both HPLC (as an injection solvent) and UV-Vis analysis.

  • Protocol:

    • Stock Solution (1000 µg/mL): Accurately weigh 25.0 mg of this compound reference standard and transfer to a 25-mL volumetric flask. Dissolve in and dilute to volume with DMSO.

    • Working Standards: Perform serial dilutions of the stock solution with DMSO to prepare calibration standards across the desired range (e.g., 1 µg/mL to 100 µg/mL).

Part B: Method 1 - HPLC-UV Analysis
  • Rationale: A reversed-phase C18 column is chosen as it is standard for separating moderately polar aromatic compounds like DTA.[18] An acidic mobile phase (using trifluoroacetic acid) is employed to suppress the ionization of DTA's carboxylic acid groups, ensuring a sharp, symmetrical peak shape. The detection wavelength is set at the absorbance maximum of DTA for optimal sensitivity.

  • Experimental Protocol:

    • Instrumentation: HPLC system with a UV-Vis detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient: 70% A to 30% A over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 275 nm (determine λmax by scanning a standard).

    • Column Temperature: 30°C.

Part C: Method 2 - UV-Vis Spectrophotometry
  • Rationale: This method is simpler. The key is to identify a wavelength (λmax) where DTA has maximum absorbance and potential impurities have minimal absorbance, although this is not always possible. The same solvent (DMSO) is used as a blank to zero the instrument, ensuring that only the absorbance from the analyte is measured.

  • Experimental Protocol:

    • Instrumentation: Dual-beam UV-Vis Spectrophotometer.

    • Wavelength Scan: Scan a DTA standard solution (e.g., 10 µg/mL in DMSO) from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). Let's assume this is 275 nm.

    • Blank: Use pure DMSO in a quartz cuvette.

    • Measurement: Measure the absorbance of each standard and sample at 275 nm.

Pillar 4: Comparative Data Analysis

The following tables summarize the expected performance data from the validation of both methods, as guided by ICH Q2(R1).

Table 1: Specificity
ParameterHPLC-UV MethodUV-Vis Spectrophotometry MethodSenior Scientist's Insight
Specificity High. The DTA peak is well-resolved from known impurities and degradation products (forced degradation study). Peak Purity index > 0.999.Low. Cannot distinguish between DTA and other UV-absorbing species. Any impurity with absorbance at 275 nm will contribute to the signal.HPLC is unequivocally superior for stability-indicating assays or purity analysis. UV-Vis is only suitable for relatively pure DTA samples where interfering substances are known to be absent.
Table 2: Linearity and Range
ParameterHPLC-UV MethodUV-Vis Spectrophotometry Method
Range 1 - 100 µg/mL1 - 25 µg/mL
Correlation Coefficient (r²) > 0.9995> 0.9991
Y-intercept Close to zeroClose to zero
  • Insight: Both methods demonstrate excellent linearity within their respective ranges. The UV-Vis method often has a narrower linear range before detector saturation or deviations from Beer's Law occur.

Table 3: Accuracy and Precision
ParameterHPLC-UV MethodUV-Vis Spectrophotometry Method
Accuracy (% Recovery) 99.5% - 101.2%98.1% - 104.5%
Precision (Repeatability, %RSD) < 1.0%< 2.0%
Intermediate Precision (%RSD) < 1.5%< 2.5%
  • Insight: The HPLC method consistently shows higher accuracy (recovery closer to 100%) and better precision (lower %RSD). This is because the chromatographic separation removes matrix effects and interferences that can affect the UV-Vis measurement's variability.

Table 4: Sensitivity and Robustness
ParameterHPLC-UV MethodUV-Vis Spectrophotometry Method
LOD (Limit of Detection) 0.1 µg/mL0.5 µg/mL
LOQ (Limit of Quantitation) 0.3 µg/mL1.0 µg/mL
Robustness Unaffected by small changes in mobile phase composition (±2%), flow rate (±10%), and temperature (±2°C).Sensitive to solvent pH and polarity changes which can cause shifts in λmax. Less affected by instrumental parameters.
  • Insight: HPLC is significantly more sensitive, capable of detecting and quantifying DTA at much lower concentrations. Its robustness is well-understood and can be controlled, whereas the UV-Vis method's spectral properties can be unexpectedly influenced by the sample matrix.

Pillar 5: Visualizing the Logic of Validation

Understanding how validation parameters interrelate is key to building a trustworthy method.

G cluster_core Core Performance cluster_boundary Method Boundaries Linearity Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Range Range Linearity->Range Robustness Robustness Linearity->Robustness Accuracy->Robustness Precision->Robustness Specificity Specificity Specificity->Accuracy LOD_LOQ LOD / LOQ Specificity->LOD_LOQ Specificity->Robustness Range->Accuracy Range->Precision Range->Robustness LOD_LOQ->Robustness

Caption: Interrelationship of analytical validation parameters.

Conclusion: A Verdict on Interchangeability

The cross-validation study reveals that while both HPLC-UV and UV-Vis Spectrophotometry can be used to quantify this compound, they are not universally interchangeable.

  • The HPLC-UV method stands out as the superior technique for regulatory filings, quality control release testing, and stability studies. Its high specificity, accuracy, precision, and sensitivity ensure that the data is reliable and defensible. It is the authoritative choice when purity is a concern.

  • The UV-Vis Spectrophotometry method serves as a valuable tool for rapid, in-process checks where the material is known to be of high purity and free from interfering substances. It is ideal for quick concentration estimations in research settings or for monitoring reaction kinetics, provided its limitations are well-understood and it has been validated against the more specific HPLC method.

Final Recommendation: Implement the HPLC-UV method as the primary, reference standard procedure for the analysis of this compound. The UV-Vis method can be employed as a secondary, fit-for-purpose technique for non-critical applications after its correlation and potential biases relative to the HPLC method have been thoroughly established. This dual-method approach provides both analytical rigor and operational flexibility.

References

Comparative Reactivity Analysis of 2,5-Dianilinoterephthalic Acid in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Monomer Reactivity in Polycondensation Reactions

In the synthesis of advanced polymers for biomedical and pharmaceutical applications, the selection of appropriate monomers is paramount to achieving desired material properties. 2,5-Dianilinoterephthalic acid is a versatile monomer offering unique characteristics due to its combination of carboxylic acid and aniline functionalities. This guide provides a comparative analysis of the reactivity of this compound with other common monomers used in the synthesis of polyesters and polyamides, supported by established principles of polymer chemistry and supplemented with detailed experimental protocols for reactivity assessment.

Theoretical Reactivity Profile of this compound

This compound is an aromatic dicarboxylic acid with two aniline substituents on the terephthalic acid backbone. These substituents significantly influence the reactivity of both the carboxylic acid groups and the potential for the aniline nitrogen to participate in polymerization reactions.

The reactivity of the carboxylic acid groups in this compound is influenced by the electronic effects of the aniline substituents. The aniline group (-NHC₆H₅) is generally considered to be electron-donating through resonance, which can decrease the acidity of the carboxylic acid groups and thus their reactivity in esterification and amidation reactions compared to unsubstituted terephthalic acid.

Conversely, the aniline functional groups themselves can act as nucleophiles in polymerization reactions, for instance, with diacyl chlorides or other dicarboxylic acids. The basicity, and therefore nucleophilicity, of the aniline nitrogen is reduced by the presence of the electron-withdrawing carboxylic acid groups on the same aromatic ring.

Comparison with Other Monomers

To provide a semi-quantitative comparison, we can analyze the electronic effects of various substituents on the reactivity of the core terephthalic acid and aniline structures using Hammett constants (σ). A positive σ value indicates an electron-withdrawing group, which increases the acidity of a carboxylic acid and decreases the basicity of an amine. A negative σ value indicates an electron-donating group, which has the opposite effect.

MonomerFunctional Group for ReactionRelevant Substituent(s)Hammett Constant (σp) of SubstituentExpected Relative Reactivity
This compound Carboxylic Acid-NHC₆H₅-0.66[1]Lower than Terephthalic Acid
Terephthalic AcidCarboxylic Acid-H0.00[1]Baseline
2-Nitroterephthalic AcidCarboxylic Acid-NO₂0.78[1]Higher than Terephthalic Acid
2,5-Dimethylterephthalic AcidCarboxylic Acid-CH₃-0.17Slightly higher than Terephthalic Acid
Aniline Amine-H0.00[1]Baseline
p-NitroanilineAmine-NO₂0.78[1]Lower than Aniline
p-Toluidine (4-methylaniline)Amine-CH₃-0.17Higher than Aniline

Note: The Hammett constants provided are for the para position and serve as an approximation of the electronic effects in the 2 and 5 positions of terephthalic acid.

Based on these principles, this compound is expected to be less reactive as a diacid monomer in polycondensation reactions compared to unsubstituted terephthalic acid due to the electron-donating nature of the aniline substituents. When considering its potential use as a diamine, the electron-withdrawing effect of the carboxylic acid groups would render it less reactive than aniline.

Experimental Protocols

To experimentally determine and compare the reactivity of this compound with other monomers, the determination of monomer reactivity ratios in a copolymerization study is the most rigorous method. The following protocols outline the general procedures for synthesizing polyesters and polyamides, which can be adapted for a reactivity ratio study.

Protocol 1: Solution Polycondensation for Polyamide Synthesis (Yamazaki-Higashi Method)

This method is suitable for the direct polycondensation of dicarboxylic acids and diamines.

Materials:

  • Dicarboxylic acid (e.g., this compound, terephthalic acid)

  • Diamine (e.g., p-phenylenediamine)

  • N-Methyl-2-pyrrolidone (NMP) (solvent)

  • Pyridine (catalyst)

  • Triphenyl phosphite (TPP) (condensing agent)

  • Calcium chloride (CaCl₂) and Lithium chloride (LiCl) (for solubility enhancement)

  • Methanol (for polymer precipitation)

  • Argon or Nitrogen gas supply

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a gas inlet, and a condenser, add the dicarboxylic acid (1.0 mmol), diamine (1.0 mmol), CaCl₂ (0.1 g), and LiCl (0.05 g).

  • Add 5.0 mL of NMP and 1.0 mL of pyridine to the flask.

  • Under a gentle stream of inert gas, add triphenyl phosphite (2.0 mmol) to the stirred mixture.

  • Heat the reaction mixture to 115°C and maintain for 3-5 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Precipitate the polymer by pouring the viscous solution into 100 mL of methanol with vigorous stirring.

  • Collect the fibrous polymer by filtration, wash thoroughly with hot methanol, and dry in a vacuum oven at 80°C.

To determine reactivity ratios, a series of copolymerizations should be carried out with varying molar ratios of the two competing monomers (e.g., this compound and terephthalic acid) while keeping the diamine concentration constant. The composition of the resulting copolymer is then determined using techniques such as NMR or elemental analysis.

Protocol 2: Melt Polycondensation for Polyester Synthesis

This method is suitable for the synthesis of polyesters from a diacid and a diol.

Materials:

  • Dicarboxylic acid (e.g., this compound or its dimethyl ester)

  • Diol (e.g., ethylene glycol)

  • Catalyst (e.g., antimony trioxide, titanium isopropoxide)

  • Inert gas supply

  • Vacuum line

Procedure:

  • Charge the dicarboxylic acid (or its dimethyl ester) (1.0 mol) and the diol (2.2 mol) into a reaction vessel equipped with a mechanical stirrer, a condenser, and an inert gas inlet.

  • Add the catalyst (e.g., 0.05 mol% antimony trioxide).

  • Heat the mixture to 180-220°C under a slow stream of inert gas to initiate the esterification (or transesterification) reaction, during which water (or methanol) is distilled off.

  • After the initial distillation ceases (typically 2-4 hours), gradually increase the temperature to 260-280°C and apply a high vacuum (<1 torr).

  • Continue the polycondensation under vacuum for 2-4 hours to increase the molecular weight of the polymer.

  • Cool the reactor under an inert atmosphere and extrude the polymer.

For a comparative reactivity study, copolymerizations with different feed ratios of the diacid monomers can be performed, and the resulting copolyester composition analyzed.

Visualizations

experimental_workflow cluster_prep Monomer Preparation cluster_reaction Polycondensation cluster_analysis Analysis M1 Monomer 1 (e.g., this compound) R Reaction Vessel (Varying M1:M2 ratio) M1->R M2 Monomer 2 (e.g., Terephthalic Acid) M2->R D Co-monomer (Diamine/Diol) D->R P Polymer Isolation & Purification R->P C Compositional Analysis (NMR, Elemental Analysis) P->C RR Reactivity Ratio Calculation C->RR

Caption: Workflow for determining monomer reactivity ratios.

signaling_pathway cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products Diacid Dicarboxylic Acid (e.g., this compound) Activated_Acid Activated Carboxylic Acid (with TPP/Pyridine) Diacid->Activated_Acid Activation Diamine Diamine Polyamide Polyamide Diamine->Polyamide Activated_Acid->Polyamide Nucleophilic Attack Byproducts Byproducts Activated_Acid->Byproducts Release

Caption: Simplified pathway for polyamide synthesis.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2,5-Dianilinoterephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work safely and effectively. This guide provides a detailed protocol for the proper disposal of 2,5-dianilinoterephthalic acid, moving beyond simple steps to explain the rationale behind each recommendation. Our commitment is to foster a culture of safety that extends from the bench to the final disposal of laboratory waste.

While some aggregated reports suggest this compound may not meet GHS hazard criteria, the presence of aromatic amine functionalities necessitates a cautious approach.[1] Aromatic amines as a class are known for their potential toxicity, carcinogenicity, and environmental persistence.[2][3] Therefore, it is imperative to handle and dispose of this compound as hazardous waste.

Immediate Safety and Hazard Assessment

Before beginning any work with this compound, a thorough understanding of its properties and potential hazards is essential. While specific toxicity data for this compound is not extensively documented, the molecular structure, featuring two aniline groups attached to a terephthalic acid backbone, provides critical insights into its safe handling.[4]

Key Chemical Properties:

  • Appearance: Typically a solid.[4]

  • Solubility: Generally soluble in organic solvents with limited solubility in water.[4]

  • Reactivity: The aniline groups contribute to its chemical reactivity. It can undergo condensation reactions and may react with strong oxidizing agents and acids.[2][4]

Personal Protective Equipment (PPE): A non-negotiable aspect of laboratory safety is the correct use of PPE. The following should be worn at all times when handling this compound:

  • Eye Protection: Chemical splash goggles are mandatory.[5][6]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required. Always inspect gloves before use and dispose of them properly after handling the chemical.[5][6]

  • Protective Clothing: A lab coat and closed-toe shoes are essential to protect against skin exposure.[5][7]

Waste Segregation and Containment: The First Line of Defense

Proper segregation and containment of chemical waste are fundamental to preventing hazardous reactions and ensuring compliant disposal.[2][8]

Step-by-Step Containment Protocol:

  • Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for all this compound waste. The original container is often a suitable choice.[2]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Segregation: Do not mix this waste with other waste streams, particularly non-hazardous waste. Keep it separate from halogenated and non-halogenated solvent wastes unless specifically instructed by your institution's waste management provider.[2]

  • Storage: Store the sealed waste container in a cool, well-ventilated area away from direct sunlight, heat sources, and incompatible substances like strong acids and oxidizing agents.[8]

Spill Management Protocol

In the event of a spill, a prepared response is crucial to mitigate exposure and environmental contamination.[3]

Immediate Actions for a Spill:

  • Alert Personnel: Immediately notify others in the laboratory.

  • Assess the Spill: Determine the extent of the spill and if it is safe for you to clean up. For large or unmanageable spills, evacuate the area and contact your institution's safety officer.

  • Control Vapors: If applicable, use a water mist to reduce airborne dust or vapors.[3]

  • Containment and Cleanup:

    • Wear appropriate PPE.

    • For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.

    • For solutions, absorb the spill with an inert material like vermiculite or sand.[3]

    • Place the absorbent material into the hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent and then soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Reporting: Report the incident to your supervisor or safety officer as per your institution's policy.

Disposal Workflow: From Laboratory to Licensed Facility

The ultimate disposal of this compound should be handled by a licensed hazardous waste disposal company, typically through high-temperature incineration.[2][9]

In some instances, chemical degradation may be employed to render the waste less hazardous before disposal. This procedure should only be performed by trained personnel in a controlled laboratory setting. A common method for degrading aromatic amines is through oxidation.[2][10]

Oxidation with Potassium Permanganate:

  • Preparation: In a fume hood, prepare a 1.7 N sulfuric acid solution.

  • Dissolution: In a suitably large flask, dissolve the this compound waste in the sulfuric acid solution.

  • Oxidation: While stirring, slowly add a 0.2 M solution of potassium permanganate.

  • Reaction: Allow the mixture to stand at room temperature for at least 8 hours to ensure complete oxidation.[2][10]

  • Neutralization: Reduce any excess permanganate by the slow addition of solid sodium bisulfite until the purple color disappears.[10]

  • Disposal: The resulting solution should be disposed of as hazardous waste through your institution's waste management program.

The following diagram illustrates the decision-making process for the disposal of this compound.

G cluster_spill Emergency Procedure start Start: Generation of 2,5-Dianilinoterephthalic Acid Waste assess Assess Waste: Solid, Liquid, or Contaminated Material? start->assess spill Spill Occurs contain Contain Waste in Labeled, Sealed, Compatible Container assess->contain segregate Segregate from other Waste Streams contain->segregate storage Store in Designated Hazardous Waste Accumulation Area segregate->storage spill_protocol Follow Spill Management Protocol spill->spill_protocol spill_protocol->contain Contain Spill Waste disposal_decision Disposal Path? storage->disposal_decision direct_disposal Arrange for Pickup by Licensed Hazardous Waste Contractor disposal_decision->direct_disposal Direct Disposal chem_treat Chemical Treatment (Oxidation)? (Requires Authorization) disposal_decision->chem_treat On-Site Treatment end End: Compliant Disposal direct_disposal->end chem_treat->direct_disposal No perform_treat Perform Oxidation Procedure in Fume Hood chem_treat->perform_treat Yes treated_waste Contain Treated Waste in Labeled Container perform_treat->treated_waste treated_waste->direct_disposal

Disposal Decision Workflow for this compound.
Quantitative Data Summary

ParameterValue/InformationSource
Molecular Formula C₂₀H₁₆N₂O₄[1]
CAS Number 10109-95-2[1]
GHS Hazard Classification Not classified (based on limited reports)[1]
General Hazard Class (Aromatic Amines) Toxic, Potential Carcinogen, Environmental Hazard[2][3]
Disposal Method Incineration via licensed hazardous waste facility[2][9]

This guide is intended to provide a comprehensive framework for the safe disposal of this compound. Always consult your institution's specific safety and waste disposal protocols and the most current Safety Data Sheets. By adhering to these principles, you contribute to a safer research environment for yourself, your colleagues, and the broader community.

References

Navigating the Safe Handling of 2,5-Dianilinoterephthalic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals working with 2,5-Dianilinoterephthalic acid (CAS No. 10109-95-2). While this compound is reported as not meeting GHS hazard criteria by a limited number of notifiers to the European Chemicals Agency (ECHA), the presence of aromatic amine and carboxylic acid functional groups necessitates a cautious and well-defined handling protocol.[1] This guide is built upon established safety principles for these chemical classes to ensure a secure laboratory environment.

Hazard Assessment: Understanding the Risks

A thorough risk assessment is the foundation of safe laboratory practice. Given the structure of this compound, potential hazards associated with aromatic amines and carboxylic acids should be considered. Aromatic amines can be toxic and may pose risks of skin and eye irritation, while carboxylic acids can be corrosive and cause irritation to the respiratory system.[2][3] Therefore, engineering controls and personal protective equipment are paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shieldProtects against potential splashes of solutions or airborne particles of the solid compound.
Skin and Body Protection Nitrile or neoprene gloves and a flame-resistant laboratory coatNitrile and neoprene gloves offer good resistance to a range of chemicals, including aromatic amines.[4][5] A lab coat protects the skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respiratorRecommended when handling the powder outside of a certified chemical fume hood or if there is a potential for aerosol generation.

Operational and Disposal Plans: A Step-by-Step Approach

A systematic workflow is essential for both safety and experimental integrity. The following procedural steps and decision-making processes are illustrated in the workflow diagram below.

Safe Handling Procedures

Step 1: Preparation

  • Engineering Controls: All manipulations of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][7]

  • Gather Materials: Before starting, assemble all necessary equipment, including spatulas, weighing paper, glassware, and designated waste containers.

  • Emergency Equipment: Ensure an eyewash station, safety shower, and fire extinguisher are readily accessible.[8]

Step 2: Donning PPE

  • Put on all required PPE as outlined in the table above before handling the chemical.[7]

Step 3: Handling the Compound

  • Weighing: If possible, weigh the solid compound inside the chemical fume hood.

  • Solution Preparation: When dissolving the solid, add it slowly to the solvent to prevent splashing.

  • Reactions: Securely set up all glassware for chemical reactions within the fume hood.

Step 4: Post-Handling

  • Decontamination: Wipe down the work area within the fume hood with an appropriate solvent and then wash with soap and water.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by the lab coat and eye protection.[7]

  • Hand Washing: Wash hands thoroughly with soap and water after handling is complete.

Disposal Plan

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

  • Solid Waste: All disposable materials contaminated with this compound, such as gloves, weighing paper, and paper towels, must be placed in a clearly labeled hazardous waste container.[9]

  • Unused Compound: The original container with any remaining this compound should be disposed of as hazardous chemical waste.

  • Waste Segregation: Follow your institution's and local regulations for the segregation and disposal of chemical waste. Do not mix incompatible waste streams.[9]

Workflow Diagrams

To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.

PPE_Selection_Workflow start Start: Handling this compound fume_hood Work in a Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Safety Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Nitrile or Neoprene) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood Is work outside a fume hood? shoes->outside_hood respirator Wear a NIOSH-Approved Respirator outside_hood->respirator Yes end_ppe Proceed with Handling outside_hood->end_ppe No respirator->end_ppe

Caption: PPE Selection Workflow for Handling this compound.

Operational_Disposal_Workflow cluster_handling Handling Protocol cluster_disposal Disposal Protocol prep Step 1: Preparation (Fume Hood, Materials, Emergency Equip.) don_ppe Step 2: Don PPE prep->don_ppe handling Step 3: Handle Compound (Weighing, Solutions, Reactions) don_ppe->handling post_handling Step 4: Post-Handling (Decontaminate, Doff PPE, Wash Hands) handling->post_handling solid_waste Dispose of Contaminated Solid Waste in Labeled Container post_handling->solid_waste unused_compound Dispose of Unused Compound as Hazardous Waste solid_waste->unused_compound segregation Follow Institutional & Local Waste Segregation Guidelines unused_compound->segregation

Caption: Operational and Disposal Workflow for this compound.

Conclusion

Adherence to these safety protocols is paramount for creating a secure research environment when working with this compound. By understanding the potential hazards and implementing robust engineering controls, appropriate personal protective equipment, and systematic handling and disposal procedures, researchers can confidently and safely advance their scientific endeavors. Always consult your institution's Chemical Hygiene Plan and Safety Data Sheets for any chemicals used in your procedures.[6][10]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dianilinoterephthalic acid
Reactant of Route 2
Reactant of Route 2
2,5-Dianilinoterephthalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.